Mesaconitine (Standard)
Description
BenchChem offers high-quality Mesaconitine (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mesaconitine (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18-,19-,20+,21-,22?,23+,24-,25?,26+,27-,28+,30+,31-,32?,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJBXVYNBQQBD-SHANDMFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)C56[C@H](C[C@H]([C@@]7([C@H]5[C@H](C2C6N(C7)C)OC)COC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2752-64-9 | |
| Record name | Aconitane-3,8,13,14,15-pentol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1α,3α,6α,14α,15α,16β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Mesaconitine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mesaconitine is a C19-diterpenoid alkaloid, a primary bioactive and toxic component found in plants of the Aconitum genus.[1][2] While historically used in traditional medicine for its analgesic and anti-inflammatory properties, its clinical application is severely limited by a narrow therapeutic window and significant cardiotoxicity and neurotoxicity.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanism of action of Mesaconitine, focusing on its interaction with primary molecular targets and the downstream pathophysiological consequences. It is intended to serve as a resource for researchers and professionals involved in pharmacology, toxicology, and drug development.
Primary Mechanism of Action: Voltage-Gated Sodium Channel Modulation
The principal mechanism of action of Mesaconitine, like other aconitine-type alkaloids, is the potent modulation of voltage-gated sodium channels (VGSCs).[4][5][6] These channels are critical for the initiation and propagation of action potentials in excitable cells such as neurons, cardiomyocytes, and skeletal muscles.[4][7]
Mesaconitine specifically binds to neurotoxin binding site 2 on the alpha-subunit of the VGSCs.[1][7][8] This binding preferentially targets the open state of the channel.[5][9] Unlike channel blockers, Mesaconitine acts as an agonist or partial agonist, causing a persistent activation of the channel.[7][10] This is achieved by preventing the channel's transition into the inactivated state, leading to a sustained influx of sodium ions (Na+) and prolonged cell membrane depolarization.[4][5] This disruption of normal channel gating shifts the voltage dependence of activation to more negative potentials, meaning the channels open more easily and remain open for an extended period.[11]
Pharmacological and Toxicological Effects
The persistent activation of VGSCs by Mesaconitine underlies its diverse physiological effects, which range from therapeutic (analgesia) to severely toxic (arrhythmogenesis).
Cardiotoxicity
The most significant and life-threatening toxicity of Mesaconitine is directed at the cardiovascular system.[8][12] In cardiomyocytes, the sustained Na+ influx caused by Mesaconitine leads to a cascade of events culminating in severe arrhythmias.[5][12]
-
Na+ Overload : The massive influx of Na+ prolongs the action potential duration.[13]
-
Ca2+ Dysregulation : The intracellular Na+ overload alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium ([Ca2+]i).[13] Mesaconitine also directly increases the density of L-type Ca2+ currents and enhances caffeine-induced Ca2+ release from the sarcoplasmic reticulum, further contributing to Ca2+ overload.[13]
-
Arrhythmogenesis : Elevated [Ca2+]i triggers delayed after-depolarizations (DADs), which can initiate premature ventricular contractions and lead to life-threatening arrhythmias such as ventricular tachycardia and fibrillation.[5][10][13]
-
K+ Channel Effects : Some evidence suggests that aconitine-type alkaloids also act as non-selective K+ channel blockers, affecting transient outward (Ito), ultra-rapid delayed rectifier (IKur), and rapid delayed rectifier (IKr) potassium currents, which further prolongs action potential duration and exacerbates arrhythmia risk.[10]
Neuropharmacological Effects
Analgesic Mechanism : The analgesic action of Mesaconitine is not mediated by opiate receptors but is closely related to the central monoaminergic system, particularly the noradrenergic system.[14] It is believed to act similarly to norepinephrine (B1679862) reuptake inhibitors, increasing the concentration of norepinephrine in key pain-processing regions of the brain and spinal cord, such as the periaqueductal gray (PAG) and nucleus raphe magnus (NRM).[1][14] This enhances descending inhibitory pain pathways.
Antiepileptiform Effects : Mesaconitine has been shown to inhibit epileptic field potentials in a concentration-dependent manner.[1] This effect is thought to be mediated through the stimulation of α-adrenergic receptors, which enhances the neuronal release of noradrenaline.[1]
Other Toxicities
Hepatotoxicity : Studies suggest that Mesaconitine can induce liver damage. The proposed mechanism involves the activation of oxidative stress, initiation of an inflammatory response (evidenced by increased IL2), and induction of apoptosis (indicated by elevated caspase-3).[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity and toxicity of Mesaconitine.
| Parameter | Value | Species | Route | Comments | Reference |
| LD₅₀ | 1.9 mg/kg | Mouse | Oral | [1][2] | |
| 0.068 mg/kg | Mouse | Intravenous | [1] | ||
| 0.085 mg/kg | Mouse | Intravenous | [15] | ||
| 0.213 mg/kg | Mouse | Intraperitoneal | [15] | ||
| 0.204 mg/kg | Mouse | Subcutaneous | [15] | ||
| 0.024 mg/kg | Rat | Intravenous | [15] | ||
| Half-life (t₁/₂) | 2.8 - 5.8 h | Animal | N/A | [1][2] | |
| Effective Concentration | 30 - 100 nM | Rat | In vitro (hippocampus) | Biphasic excitatory/depressant action | [4] |
| 1 µM | Rat | In vitro (ventricular myocytes) | Significantly increased L-type Ca2+ current | [13] | |
| 4 - 10 µg/kg | Rat | N/A | For experiments on antiarrhythmia | [15] |
Key Experimental Protocols
The investigation of Mesaconitine's mechanism of action relies on several key experimental techniques.
Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective : To directly measure ion channel currents and action potentials in single excitable cells (e.g., cardiomyocytes, neurons) under the influence of Mesaconitine.
-
Methodology : A glass micropipette with a very fine tip is sealed onto the membrane of an isolated cell. The membrane patch under the pipette is ruptured, allowing direct electrical access to the cell's interior. The voltage across the cell membrane is clamped at a set value, and the currents flowing through the ion channels are recorded. By applying specific voltage protocols, researchers can isolate currents from different channel types (e.g., Na+, Ca2+, K+) and study how Mesaconitine modifies their gating properties (activation, inactivation, recovery). This technique was used to demonstrate that Mesaconitine increases L-type Ca2+ currents and induces delayed after-depolarizations.[13]
Western Blotting
-
Objective : To detect and quantify the expression levels of specific proteins in cells or tissues treated with Mesaconitine.
-
Methodology : Proteins are extracted from samples and separated by size using gel electrophoresis. The separated proteins are then transferred (blotted) onto a membrane. The membrane is incubated with a primary antibody that specifically binds to the target protein (e.g., NCX, SERCA2a, caspase-3). A secondary antibody, which is linked to a reporter enzyme or fluorophore, is then added to bind to the primary antibody. The signal from the reporter is detected, allowing for the quantification of the target protein's expression level. This method was used to show that Mesaconitine increases the expression of NCX and decreases SERCA2a in cardiomyocytes.[13] It was also used to demonstrate increased HMOX1, IL2, and caspase-3 in liver tissue, indicating oxidative stress, inflammation, and apoptosis.[2]
Animal Models of Nociception
-
Objective : To assess the analgesic effects of Mesaconitine in vivo.
-
Methodology :
-
Acetic Acid-Induced Writhing Test : Mice are injected intraperitoneally with acetic acid, which induces a characteristic stretching and writhing response. The number of writhes is counted over a period. A reduction in the number of writhes in animals pre-treated with Mesaconitine indicates an analgesic effect.[14]
-
Tail-Flick Test : A portion of a mouse's tail is exposed to a radiant heat source. The latency for the mouse to "flick" its tail away from the heat is measured. An increase in this latency period following administration of Mesaconitine indicates central analgesic activity.[14]
-
Conclusion
The primary mechanism of action of Mesaconitine is the potent and persistent activation of voltage-gated sodium channels via binding to neurotoxin site 2. This fundamental action disrupts ion homeostasis in excitable cells, leading to a cascade of downstream effects. In the heart, this manifests as severe Ca2+ overload and life-threatening arrhythmias. In the central nervous system, it modulates noradrenergic pathways to produce analgesic and antiepileptiform effects. Its significant toxicity, particularly cardiotoxicity, presents a major challenge for any potential therapeutic development. A thorough understanding of these molecular mechanisms is critical for professionals engaged in the study of natural toxins, ion channel pharmacology, and the development of novel therapeutics or antidotes.
References
- 1. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mesaconitine - Wikipedia [en.wikipedia.org]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Aconitum - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 11. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arrhythmogenesis toxicity of aconitine is related to intracellular ca(2+) signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. latoxan.com [latoxan.com]
Mesaconitine Standard: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) for the mesaconitine (B191843) standard. Mesaconitine is a highly toxic diterpenoid alkaloid found in plants of the Aconitum genus.[1] As a reference standard, its purity and identity are critical for accurate analytical and pharmacological studies. This document outlines the key analytical data, experimental protocols, and quality control workflows associated with ensuring the quality of a mesaconitine standard.
Quantitative Data Summary
The following tables summarize the typical quantitative data presented in a Certificate of Analysis for a mesaconitine standard.
Table 1: Identification and Physical Properties
| Parameter | Specification |
| Chemical Name | (1α,3α,6α,14α,15α,16β)-1,6,16-Trimethoxy-4-(methoxymethyl)-20-methyl-aconitane-3,8,13,14,15-pentol 8-acetate 14-benzoate |
| CAS Number | 2752-64-9[2] |
| Molecular Formula | C₃₃H₄₅NO₁₁[2] |
| Molecular Weight | 631.71 g/mol [2] |
| Appearance | White to pale yellow crystalline powder[3] |
| Melting Point | 200-209 °C |
| Optical Rotation | [α]D +30° (in chloroform) |
| Solubility | Soluble in chloroform (B151607); moderately soluble in methanol (B129727) and acetone; poorly soluble in water. |
Table 2: Purity and Impurity Profile
| Analysis | Method | Result |
| Purity | HPLC | ≥ 95.0% |
| Related Substances | HPLC | Conforms to specification |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residual Solvents | GC-HS | Conforms to specification |
Table 3: Spectroscopic Data for Structural Confirmation
| Technique | Data |
| Mass Spectrometry (MS) | Conforms to structure, showing characteristic fragmentation. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Conforms to structure. |
| Infrared Spectroscopy (IR) | Conforms to structure. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the mesaconitine standard by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Welchrom C18 (4.6 mm × 250 mm, 5 μm) or equivalent.[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer solution. A typical mobile phase could be a mixture of acetonitrile and 0.03% tetrabutylammonium (B224687) hydroxide (B78521) (adjusted to pH 9.74 with glacial acetic acid) in a 58:42 ratio.[4] Another reported mobile phase is methanol, water, chloroform, and triethylamine (B128534) (700:300:10:1 v/v/v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 230 nm or 254 nm.[4]
-
Injection Volume: 20 µL.
-
Procedure: A standard solution of mesaconitine is prepared in a suitable solvent (e.g., methanol). The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area of the mesaconitine peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of mesaconitine, thus verifying its identity.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.
-
Data Acquisition: Full scan mode to determine the parent ion and product ion scan (MS/MS) to analyze fragmentation.
-
Expected Results:
-
Procedure: A dilute solution of the mesaconitine standard is infused into the mass spectrometer. The resulting mass spectrum is analyzed for the presence of the expected molecular ion and key fragment ions, which are then compared to reference spectra.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Elucidation
¹H NMR provides detailed information about the chemical structure of mesaconitine, confirming the arrangement of protons within the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Procedure: A small amount of the mesaconitine standard is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed and compared to the known spectrum of mesaconitine to confirm its structure.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the quality control of a mesaconitine standard and a simplified representation of its metabolic pathway.
References
- 1. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mesaconitine | 2752-64-9 | FM25110 | Biosynth [biosynth.com]
- 3. 2752-64-9・Mesaconitine・130-12261[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive analysis of aconitine, hypaconitine, mesaconitine and jesaconitine in human body fluids and Aconitum tubers by LC/ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pharmacological Profile of Pure Mesaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine (B191843) is a C19-diterpenoid alkaloid and one of the primary bioactive and toxic constituents isolated from plants of the Aconitum genus. While historically used in traditional medicine for its analgesic and anti-inflammatory properties, its clinical application is severely limited by a narrow therapeutic window and high toxicity. This technical guide provides a comprehensive overview of the pharmacological profile of pure mesaconitine, focusing on its pharmacodynamics, pharmacokinetics, and associated toxicological data. The information presented herein is intended to support further research and development efforts related to this compound.
Pharmacodynamics
The pharmacological effects of mesaconitine are primarily mediated through its interaction with voltage-gated sodium channels and modulation of the central noradrenergic and serotonin (B10506) systems.
Mechanism of Action
Voltage-Gated Sodium Channels: Mesaconitine, like other aconitine (B1665448) alkaloids, is a potent cardiotoxin (B1139618) and neurotoxin that primarily targets voltage-gated sodium channels (VGSCs). It binds to site 2 of the α-subunit of these channels, which leads to a persistent activation by inhibiting their inactivation. This results in a continuous influx of sodium ions, leading to membrane depolarization and sustained neuronal and muscular excitability. This action is responsible for the arrhythmogenic and neurotoxic effects of the compound.
Noradrenergic and Serotonergic Systems: Mesaconitine has been shown to interact with the central noradrenergic and serotonergic systems, contributing to its analgesic and potential antidepressant effects. It inhibits the reuptake of noradrenaline, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This enhanced noradrenergic activity is believed to play a significant role in its antinociceptive properties. The excitatory effects of lower concentrations of mesaconitine are suggested to be mediated by the stimulation of β-adrenoceptors, leading to the activation of intracellular signaling pathways.
The following diagram illustrates the proposed mechanism of action of mesaconitine on voltage-gated sodium channels.
The following diagram illustrates the proposed mechanism of action of mesaconitine on the
Mesaconitine as a Standard for In Vitro Cell Culture Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of mesaconitine (B191843) as a standard in in vitro cell culture studies. It covers its cytotoxic and anti-inflammatory properties, its effects on ion channels, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and collated quantitative data to facilitate further research and drug development.
Physicochemical Properties of Mesaconitine
Mesaconitine is a diterpenoid alkaloid with the chemical formula C₃₃H₄₅NO₁₁. It is crucial to use a well-characterized standard for in vitro studies to ensure the reproducibility and accuracy of experimental results. The purity of the mesaconitine standard should be verified by methods such as High-Performance Liquid Chromatography (HPLC). For cell culture experiments, mesaconitine is typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
Cytotoxic Effects of Mesaconitine
Mesaconitine exhibits significant cytotoxic effects across various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting cell growth and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Table 1: Cytotoxicity of Aconitum Alkaloids in H9c2 Cardiomyocytes
| Compound | Incubation Time (h) | IC50 (µM) |
| Aconitine | 24 | 38.89 ± 1.21 |
| Hypaconitine | 24 | 45.32 ± 1.54 |
| Mesaconitine | 24 | 52.67 ± 1.87 |
Data derived from studies on rat myocardial cells (H9c2).
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effects of mesaconitine on a selected cell line.
Materials:
-
Mesaconitine standard
-
Target cell line (e.g., H9c2, HBEC-5i)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
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DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of mesaconitine in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of mesaconitine. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the mesaconitine concentration to determine the IC50 value using a suitable software.
Anti-inflammatory Properties of Mesaconitine
Mesaconitine and related Aconitum alkaloids have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These effects are often mediated through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay (ELISA)
This protocol describes how to assess the inhibitory effect of mesaconitine on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells (e.g., RAW 264.7 macrophages or SW982 human synovial cells).
Materials:
-
Mesaconitine standard
-
RAW 264.7 or SW982 cells
-
Cell culture medium
-
LPS from Escherichia coli
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate and incubate until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of mesaconitine for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL for RAW 264.7 or 10 ng/mL for SW982) for a specified time (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine production by mesaconitine at each concentration compared to the LPS-stimulated control. Calculate the IC50 value for the inhibition of each cytokine.
Effects on Ion Channels
Mesaconitine is known to modulate the activity of various ion channels, including voltage-gated sodium channels (Nav) and calcium channels (Ca²⁺). These interactions are fundamental to its physiological and toxicological effects.
Modulation of Voltage-Gated Sodium Channels
Mesaconitine can alter the gating properties of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol provides a method to study the effects of mesaconitine on voltage-gated sodium channels (e.g., Nav1.7) expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the target sodium channel
-
Mesaconitine standard
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External and internal solutions
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Perfuse the cell with the external solution containing various concentrations of mesaconitine.
-
Record the sodium currents in the presence of the compound.
-
-
Data Analysis: Analyze the changes in the current amplitude, voltage-dependence of activation and inactivation, and other gating parameters to determine the effect of mesaconitine on the sodium channel.
Influence on Intracellular Calcium Concentration
Mesaconitine can induce an increase in intracellular calcium concentration ([Ca²⁺]i) by promoting calcium influx from the extracellular space.
Experimental Protocol: Calcium Imaging with Fura-2 AM
This protocol describes the measurement of changes in [Ca²⁺]i in response to mesaconitine using the ratiometric fluorescent indicator Fura-2 AM in a cell line such as human brain microvascular endothelial cells (HBEC-5i).
Materials:
-
HBEC-5i cells
-
Mesaconitine standard
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscopy system equipped for ratiometric imaging
Procedure:
-
Cell Loading:
-
Incubate the cells grown on glass coverslips with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove the extracellular dye.
-
-
Imaging:
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Apply mesaconitine at the desired concentration to the cells.
-
Record the changes in the fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Analyze the change in the F340/F380 ratio to quantify the effect of mesaconitine on [Ca²⁺]i.
Signaling Pathways
The biological effects of mesaconitine are mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Apoptosis Signaling Pathway
Mesaconitine and its analogs can induce apoptosis in various cell types, including cardiomyocytes. This process often involves the intrinsic or mitochondrial pathway of apoptosis.
Caption: Proposed mitochondrial pathway of mesaconitine-induced apoptosis.
Experimental Workflow for In Vitro Studies
A typical workflow for investigating the in vitro effects of a mesaconitine standard involves a series of sequential experiments to characterize its biological activities.
Caption: General experimental workflow for in vitro studies of mesaconitine.
This technical guide provides a framework for the in vitro investigation of mesaconitine. Researchers should adapt the provided protocols to their specific cell lines and experimental conditions, ensuring the use of a high-purity mesaconitine standard for reliable and reproducible results.
Mesaconitine: A Comprehensive Technical Review of its Biological Activity and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesaconitine (B191843), a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus, exhibits a complex pharmacological profile characterized by potent analgesic and anti-inflammatory properties, alongside significant cardiotoxicity and neurotoxicity. This technical guide provides an in-depth analysis of the biological activities of mesaconitine, focusing on its molecular mechanisms of action and the intricate signaling pathways it modulates. Through a systematic review of preclinical data, this document summarizes key quantitative findings, details essential experimental protocols for its study, and presents visual representations of its signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Mesaconitine is a principal bioactive constituent of Aconitum species, which have a long history of use in traditional medicine for treating pain and inflammation.[1][2] However, its narrow therapeutic window, owing to its high toxicity, presents a significant challenge for its clinical application.[1] A thorough understanding of its biological activities and the underlying molecular pathways is crucial for harnessing its therapeutic potential while mitigating its adverse effects.
The primary mechanism of action of mesaconitine involves the modulation of voltage-gated sodium channels (VGSCs), leading to a cascade of downstream cellular events.[3] This interaction is central to both its therapeutic effects and its toxicity. This guide will explore these mechanisms in detail, providing a comprehensive overview of the current state of knowledge on mesaconitine's pharmacology.
Quantitative Data on Biological Activities
The following tables summarize the key quantitative data reported for the biological activities of mesaconitine.
Table 1: Analgesic and Anti-inflammatory Activity of Mesaconitine
| Assay | Species | Route of Administration | Dose | Effect | Reference |
| Acetic Acid-Induced Writhing | Mice | Oral | 0.5 mg/kg | 80.4 ± 3.2% inhibition of writhing | [2] |
| Carrageenan-Induced Paw Edema | Mice | Oral | 60 mg/kg (of Radix Aconiti Carmichaeli extract) | 33.9 ± 5.1% inhibition of edema | [2] |
| Formalin Test (Late Phase) | Mice | Oral | 60 mg/kg (of Radix Aconiti Carmichaeli extract) | Significant attenuation of pain response | [2] |
Table 2: Toxicological Data for Mesaconitine
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mice | Oral | 1.9 mg/kg | [4] |
| LD50 | Mice | Intravenous | 0.085 mg/kg | [4] |
| LD50 | Mice | Intraperitoneal | 0.213 mg/kg | [4] |
| LD50 | Mice | Subcutaneous | 0.204 ug/kg | [5] |
| Half-life (t1/2) | Humans | - | 2.8 - 5.8 hours | [6] |
Core Biological Activities and Signaling Pathways
Analgesic Activity
Mesaconitine demonstrates potent analgesic effects, primarily mediated through the central nervous system.[7] Its analgesic action is closely linked to the modulation of the central noradrenergic and serotonergic systems.[1][7]
Mesaconitine enhances noradrenergic transmission, which contributes to its analgesic properties.[7] It is believed to increase the release of norepinephrine (B1679862) and may also enhance the sensitivity of adrenergic receptors.[1] This leads to the activation of descending inhibitory pain pathways.
The serotonergic system also plays a role in mesaconitine-induced analgesia. The activation of serotonergic descending inhibitory systems, particularly in brain regions like the nucleus raphe magnus (NRM), contributes to its pain-relieving effects.[1]
Anti-inflammatory Activity
Mesaconitine exhibits anti-inflammatory effects by suppressing the production of inflammatory mediators.[8] Its action appears to be mediated through the central nervous system and is effective in the early exudative stage of inflammation.[8]
Cardiotoxicity and Neurotoxicity
The primary mechanism underlying the toxicity of mesaconitine is its potent effect on voltage-gated sodium channels (VGSCs) in excitable cells like cardiomyocytes and neurons.[3]
Mesaconitine binds to site 2 of the VGSCs, causing persistent activation and preventing their inactivation.[3] This leads to a massive influx of sodium ions, resulting in membrane depolarization, hyperexcitability, and ultimately, cellular dysfunction and death.[3]
The persistent depolarization caused by mesaconitine leads to an influx of calcium ions through voltage-gated calcium channels and potentially the reverse operation of the sodium-calcium exchanger.[9] This intracellular calcium overload triggers downstream pathological events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[10][11]
Detailed Experimental Protocols
Acetic Acid-Induced Writhing Test for Analgesic Activity
This widely used model assesses peripheral analgesic activity by inducing visceral pain.
Materials:
-
Male ICR mice (23 ± 3 g)
-
Mesaconitine or test compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
0.6% acetic acid solution in distilled water
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week with free access to food and water.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with continued access to water.
-
Grouping: Randomly divide the animals into groups (n=6-10 per group): vehicle control, positive control (e.g., indomethacin (B1671933) 10 mg/kg), and mesaconitine/test compound groups at various doses.
-
Drug Administration: Administer the vehicle, positive control, or mesaconitine/test compound orally.
-
Induction of Writhing: After a pre-treatment period (typically 30-60 minutes), administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse individually in an observation chamber. After a 5-minute latency period, count the total number of writhes for a 10-20 minute period. A writhe is characterized by a contraction of the abdominal muscles followed by the stretching of the hind limbs.
-
Data Analysis: Calculate the mean number of writhes ± SEM for each group. The percentage of inhibition is calculated using the formula: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100. Statistical analysis is typically performed using one-way ANOVA followed by a post-hoc test.[12][13][14][15]
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This model is used to evaluate the anti-inflammatory effects of compounds on acute inflammation.
Materials:
-
Male Wistar rats or mice
-
Mesaconitine or test compound
-
Vehicle
-
1% Carrageenan solution in saline
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory for at least one week.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin 5-10 mg/kg), and mesaconitine/test compound groups.
-
Drug Administration: Administer the vehicle, positive control, or mesaconitine/test compound via the desired route (e.g., oral, intraperitoneal).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Induction of Edema: After a pre-treatment period (typically 30-60 minutes), inject 0.1 ml of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated using the formula: [(Mean edema in control group - Mean edema in treated group) / Mean edema in control group] x 100. Statistical significance is determined using appropriate statistical tests.[16][17][18][19][20]
Conclusion
Mesaconitine possesses a dual pharmacological profile, offering significant therapeutic potential as an analgesic and anti-inflammatory agent, while concurrently posing a high risk of severe cardiotoxicity and neurotoxicity. Its biological activities are fundamentally linked to the modulation of voltage-gated sodium channels, which triggers a complex array of downstream signaling events. A comprehensive understanding of these pathways is paramount for the development of safer analogs or novel therapeutic strategies that can dissociate the beneficial effects from the detrimental toxicities. The experimental protocols detailed herein provide a foundation for the continued investigation of mesaconitine and related compounds, with the ultimate goal of translating their potent bioactivities into safe and effective clinical applications. Further research focusing on targeted delivery systems and structural modifications may unlock the therapeutic promise of this potent natural compound.
References
- 1. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Mesaconitine - Wikipedia [en.wikipedia.org]
- 4. latoxan.com [latoxan.com]
- 5. Mesaconitine | CAS#:2752-64-9 | Chemsrc [chemsrc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibitory action of mesaconitine in acute inflammations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mesaconitine-induced relaxation in rat aorta: involvement of Ca2+ influx and nitric-oxide synthase in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mesaconine alleviates doxorubicin-triggered cardiotoxicity and heart failure by activating PINK1-dependent cardiac mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. saspublishers.com [saspublishers.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Mesaconitine as a Standard for Neuropharmacology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine (B191843), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is a potent neuroactive compound with a significant history in traditional medicine and a growing profile in modern neuropharmacology.[1] Despite its recognized toxicity, mesaconitine's unique mechanisms of action present it as a valuable pharmacological tool for investigating pain pathways, epilepsy, and potentially depression.[1][2] Its primary molecular target is the voltage-gated sodium channel (VGSC), but it also modulates central noradrenergic and serotonergic systems.[1][3][4][5]
This technical guide provides an in-depth overview of mesaconitine for neuropharmacology research. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to effectively utilize mesaconitine as a research standard. The guide covers its mechanism of action, quantitative pharmacological data, and detailed protocols for key in vivo and in vitro assays.
Mechanism of Action
Mesaconitine's neuropharmacological effects are multifaceted, stemming from its interaction with key components of the nervous system.
Voltage-Gated Sodium Channels (VGSCs)
The principal mechanism of action for mesaconitine is its potent effect on VGSCs.[3] It acts as a channel activator, binding to site 2 of the channel protein. This binding prevents the inactivation of the channel, leading to a persistent influx of sodium ions.[3] This sustained depolarization results in a state of hyperexcitability in neurons, which can manifest as repetitive afterpotentials and, at higher concentrations, a complete inability of the nerve cell to repolarize, leading to inexcitability.[3]
Noradrenergic System
Mesaconitine significantly interacts with the central noradrenergic system. It has been shown to inhibit the uptake of noradrenaline (norepinephrine) in a concentration-dependent manner, thereby increasing its extracellular levels.[4] This leads to the activation of both α- and β-adrenoceptors.[6] The activation of β-adrenergic receptors, in particular, stimulates intracellular signaling cascades involving Gs proteins, adenylate cyclase, and cyclic AMP (cAMP), which can lead to long-lasting changes in neuronal excitability.[1][3][5] This interaction is believed to be a key contributor to its analgesic effects.[1]
Serotonergic System
Evidence also suggests that mesaconitine's analgesic properties are mediated in part through the serotonergic descending inhibitory systems.[1] It is thought to influence the release or reuptake of serotonin (B10506) in key pain-modulating regions of the brainstem.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for mesaconitine, providing a reference for dose-selection and interpretation of experimental results.
| Parameter | Value | Species | Administration Route | Source(s) |
| LD₅₀ | 1.9 mg/kg | Animal | Oral | [1] |
| 0.068 mg/kg | Mice | Intravenous (i.v.) | [1] | |
| ED₅₀ (Analgesia) | 28 µg/kg (Acetic acid-induced writhing) | Mice | Subcutaneous (s.c.) | [1] |
| 11 µg/kg (Tail flick) | Mice | Subcutaneous (s.c.) | [1] | |
| Ki (Noradrenaline Uptake Inhibition) | 111.95 ± 18 nM | Rat | In vitro (synaptosomes) | [4] |
Table 1: Toxicity and Efficacy Data for Mesaconitine.
| Concentration | Effect in Rat Hippocampal Slices (CA1 region) | Source(s) |
| 10 nM | Increased amplitude of the postsynaptic population spike by 31.10% ± 6.7% and elicited additional spikes. | [4][6] |
| 30 nM & 100 nM | Biphasic effect: an initial excitation followed by inhibition. | [3][6] |
| >100 nM | Suppression of the orthodromic population spike and field excitatory postsynaptic potential. | [6] |
Table 2: Concentration-Dependent Effects of Mesaconitine on Neuronal Excitability.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the neuropharmacological properties of mesaconitine.
In Vivo Analgesia: Acetic Acid-Induced Writhing Test
This method is used to evaluate peripherally acting analgesics by inducing visceral pain.[7][8][9][10][11]
-
Animals: Male ICR or Swiss Albino mice (20-30 g).
-
Materials:
-
Procedure:
-
Divide mice into groups (n=5-10 per group): Vehicle control, standard drug, and 2-3 dose levels of mesaconitine.
-
Administer mesaconitine or the standard drug via the desired route (e.g., subcutaneously or intraperitoneally) 30-60 minutes before the acetic acid injection.[8]
-
Inject 1% acetic acid intraperitoneally (typically 10 mL/kg).[11]
-
Immediately place each mouse into an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) for a duration of 10-20 minutes.[7][11]
-
Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.
-
In Vivo Analgesia: Hot Plate Test
This test assesses the response to thermal pain and is effective for centrally acting analgesics.[12][13][14][15][16]
-
Animals: Mice or rats.
-
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Transparent glass cylinder to confine the animal on the plate.[12]
-
Mesaconitine solution.
-
Vehicle control.
-
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[13][15]
-
Administer mesaconitine or vehicle to the animals.
-
At a predetermined time after administration (e.g., 30 minutes), place the animal on the hot plate and start a timer.[14]
-
Observe the animal for pain-related behaviors, such as hind paw licking or jumping.[12]
-
Record the latency (in seconds) to the first pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, at which point the animal is removed from the plate regardless of its response.[15][16]
-
An increase in latency time compared to the control group indicates an analgesic effect.
-
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp on Neurons Expressing VGSCs
This protocol is for studying the direct effects of mesaconitine on voltage-gated sodium channels (e.g., Nav1.7, which is highly expressed in nociceptive neurons).[17][18][19][20]
-
Cell Line: HEK293 cells stably expressing the human Nav1.7 channel.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
-
-
Procedure:
-
Establish a stable whole-cell recording from a cell expressing Nav1.7 channels.
-
Hold the cell at a negative potential where channels are in a resting state (e.g., -120 mV).
-
To measure the effect on channel activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments).[17][18]
-
After obtaining a stable baseline current, perfuse the cell with the external solution containing mesaconitine at the desired concentration.
-
Repeat the voltage-step protocol during and after drug application to observe changes in current amplitude and kinetics.
-
To assess use-dependence, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms) at a set frequency (e.g., 10 Hz) before and during drug application.
-
Analyze the data to determine changes in peak current, voltage-dependence of activation and inactivation, and the kinetics of channel block.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate key concepts related to mesaconitine's neuropharmacology.
Caption: Mechanism of mesaconitine action on voltage-gated sodium channels (VGSCs).
Caption: Mesaconitine's modulation of the noradrenergic signaling pathway.
Caption: Experimental workflow for in vivo analgesic testing of mesaconitine.
Conclusion
Mesaconitine is a powerful and complex neuropharmacological agent. Its dual action on voltage-gated sodium channels and monoaminergic systems makes it a unique tool for dissecting the mechanisms of nociception, epilepsy, and potentially affective disorders. While its toxicity necessitates careful handling and dose selection, the data and protocols provided in this guide offer a solid foundation for researchers to leverage mesaconitine as a standard in their neuropharmacological investigations. Further research into its specific interactions with different VGSC subtypes and its downstream signaling effects will continue to illuminate its therapeutic potential and its utility in drug discovery.
References
- 1. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mesaconitine - Wikipedia [en.wikipedia.org]
- 4. Effects of mesaconitine on [3H]noradrenaline uptake and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Aconitum alkaloid mesaconitine in rat hippocampal slices and the involvement of α- and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 11. ajpp.in [ajpp.in]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 17. Making sure you're not a bot! [nanion.de]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 20. docs.axolbio.com [docs.axolbio.com]
Understanding the Cardiotoxicity of Mesaconitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesaconitine (B191843), a diterpenoid alkaloid found in plants of the Aconitum genus, is recognized for its potent physiological effects. However, its therapeutic potential is severely limited by a narrow therapeutic index and significant cardiotoxicity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying mesaconitine-induced cardiotoxicity. It delves into the primary interactions with cardiac ion channels, the subsequent cellular sequelae including calcium overload and mitochondrial dysfunction, and the activation of apoptotic pathways. This document summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for assessing cardiotoxicity, and presents visual representations of the core signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Aconitum alkaloids, including mesaconitine and the structurally similar aconitine (B1665448), have a long history in traditional medicine for their analgesic and anti-inflammatory properties. Despite these potential benefits, their clinical use is fraught with danger due to a high risk of life-threatening cardiac arrhythmias.[1][2] The primary toxic effects of mesaconitine manifest in the heart and central nervous system, leading to ventricular arrhythmias and potentially cardiac arrest.[2] A thorough understanding of the mechanisms driving this cardiotoxicity is crucial for the development of potential antidotes and for the safe assessment of any novel compounds with similar chemical structures.
Core Mechanism of Cardiotoxicity
The cardiotoxicity of mesaconitine is primarily initiated by its interaction with voltage-gated sodium channels (VGSCs) in cardiomyocytes.[3]
Persistent Activation of Voltage-Gated Sodium Channels
Mesaconitine binds to site 2 of the VGSC, which leads to a persistent activation of the channel. This action inhibits the channel's transition to the inactive state, resulting in a prolonged influx of sodium ions (Na+) into the cardiomyocyte during the action potential.[3] This sustained inward Na+ current is a critical initiating event in mesaconitine's toxic cascade.
Intracellular Calcium Overload
The persistent influx of Na+ disrupts the normal electrochemical gradient across the cardiomyocyte membrane. This disruption impairs the function of the Na+/Ca2+ exchanger (NCX), which normally extrudes calcium ions (Ca2+) from the cell. The altered gradient can even reverse the NCX, leading to an influx of Ca2+. The elevated intracellular Na+ and subsequent Ca2+ influx contribute to a state of intracellular Ca2+ overload.[4] This overload is a central node in the pathophysiology of mesaconitine cardiotoxicity, triggering a cascade of detrimental downstream effects.
Cellular Consequences and Signaling Pathways
The sustained elevation of intracellular Ca2+ triggers multiple interconnected signaling pathways that culminate in cardiomyocyte dysfunction and death.
Mitochondrial Dysfunction
Mitochondria are key regulators of cellular energy metabolism and apoptosis. In the context of mesaconitine toxicity, these organelles are significantly impacted:
-
Mitochondrial Calcium Uptake and ROS Production: Elevated cytosolic Ca2+ leads to its uptake into the mitochondrial matrix. This mitochondrial Ca2+ overload disrupts the electron transport chain, leading to the generation of excessive reactive oxygen species (ROS).[1][5]
-
Decreased ATP Production: The disruption of mitochondrial function impairs oxidative phosphorylation, resulting in a significant decrease in ATP synthesis.[5] This energy depletion compromises essential cellular functions, including the maintenance of ion gradients by ATP-dependent pumps.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: The combination of Ca2+ overload and oxidative stress can trigger the opening of the mPTP, a non-selective channel in the inner mitochondrial membrane. The opening of the mPTP dissipates the mitochondrial membrane potential, further compromising ATP production and leading to the release of pro-apoptotic factors into the cytosol.
Apoptosis
Mesaconitine induces programmed cell death, or apoptosis, in cardiomyocytes through the intrinsic (mitochondrial) pathway.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is disrupted. Mesaconitine exposure leads to an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the outer mitochondrial membrane.[6]
-
Cytochrome c Release and Caspase Activation: The permeabilized mitochondrial membrane allows for the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.[6]
Inflammatory Response
Recent evidence suggests that aconitine alkaloids can also trigger an inflammatory response in cardiomyocytes, contributing to cellular damage.
-
TNFα and NLRP3 Inflammasome: Aconitine has been shown to induce the expression of tumor necrosis factor-alpha (TNFα) and activate the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[7] Activation of the NLRP3 inflammasome leads to the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18, further exacerbating cardiac injury.
Quantitative Data on Mesaconitine Cardiotoxicity
The following tables summarize available quantitative data on the cardiotoxic effects of mesaconitine and the closely related aconitine. It is important to note that data for mesaconitine is less abundant than for aconitine.
| Parameter | Cell Line/Model | Compound | Value | Reference |
| Cell Viability (IC50) | H9c2 Rat Cardiomyoblasts | Aconitine | 32 µM (24h) | [8] |
| H9c2 Rat Cardiomyoblasts | Mesaconitine | ~250 µM (Significant decrease at 24h) | [1] | |
| EC50 (Cell Viability) | Doxorubicin-treated Rat Ventricular Myocytes | Mesaconitine | 4.497 µM | [5] |
| Apoptosis Rate | H9c2 Rat Cardiomyoblasts | Aconitine (1 µM) | Significant increase vs. control | [7] |
| Bax/Bcl-2 Ratio | H9c2 Rat Cardiomyoblasts | Aconitine | Increased | [6] |
Table 1: In Vitro Cytotoxicity and Apoptosis Data
| Parameter | Model System | Compound | Effect | Reference |
| Action Potential Duration (APD) | Isolated Rabbit Hearts | Aconitine (0.1 µM) | Prolonged | [9] |
| Peak Sodium Current (INa) | Guinea Pig Ventricular Myocytes | Mesaconitine (1.33 µM EC50) | Increased | [10] |
Table 2: Electrophysiological Effects
Experimental Protocols
This section provides an overview of key experimental protocols used to assess the cardiotoxicity of mesaconitine.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed H9c2 rat cardiomyoblasts in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of mesaconitine (e.g., 0-250 µM) for a specified duration (e.g., 24 hours).[1]
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization (for MTT): If using MTT, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of specific proteins involved in apoptosis.
-
Cell Lysis: Treat H9c2 cells with mesaconitine. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a fluorescent dye commonly used to measure ΔΨm.
-
Cell Treatment: Treat H9c2 cells with mesaconitine in a suitable culture plate.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (e.g., 10 µg/mL) for 20 minutes at 37°C in the dark.[1]
-
Washing: Wash the cells twice with PBS.
-
Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Data Analysis: The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential.
Patch-Clamp Electrophysiology for Ion Channel Analysis
The whole-cell patch-clamp technique is used to record ion channel currents from single cardiomyocytes.
-
Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., rat or guinea pig).
-
Pipette and Solutions: Use borosilicate glass pipettes with a resistance of 2-3 MΩ. The pipette solution should contain appropriate ions to isolate the current of interest (e.g., a Cs+-based solution to block K+ currents when measuring Na+ or Ca2+ currents). The extracellular solution should mimic physiological conditions.
-
Seal Formation and Whole-Cell Configuration: Form a high-resistance seal (GΩ) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Apply specific voltage protocols to elicit and measure the desired ion channel currents (e.g., a series of depolarizing steps to measure peak Na+ current).
-
Drug Application: Perfuse the cell with a solution containing mesaconitine to determine its effect on the ion channel currents.
-
Data Acquisition and Analysis: Record the currents using an amplifier and appropriate software. Analyze parameters such as peak current amplitude, current-voltage relationship, and channel kinetics (activation and inactivation).
Visualizing the Path of Cardiotoxicity
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in understanding mesaconitine cardiotoxicity.
Caption: Signaling pathway of Mesaconitine-induced cardiotoxicity.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The cardiotoxicity of mesaconitine is a complex process initiated by the persistent activation of voltage-gated sodium channels, leading to intracellular calcium overload. This, in turn, triggers mitochondrial dysfunction, characterized by increased ROS production and decreased ATP synthesis, and activates the intrinsic apoptotic pathway. Furthermore, an inflammatory response may also contribute to the overall cardiac damage. While the qualitative aspects of these mechanisms are increasingly understood, a significant gap remains in the availability of detailed quantitative data specifically for mesaconitine. Further research focusing on the precise electrophysiological effects and dose-response relationships of mesaconitine in various cardiac models is essential. This will not only enhance our fundamental understanding of its toxicity but also aid in the development of strategies to mitigate the risks associated with aconitine alkaloid poisoning and guide the safety assessment of new chemical entities with similar structures.
References
- 1. Gallic Acid Inhibits Mesaconitine-Activated TRPV1-Channel-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectrum of cardiac manifestations from aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesaconine alleviates doxorubicin-triggered cardiotoxicity and heart failure by activating PINK1-dependent cardiac mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Alternans of Action Potential Duration and Aconitine-Induced Arrhythmias in Isolated Rabbit Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mesaconitine: A Potential Non-Opioid Analgesic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mesaconitine (B191843), a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus, has long been recognized in traditional medicine for its potent analgesic properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of mesaconitine as a potential analgesic agent. It delves into its mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the involved signaling pathways. While its narrow therapeutic window presents a significant challenge due to its cardiotoxicity and neurotoxicity, a thorough understanding of its pharmacology is crucial for the development of safer, more effective non-opioid pain therapeutics.[2][3]
Mechanism of Analgesic Action
Mesaconitine's analgesic effects are primarily mediated through the central nervous system, specifically by modulating central monoaminergic systems.[4] Unlike traditional opioid analgesics, its action is not mediated via opiate receptors, as evidenced by the lack of effect of opioid antagonists like levallorphan (B1674846) on its analgesic activity.[4]
The primary mechanism involves the potentiation of the noradrenergic system.[4] Mesaconitine promotes the release of norepinephrine (B1679862) from nerve endings and may increase receptor sensitivity.[2] This increased noradrenergic transmission activates descending pain inhibitory pathways.[5] Key brain regions involved in this descending inhibition include the periaqueductal gray (PAG), nucleus raphe magnus (NRM), and nucleus reticularis paragigigantocellularis (NRPG).[2]
At the cellular level, the analgesic effect of mesaconitine appears to be mediated through the activation of β-adrenoceptors.[2] The binding of norepinephrine to these receptors activates a Gs protein, which in turn stimulates adenylate cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade is believed to underlie the analgesic response.[2] Furthermore, mesaconitine has been shown to interact with the serotonergic system, which also plays a role in its neuropharmacological effects.[2]
Beyond its central effects, mesaconitine also exhibits anti-inflammatory properties that contribute to its overall analgesic profile. It has been shown to suppress hind-paw edema induced by various inflammatory agents like carrageenan, histamine, serotonin, and prostaglandin (B15479496) E1.[6] This suggests an inhibitory action at the early exudative stage of inflammation.[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the analgesic efficacy, toxicity, and pharmacokinetics of mesaconitine from various preclinical studies.
Table 1: Analgesic Efficacy of Mesaconitine
| Animal Model | Pain Assay | Route of Administration | ED50 Value | Reference |
| Male mice (Std:ddY strain) | Acetic acid-induced writhing | s.c. | 28 µg/kg | [2] |
| Male mice | Acetic acid-induced writhing | p.o. | 0.5 mg/kg (80.4 ± 3.2% inhibition) | [7] |
Table 2: Acute Toxicity of Mesaconitine
| Animal Model | Route of Administration | LD50 Value | Reference |
| Animal | p.o. | 1.9 mg/kg | [2] |
| Mice | i.v. | 0.068 mg/kg | [2] |
Table 3: Pharmacokinetic Parameters of Mesaconitine in Rats
| Administration | Cmax | Tmax | AUC | Reference |
| Oral (Fuzi extract) - Normal Rats | 17.30 ng/mL | - | - | [8] |
| Oral (Fuzi extract) - CHF Rats | 2.430 ng/mL | - | 11-fold less than normal | [8] |
Note: Pharmacokinetic parameters can be influenced by co-administered herbs.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to evaluate the analgesic and anti-inflammatory effects of mesaconitine.
Acetic Acid-Induced Writhing Test
This is a widely used model for visceral pain.
-
Objective: To assess the peripheral analgesic activity of a compound.
-
Animal Model: Male mice (e.g., Std:ddY strain, 20-24 g).[2]
-
Procedure:
-
Animals are pre-treated with mesaconitine (e.g., 0.5 mg/kg, p.o.) or a vehicle control.[7]
-
After a set period (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[10]
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.[7][10]
-
The percentage of inhibition of writhing is calculated by comparing the treated group to the vehicle control group.[7]
-
Tail Flick and Hot Plate Tests
These models are used to evaluate central analgesic activity against thermal pain.
-
Objective: To assess the central analgesic activity of a compound.
-
Procedure (Tail Flick):
-
The animal's tail is exposed to a radiant heat source.
-
The latency to flick the tail away from the heat is measured.
-
A cut-off time is established to prevent tissue damage.
-
Measurements are taken before and at various time points after drug administration.
-
-
Procedure (Hot Plate):
-
The animal is placed on a heated surface (e.g., 55 ± 0.5°C).
-
The latency to a pain response (e.g., licking a paw, jumping) is recorded.
-
A maximum exposure time is set to avoid injury.[11]
-
Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation.
-
Objective: To evaluate the anti-inflammatory activity of a compound.
-
Procedure:
-
The initial paw volume of the animals is measured using a plethysmometer.
-
Animals are pre-treated with mesaconitine or a vehicle control.
-
A subplantar injection of carrageenan (e.g., 1% solution) is administered into the hind paw.[10]
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7]
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[7]
-
Formalin-Induced Nociception
This model distinguishes between neurogenic and inflammatory pain.
-
Objective: To assess the analgesic effect on both acute and persistent pain.
-
Animal Model: Male mice.[10]
-
Procedure:
-
A dilute solution of formalin is injected into the plantar surface of a hind paw.
-
The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes, corresponding to direct chemical stimulation of nociceptors) and the late phase (15-30 minutes, reflecting inflammatory pain).[10]
-
The effect of the drug on both phases is evaluated.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to mesaconitine's analgesic action.
Challenges and Future Directions
The most significant hurdle for the clinical development of mesaconitine is its inherent toxicity.[5] The therapeutic window is narrow, and overdose can lead to severe cardiovascular and neurological complications.[2] Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To synthesize derivatives of mesaconitine that retain analgesic efficacy while exhibiting reduced toxicity. The hydrolysis of the ester groups at C8 and C14 has been shown to decrease toxicity, but this can also impact analgesic activity.[12]
-
Targeted Delivery Systems: Developing novel drug delivery systems that can target the central nervous system, thereby reducing systemic exposure and associated side effects.
-
Combination Therapy: Investigating the synergistic effects of mesaconitine with other analgesic agents, which could allow for lower, safer doses to be used.
-
Further Mechanistic Studies: A deeper understanding of the downstream targets of the cAMP signaling pathway and the specific subtypes of adrenergic and serotonergic receptors involved could reveal new avenues for therapeutic intervention.
Conclusion
Mesaconitine represents a fascinating and potent non-opioid analgesic with a unique mechanism of action centered on the modulation of central noradrenergic and serotonergic systems. Its demonstrated efficacy in various preclinical pain models underscores its potential as a lead compound for the development of novel pain therapeutics. However, its clinical translation is severely hampered by its toxicity. A multidisciplinary approach, combining medicinal chemistry, pharmacology, and drug delivery, will be essential to overcome these challenges and unlock the therapeutic potential of this and other related alkaloids. The in-depth understanding provided in this guide serves as a foundation for researchers and drug development professionals to navigate the complexities and opportunities presented by mesaconitine.
References
- 1. Active ingredient of aconite root against peripheral neuropathic pain is identified as neoline | Research News | Nagoya City University [nagoya-cu.ac.jp]
- 2. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesaconitine - Wikipedia [en.wikipedia.org]
- 6. Mechanism of inhibitory action of mesaconitine in acute inflammations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. Pharmacokinetics of aconitine-type alkaloids after oral administration of Fuzi (Aconiti Lateralis Radix Praeparata) in rats with chronic heart failure by microdialysis and ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Mesaconitine plays the major role in the antinociceptive and anti-infl" by M.C. Lai, I.-M. Liu et al. [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and History of Mesaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesaconitine (B191843) is a C19-diterpenoid alkaloid found in various species of the genus Aconitum. Renowned for its potent biological activity and significant toxicity, it has been a subject of scientific inquiry for over a century. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and pharmacological actions of mesaconitine. It includes detailed experimental protocols for its isolation, quantitative data presented in structured tables, and a visualization of its primary signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Discovery and History
The history of mesaconitine is intrinsically linked to the long-standing use of Aconitum plants in traditional medicine and, conversely, as potent poisons. While the use of Aconitum species dates back centuries, the isolation and characterization of their constituent alkaloids is a more recent scientific endeavor.
While the precise year and the specific researchers who first isolated and named mesaconitine are not as definitively documented as for its close analogue, aconitine (B1665448) (discovered by Geiger and Hesse in 1833), research on the alkaloids of Aconitum species intensified in the late 19th and early 20th centuries. It is within this period of active natural product chemistry that mesaconitine was identified as a distinct chemical entity. It is structurally very similar to aconitine, differing only by a methyl group instead of an ethyl group on the nitrogen atom.
Mesaconitine is predominantly isolated from various Aconitum species, which are native to the mountainous regions of the Northern Hemisphere.[1] Notable plant sources include:
-
Aconitum jaluense[2]
-
Aconitum japonicum[2]
-
Aconitum carmichaelii
-
Aconitum ferox
-
Aconitum kusnezoffii
Physicochemical Properties
Mesaconitine is a white crystalline solid with a complex molecular structure. Its physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C33H45NO11 |
| Molecular Weight | 631.71 g/mol |
| Melting Point | 208-209 °C |
| Appearance | White solid |
| Solubility | Insoluble in water. Soluble in chloroform (B151607), ethanol, acetone, and methanol (B129727). |
| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
| CAS Number | 2752-64-9 |
Pharmacological Data
Mesaconitine is characterized by its high toxicity, with a narrow therapeutic window. The lethal dose (LD50) varies depending on the route of administration and the animal model. The table below presents a summary of the available quantitative pharmacological data.
| Parameter | Species | Route of Administration | Value (mg/kg) |
| LD50 | Mouse | Oral | 1.9 |
| LD50 | Mouse | Intravenous | 0.085 |
| LD50 | Mouse | Intraperitoneal | 0.213 |
| LD50 | Mouse | Subcutaneous | 0.204 |
Experimental Protocols
Extraction and Purification of Mesaconitine from Aconitum Roots
The following protocol is a representative method for the extraction and purification of mesaconitine from the roots of Aconitum species. This procedure should be performed with appropriate safety precautions due to the high toxicity of the material.
Materials:
-
Dried and powdered roots of Aconitum species
-
5% aqueous ammonia (B1221849) solution
-
5% aqueous sulfuric acid solution
-
25% aqueous ammonia solution
-
Diethyl ether
-
Potassium carbonate (K2CO3)
-
Magnesium sulfate (B86663) (MgSO4)
-
Chloroform
-
Methanol
-
Aluminum oxide for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Zorbax SDB-C8 column (or equivalent)
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Extraction:
-
Dampen 10 kg of ground Aconitum roots with a 5% aqueous ammonia solution and let it stand for 2 hours.
-
Extract the ammoniated plant material with dichloromethane eight times over a period of 12 hours.
-
Combine the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator.
-
Treat the concentrated extract with a 5% aqueous solution of sulfuric acid to protonate the alkaloids, rendering them water-soluble.
-
Separate the acidic aqueous layer. Cool the aqueous solution to 0 °C and basify with a 25% aqueous ammonia solution.
-
Extract the aqueous mixture with diethyl ether four times in the presence of K2CO3 to ensure the alkaloids are in their free base form.
-
Combine the ether extracts, dry over anhydrous MgSO4, filter, and evaporate the solvent to yield a crude alkaloid extract.
-
-
Purification by Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Prepare a column with aluminum oxide packed in chloroform.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a chloroform-methanol gradient (e.g., starting with 100% chloroform and gradually increasing the methanol concentration, a 4:1 chloroform:methanol mixture is often effective).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing mesaconitine.
-
Combine the mesaconitine-rich fractions and evaporate the solvent.
-
-
HPLC Analysis and Further Purification:
-
Analyze the purity of the obtained mesaconitine using a reverse-phase HPLC system.
-
A suitable HPLC method would be a Zorbax SDB-C8 column with a mobile phase gradient of 10 mM ammonium acetate (pH 8.9) and methanol, with UV detection at 233 nm.[3]
-
For higher purity, semi-preparative or preparative HPLC can be employed using similar conditions with a larger column.
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of mesaconitine is its effect on voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and cardiomyocytes.[2] It binds to site 2 of the α-subunit of these channels, leading to a persistent activation and preventing their inactivation. This results in a continuous influx of sodium ions, causing membrane depolarization and leading to arrhythmias in cardiac tissue and paralysis in the nervous system.
In addition to its effects on VGSCs, mesaconitine also stimulates β-adrenergic receptors.[2] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the L-type calcium channels, further contributing to cardiac excitability and arrhythmias.
The following diagram illustrates the primary signaling pathway of mesaconitine.
Caption: Primary signaling pathway of Mesaconitine.
Synthesis
The total synthesis of mesaconitine, like other aconitine-type alkaloids, represents a formidable challenge in synthetic organic chemistry due to its complex, highly oxygenated, and stereochemically rich hexacyclic structure. While the total synthesis of aconitine itself has not yet been achieved, significant progress has been made in the synthesis of related, simpler aconitine alkaloids and key structural fragments of the more complex molecules. These synthetic efforts provide valuable insights into the chemical reactivity of this class of compounds and pave the way for the potential synthesis of novel analogs with improved therapeutic properties.
Conclusion
Mesaconitine remains a molecule of significant interest to the scientific community. Its potent and diverse biological activities, coupled with its inherent toxicity, make it a valuable tool for studying fundamental physiological processes and a challenging target for drug development. This technical guide has provided a comprehensive overview of the current knowledge on mesaconitine, from its historical roots to its molecular mechanism of action. It is hoped that this document will serve as a useful resource for researchers and professionals working in the fields of natural product chemistry, pharmacology, and toxicology, and will stimulate further research into this fascinating and complex alkaloid.
References
Methodological & Application
Application Note: Preparation of Mesaconitine Standard Solution for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of mesaconitine (B191843) standard solutions for use in High-Performance Liquid Chromatography (HPLC) analysis. Accurate preparation of standard solutions is critical for the quantification of mesaconitine in various samples, including herbal medicines and biological matrices.
Introduction
Mesaconitine is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus. Due to its potent bioactivity and narrow therapeutic window, accurate and reliable quantification is essential for quality control, pharmacokinetic studies, and toxicological analysis. HPLC is a widely used technique for this purpose, and the precision of the results is fundamentally dependent on the accuracy of the standard solutions used for calibration. This protocol outlines the recommended procedures for preparing stock and working standard solutions of mesaconitine.
Materials and Reagents
-
Mesaconitine reference standard (purity ≥98%)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
Deionized water (18.2 MΩ·cm)
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material)
-
Amber glass autosampler vials
Safety Precautions
Warning: Mesaconitine is extremely toxic. Handle with extreme care in a designated area, such as a fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Experimental Protocols
Preparation of Mesaconitine Stock Standard Solution (100 µg/mL)
The primary stock solution is the foundation for all subsequent dilutions. Utmost care must be taken to ensure its concentration is known with high accuracy. Methanol is a commonly recommended solvent for preparing mesaconitine stock solutions[1][2].
-
Weighing: Accurately weigh approximately 1.0 mg of the mesaconitine reference standard using an analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7 mL of HPLC-grade methanol to the flask. Cap the flask and vortex or sonicate gently until the standard is completely dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature. Add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation: Calculate the precise concentration of the stock solution based on the actual weight of the standard.
-
Formula:Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * 1000 * Purity
-
-
Storage: Transfer the stock solution to a properly labeled amber glass vial and store at 4°C or -20°C for long-term stability[1][2][3].
Preparation of Working Standard and Calibration Curve Solutions
Working standard solutions are prepared by diluting the stock solution to create a series of standards for constructing a calibration curve. The concentration range should bracket the expected concentration of mesaconitine in the samples.
-
Dilution Plan: Plan the desired concentrations for the calibration curve. A typical range might be 0.1 µg/mL to 10 µg/mL.
-
Serial Dilution: Perform serial dilutions from the 100 µg/mL stock solution using calibrated micropipettes and volumetric flasks. Use methanol or the mobile phase as the diluent. (See Table 2 for an example).
-
Filtration: Before transferring to autosampler vials, filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could damage the HPLC system[4].
-
Storage: Store the working solutions in labeled amber autosampler vials at 4°C. It is recommended to prepare fresh working solutions for each analysis batch, although some studies report stability for several days at 4°C[3][5].
Data Presentation
Quantitative data regarding solvents, storage, and example dilutions are summarized in the tables below.
Table 1: Recommended Solvents and Storage Conditions for Mesaconitine Standards
| Solvent/Solvent System | Typical Use | Storage Temperature | Reported Stability | Citation |
| Methanol | Stock & Working Solutions | 4°C or -20°C | Stored at 4°C or -20°C before use | [1][2] |
| Acetonitrile | Stock Solution | Not specified | Used for initial stock preparation | [6][7] |
| Acetonitrile:Triethylamine (ACN:TEA) Buffer (75:25, v/v) | Standard Solutions | Not specified | Used as solvent for standards | [4] |
| 0.01 M HCl Solution | Stock Solution (for derivative) | 4°C | Stable for at least one month | [3] |
Table 2: Example Preparation of Calibration Curve Standards from a 100 µg/mL Stock Solution
| Standard Level | Final Concentration (µg/mL) | Volume of Stock (100 µg/mL) | Final Volume | Diluent |
| 1 | 0.1 | 10 µL | 10 mL | Methanol |
| 2 | 0.5 | 50 µL | 10 mL | Methanol |
| 3 | 1.0 | 100 µL | 10 mL | Methanol |
| 4 | 2.5 | 250 µL | 10 mL | Methanol |
| 5 | 5.0 | 500 µL | 10 mL | Methanol |
| 6 | 10.0 | 1000 µL | 10 mL | Methanol |
Visualization
The following diagram illustrates the logical workflow for preparing mesaconitine standard solutions for HPLC analysis.
Caption: Workflow for preparing Mesaconitine standard solutions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Mesaconitine in Plasma by LC-MS/MS
Introduction
Mesaconitine (B191843) is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, which are used in some traditional medicines. Due to its narrow therapeutic window and potential for severe cardiotoxicity and neurotoxicity, sensitive and specific methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of mesaconitine in plasma.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify mesaconitine in plasma samples. The procedure involves sample preparation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC), and subsequent detection and quantification by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Mesaconitine reference standard (>98% purity)
-
Internal Standard (IS): Lappaconitine, Yohimbine, or Psoralen (>98% purity)[1][2][3]
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)[3]
-
Formic acid (LC-MS grade)[3]
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Ultrapure water
-
Human or rat plasma (blank)
2. Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of mesaconitine and the chosen internal standard by dissolving the appropriate amount in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the mesaconitine stock solution with 50% methanol to create working standards for calibration curves and QC samples.
-
Calibration Standards: Spike blank plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.1 to 1000 ng/mL.[1][2]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.2, 5, and 50 ng/mL).[3]
3. Sample Preparation
Several methods can be employed for plasma sample preparation. The choice depends on the desired level of cleanliness and recovery.
-
Protein Precipitation (PPT): A rapid and simple method.[3][4]
-
To 100 µL of plasma, add 200-400 µL of cold methanol (containing the internal standard).[5][6]
-
Vortex for 1-5 minutes.[3]
-
Centrifuge at high speed (e.g., 14,000-16,000 x g) for 10 minutes to pellet the precipitated proteins.[3][5][6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
-
Solid-Phase Extraction (SPE): Provides cleaner extracts and higher sensitivity.[1]
-
Condition the cartridge with methanol followed by water.
-
Load the pre-treated plasma sample (e.g., diluted with water or a weak buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Liquid-Liquid Extraction (LLE): An alternative for cleaner samples.[7]
-
To the plasma sample, add a basifying agent (e.g., ammonium hydroxide).[7]
-
Add an immiscible organic solvent (e.g., ethyl acetate).[7]
-
Vortex to facilitate extraction.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness and reconstitute in the mobile phase.
-
4. LC-MS/MS Conditions
-
Liquid Chromatography System: UPLC or HPLC system (e.g., Agilent 1200, Waters ACQUITY).[3][8]
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters C18, 1.7 µm, 2.1 x 100 mm or CORTECS™ C18).[1][3][8]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile or methanol (B) is typical.[1][3]
-
Flow Rate: 0.3 mL/min.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][3][4]
-
Ionization Mode: Positive ion mode (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: LC-MS/MS Method Parameters for Mesaconitine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Internal Standard | Psoralen[3] | Lappaconitine[1] | Citalopram[7] |
| LC Column | CORTECS™ C18[3] | Waters C18 (1.7 µm, 2.1 x 100 mm)[1] | CN column (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] | 0.1% Formic Acid in Water[1] | 40 mM Ammonium Acetate/Formic Acid |
| Mobile Phase B | Acetonitrile[3] | Methanol[1] | Methanol[7] |
| Linearity Range | 0.1 - 50 ng/mL[3] | 0.1 - 1000 ng/mL[1] | 0.01 - 10 ng/mL[7] |
| LLOQ | 0.1 ng/mL[3] | 0.1 ng/mL[1] | 0.01 ng/mL[7] |
| Recovery | 64.2 - 94.1%[3] | Not explicitly stated | >70% (Implied from validation data) |
| Intra-day Precision | < 14.3%[3] | Not explicitly stated | < 15%[7] |
| Inter-day Precision | < 14.3%[3] | Not explicitly stated | < 15%[7] |
Table 2: MRM Transitions for Mesaconitine and Potential Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Mesaconitine (MA) | 632.4 | 573.1 | [1] |
| Lappaconitine (IS) | 585.2 | 161.8 | [1] |
| Yohimbine (IS) | 355.2 | 144.1 | [2] |
| Psoralen (IS) | 187.1 | 131.1 | [3] |
Visualizations
Caption: Workflow for Mesaconitine Quantification in Plasma.
Conclusion
The described LC-MS/MS method is sensitive, specific, and reliable for the quantification of mesaconitine in plasma. The protocol can be adapted based on the available instrumentation and required sensitivity. Proper method validation according to regulatory guidelines is essential before its application in clinical or preclinical studies. This application note provides a comprehensive framework for researchers and drug development professionals to establish and validate a method for mesaconitine analysis in a bioanalytical laboratory setting.
References
- 1. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Mesaconitine Standard for Preclinical Animal Research
Introduction
Mesaconitine (B191843) is a C19-norditerpenoid alkaloid found in plants of the Aconitum genus. It is recognized for a range of pharmacological activities, including analgesic and anti-inflammatory effects.[1][2] However, Mesaconitine is also highly toxic, with a narrow therapeutic window, primarily exhibiting cardiotoxic and neurotoxic effects by acting on voltage-dependent sodium channels.[3][4] Recent studies have also highlighted its potential to induce hepatotoxicity through mechanisms involving oxidative stress, inflammation, and apoptosis.[1] Due to its potent bioactivity and toxicity, high-purity Mesaconitine standard is essential for researchers in pharmacology, toxicology, and drug development for conducting accurate and reproducible in vivo studies, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments.
These application notes provide a detailed protocol for the use of Mesaconitine standard in common animal studies, focusing on toxicity and pharmacokinetic analysis.
Physicochemical Properties of Mesaconitine
A summary of the key properties of Mesaconitine is provided below.
| Property | Value |
| Chemical Formula | C₃₃H₄₅NO₁₁ |
| Molar Mass | 631.7 g/mol |
| Appearance | White solid |
| CAS Number | 2752-64-9 |
| Solubility | Insoluble in water |
| Purity | >98% (Recommended for in vivo standards) |
General Guidelines for Animal Studies
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).[5] The PREPARE guidelines offer a comprehensive framework for planning animal research to ensure study quality and reproducibility.[6]
-
Standard Preparation : Mesaconitine standard should be of high purity (≥98%). Due to its poor water solubility, appropriate vehicles must be used for administration. For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) is common. For intravenous administration, a solution may be prepared using a co-solvent system, but care must be taken to ensure solubility and minimize vehicle-related toxicity.
-
Animal Models : Sprague-Dawley (SD) rats and various strains of mice are the most commonly used species for studying Mesaconitine.[1][7]
-
Housing : Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50% ± 10%), with free access to standard chow and water.[4]
Protocol 1: Hepatotoxicity Study in Rats
This protocol is based on methodologies for evaluating Mesaconitine-induced liver toxicity.[1]
Objective : To assess the potential hepatotoxicity of Mesaconitine following sub-acute oral administration in rats.
Methodology
-
Acclimatization : Male SD rats (250-280g) are acclimatized for one week before the experiment.
-
Grouping and Dosing : Animals are randomly divided into three groups (n=6-8 per group): a control group and two Mesaconitine-treated groups. Dosing is performed daily for 6 consecutive days via oral gavage.
| Group | Treatment | Dosage | Administration |
| 1 (Control) | Normal Saline (or vehicle) | - | Oral gavage, daily for 6 days |
| 2 (Low Dose) | Mesaconitine | 0.8 mg/kg/day | Oral gavage, daily for 6 days |
| 3 (High Dose) | Mesaconitine | 1.2 mg/kg/day | Oral gavage, daily for 6 days |
-
Observation : Monitor animals daily for clinical signs of toxicity, including changes in behavior, posture, and body weight.
-
Sample Collection : 24 hours after the final dose, animals are anesthetized. Blood is collected via cardiac puncture for serum biochemical analysis. The liver is immediately excised, weighed, and sectioned for histopathological examination and molecular analysis (e.g., Western blot).
-
Biochemical Analysis : Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as key indicators of liver damage.[3]
-
Histopathology : Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe morphological changes.
-
Molecular Analysis : Western blot analysis can be used to measure the protein expression of markers related to oxidative stress (HMOX1), inflammation (IL2), and apoptosis (Caspase-3) in liver tissue homogenates.[1]
Workflow Diagram for Toxicity Study
Caption: Workflow for a sub-acute Mesaconitine toxicity study in rats.
Mesaconitine-Induced Hepatotoxicity Signaling
Caption: Putative signaling pathways in Mesaconitine-induced hepatotoxicity.[1]
Protocol 2: Pharmacokinetic (PK) Study in Rats
This protocol provides a method for determining the pharmacokinetic profile of Mesaconitine.[8][9]
Objective : To characterize the absorption, distribution, metabolism, and excretion (ADME) of Mesaconitine in rats after intravenous and oral administration.
Methodology
-
Animal Preparation : Male SD rats (250-280g) are fasted overnight (12 hours) with free access to water before dosing. For intravenous (IV) administration, a catheter may be implanted in the jugular vein for dosing and/or sampling.
-
Dosing :
-
Blood Sampling : Collect serial blood samples (approx. 200-300 µL) from the tail vein or jugular vein into heparinized tubes at specified time points.
| Route | Recommended Sampling Time Points (hours) |
| IV | 0 (pre-dose), 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |
| PO | 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |
-
Sample Processing : Centrifuge blood samples (e.g., 4000 rpm for 10 min) to separate plasma. Store plasma at -80°C until analysis.
-
Sample Preparation for Analysis :
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of methanol (B129727) (containing an internal standard, e.g., diazepam or dextromethorphan) to precipitate proteins.[8][9]
-
Vortex for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes.[10]
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
UPLC-MS/MS Analysis : Quantify Mesaconitine concentrations in plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[11]
| Parameter | Example Condition |
| Column | Waters C18 (e.g., 1.7 µm, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3-0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
-
Pharmacokinetic Analysis : Calculate key PK parameters (e.g., Cmax, Tmax, AUC, t₁/₂, CL, Vd, and oral bioavailability F%) using non-compartmental analysis with software like Phoenix WinNonlin.
Example Pharmacokinetic Data
The following table summarizes representative PK parameters for a Mesaconitine metabolite in rats, illustrating the type of data generated.[8]
| Parameter | Intravenous (0.1 mg/kg) | Oral (5 mg/kg) |
| t₁/₂ (h) | 1.3 ± 0.6 | 3.1 ± 0.4 |
| AUC₀₋t (ng/mL·h) | 23.6 ± 5.9 | 207.6 ± 72.9 |
| Bioavailability (F%) | - | 17.6% |
Workflow Diagram for Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study of Mesaconitine.
References
- 1. Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesaconitine - Wikipedia [en.wikipedia.org]
- 4. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 6. PREPARE: guidelines for planning animal research and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibitory action of mesaconitine in acute inflammations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application of Mesaconitine Standard in Traditional Medicine Research
Introduction
Mesaconitine (B191843), a C19-diterpenoid alkaloid, is one of the primary bioactive and toxic components found in plants of the Aconitum genus, which are widely used in traditional medicine. Despite its narrow therapeutic window, mesaconitine exhibits significant pharmacological activities, including potent analgesic and anti-inflammatory effects.[1] As a standard, pure mesaconitine is crucial for the quantitative analysis of herbal preparations, ensuring quality control, and for in-depth pharmacological and toxicological research to understand its mechanisms of action and ensure its safe application. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with the mesaconitine standard in the context of traditional medicine research.
Data Presentation
Quantitative Pharmacological and Toxicological Data of Mesaconitine
The following tables summarize key quantitative data for mesaconitine and the closely related aconitine, providing a comparative overview of their biological activities.
| Table 1: Analgesic Activity of Aconitine in Acetic Acid-Induced Writhing Test in Mice | |
| Compound | Dosage (mg/kg, p.o.) |
| Aconitine | 0.3 |
| Aconitine | 0.9 |
| Aspirin (Standard) | 200 |
| Table 2: Anti-inflammatory Activity of Mesaconitine in Carrageenan-Induced Paw Edema in Mice | |
| Compound | Dosage |
| Mesaconitine | Dose-dependent |
| Radix Aconiti Carmichaeli water extract (high in Mesaconitine) | 60 mg/kg (p.o.) |
| Indomethacin (Standard) | 10 mg/kg (i.p.) |
| Table 3: Cytotoxicity and Toxicity Data for Aconitum Alkaloids | |
| Compound | Parameter |
| Mesaconitine | LD50 (oral) |
| Aconitine | IC50 |
Experimental Protocols
Quantification of Mesaconitine in Herbal Extracts by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantitative analysis of mesaconitine in Aconitum root extracts.
Materials and Reagents:
-
Mesaconitine standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate
-
Ammonia (B1221849) solution (28%)
-
Deionized water
-
Methanol (B129727) (HPLC grade)
-
Herbal extract of Aconitum species
Equipment:
-
HPLC system with a DAD or UV detector
-
C18 analytical column (e.g., Phenomenex Gemini 5 µm, 100 x 4.6 mm)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 1 mg of mesaconitine standard.
-
Dissolve in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 1 g of the powdered dried Aconitum root.
-
Extract the powder with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini 5 µm, 100 x 4.6 mm).
-
Mobile Phase: A gradient of Mobile Phase A (10 mM aqueous NH4HCO3, pH adjusted to 10 with ammonia solution) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-4 min: 40% B
-
4-20 min: 45% B
-
20-30 min: 80% B
-
30-35 min: 40% B
-
-
Flow Rate: 1.1 mL/min.
-
Detection Wavelength: 233 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the mesaconitine standard solutions.
-
Inject the sample extract and determine the peak area of mesaconitine.
-
Calculate the concentration of mesaconitine in the sample using the regression equation from the calibration curve.
-
Assessment of Mesaconitine Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of mesaconitine on a selected cell line.
Materials and Reagents:
-
Mesaconitine standard
-
Cell line of interest (e.g., HepG2, HT22)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Equipment:
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Laminar flow hood
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of mesaconitine in DMSO.
-
Prepare serial dilutions of mesaconitine in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of mesaconitine. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of mesaconitine that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Evaluation of Analgesic Activity using the Acetic Acid-Induced Writhing Test in Mice
This protocol describes an in vivo model to assess the peripheral analgesic activity of mesaconitine.
Materials and Reagents:
-
Mesaconitine standard
-
Acetic acid solution (0.6% in saline)
-
Normal saline
-
Standard analgesic drug (e.g., Aspirin)
Animals:
-
Male ICR mice (20-25 g)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice for at least one week before the experiment.
-
Randomly divide the mice into groups (n=6-10 per group): Vehicle control (saline), Positive control (Aspirin, e.g., 200 mg/kg, p.o.), and Mesaconitine-treated groups (e.g., 0.3 and 0.9 mg/kg, p.o.).[2]
-
-
Drug Administration:
-
Administer the vehicle, standard drug, or mesaconitine orally (p.o.) to the respective groups.
-
-
Induction of Writhing:
-
After 60 minutes of drug administration, inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.[2]
-
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place each mouse in an individual observation cage.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the treated groups using the formula:
-
Inhibition (%) = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
-
Assessment of Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Test in Mice
This protocol details an in vivo model to evaluate the anti-inflammatory effect of mesaconitine.
Materials and Reagents:
-
Mesaconitine standard
-
Carrageenan solution (1% w/v in saline)
-
Normal saline
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Animals:
-
Male ICR mice (20-25 g)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice for at least one week.
-
Divide the mice into groups (n=6-10 per group): Vehicle control (saline), Positive control (Indomethacin, e.g., 10 mg/kg, i.p.), and Mesaconitine-treated groups.
-
-
Drug Administration:
-
Administer the vehicle, standard drug, or mesaconitine to the respective groups (e.g., orally or intraperitoneally).
-
-
Induction of Paw Edema:
-
One hour after drug administration, inject 0.05 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the paw edema volume by subtracting the initial paw volume (at 0 h) from the paw volume at each time point.
-
Calculate the percentage of inhibition of edema for the treated groups at a specific time point (e.g., 3 hours) using the formula:
-
Inhibition (%) = [(Mean edema in control group - Mean edema in treated group) / Mean edema in control group] x 100
-
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by mesaconitine and the general workflows of the experimental protocols described.
Caption: General experimental workflows for HPLC, MTT, and in vivo assays.
Caption: Mesaconitine's potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway by Mesaconitine.
Caption: Potential inhibitory effect of Mesaconitine on the PI3K/Akt pathway.
References
Application Notes and Protocols for Handling Mesaconitine Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine is a highly toxic diterpenoid alkaloid found in plants of the Aconitum genus.[1][2] It is a potent neurotoxin that acts on voltage-gated sodium channels.[1][3] Due to its extreme toxicity, meticulous care and adherence to strict safety protocols are imperative when handling Mesaconitine standard. These application notes provide detailed procedures for the accurate weighing, handling, and preparation of Mesaconitine standard solutions for research and analytical purposes.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of Mesaconitine is crucial for safe handling.
| Property | Value | References |
| Molecular Formula | C33H45NO11 | [4][5] |
| Molecular Weight | 631.71 g/mol | [4][5] |
| Appearance | White to off-white solid/crystal powder | [1][4][5] |
| Melting Point | 208-209 °C | [4][5] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727).[4][5] Well soluble in chloroform.[1] Moderately soluble in methanol and acetone.[1] Insoluble in water.[3] Soluble in a phosphate (B84403) buffer/acetonitrile (B52724) mixture (1:1).[6] | |
| Storage | Store at 2-8°C, protected from light.[1][4][5] | |
| Stability | May be altered by light.[6] Considered extremely toxic.[4][5] |
| Hazard Information | Description | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity | Fatal if swallowed or inhaled.[7][8] | Danger | H300+H330: Fatal if swallowed or if inhaled.[5][8] | |
| LD50 (Oral, Mouse) | 1.9 mg/kg[1], 1 mg/kg[6] | |||
| LD50 (IV, Mouse) | 0.085 mg/kg[1] |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the high toxicity of Mesaconitine, appropriate PPE and engineering controls are mandatory.
-
Engineering Controls:
-
All handling of solid Mesaconitine must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
A dedicated and calibrated analytical balance with a draft shield should be used for weighing.
-
-
Personal Protective Equipment:
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A disposable lab coat is recommended.
-
Respiratory Protection: In case of inadequate ventilation, wear a respirator.[7]
-
Experimental Protocols
Protocol for Weighing Mesaconitine Standard
This protocol is designed for accurately weighing sub-milligram to milligram quantities of Mesaconitine.
-
Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a new, clean weigh boat or weighing paper on the balance pan.
-
Tare the balance to zero.
-
-
Weighing:
-
Carefully transfer a small amount of Mesaconitine standard to the weigh boat using a clean, dedicated spatula.
-
Aim for the target weight, adding or removing minute quantities as needed. Given its toxicity, it is safer to slightly exceed the target and record the exact weight rather than trying to remove excess powder.
-
Record the exact weight to at least four decimal places (e.g., 0.0001 g).
-
-
Dissolution:
-
Using forceps, carefully transfer the weigh boat containing the Mesaconitine to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent (e.g., methanol, acetonitrile, or a buffer/acetonitrile mixture[6][9][10]) to the weigh boat to dissolve any remaining powder and rinse it into the flask.
-
Repeat the rinsing step at least two more times to ensure all the standard is transferred.
-
Fill the volumetric flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure complete dissolution and a homogenous solution.
-
Protocol for Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1.0 mg of Mesaconitine standard following the protocol in section 4.1.
-
Dissolve the weighed standard in a 1.0 mL volumetric flask using the appropriate solvent.
-
-
Working Solutions:
-
Prepare working solutions by performing serial dilutions of the stock solution.
-
For example, to prepare a 10 µg/mL working solution, transfer 10 µL of the 1 mg/mL stock solution into a 1.0 mL volumetric flask and dilute to the mark with the solvent.
-
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common methods for the quantification of Mesaconitine.[9][11][12]
| Method | Column | Mobile Phase | Detection |
| UPLC-MS/MS | Waters C18 column (1.7 µm, 50 × 2.1 mm)[13] | Gradient elution with acetonitrile and 0.1% formic acid-water[13] | Positive mode electrospray ionization (ESI) with multiple-reaction monitoring (MRM)[13] |
| HPLC | Not specified | Acetonitrile-triethylamine (ACN-TEA) buffer[9] | UV or MS detection |
Waste Disposal and Decontamination
-
Waste: All disposable materials that have come into contact with Mesaconitine (gloves, weigh boats, pipette tips, etc.) must be collected in a designated, sealed hazardous waste container.
-
Decontamination: All non-disposable equipment (spatulas, glassware) should be thoroughly rinsed with the solvent used for dissolution, and the rinsate collected as hazardous waste. The equipment should then be washed with an appropriate laboratory detergent.
Visualizations
Caption: Workflow for weighing and preparing Mesaconitine standard solutions.
Caption: Hierarchy of safety precautions for handling Mesaconitine.
References
- 1. latoxan.com [latoxan.com]
- 2. Mesaconitine | 2752-64-9 | FM25110 | Biosynth [biosynth.com]
- 3. Mesaconitine - Wikipedia [en.wikipedia.org]
- 4. Mesaconitine CAS#: 2752-64-9 [m.chemicalbook.com]
- 5. Mesaconitine | 2752-64-9 [m.chemicalbook.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 8. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
UPLC-MS/MS for simultaneous determination of Mesaconitine and other alkaloids
An Application Note and Protocol for the UPLC-MS/MS Simultaneous Determination of Mesaconitine (B191843) and Other Aconitum Alkaloids
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of mesaconitine (MA) and other toxic Aconitum alkaloids, including aconitine (B1665448) (AC), hypaconitine (B608023) (HA), and their less toxic monoester metabolites benzoylmesaconine (B1261751) (BMA), benzoylaconine (B606023) (BAC), and benzoylhypaconine (B8069442) (BHA). These alkaloids are found in plants of the Aconitum genus, which are used in traditional medicine but are highly toxic.[1][2] This method is crucial for quality control, toxicological analysis, and pharmacokinetic studies. The protocol employs a straightforward sample preparation technique followed by rapid chromatographic separation and highly selective detection using multiple-reaction monitoring (MRM). The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for researchers, scientists, and drug development professionals.
Introduction
Aconitum species contain highly toxic diester-diterpenoid alkaloids such as aconitine (AC), mesaconitine (MA), and hypaconitine (HA).[1] Proper processing of aconite roots can hydrolyze these compounds to less toxic monoester forms (BAC, BMA, BHA), but improper preparation can lead to severe poisoning.[3] Therefore, a sensitive and reliable analytical method is essential for the quality control of herbal preparations and for conducting pharmacokinetic and toxicological assessments in biological matrices.[4][5] UPLC-MS/MS offers significant advantages, including high speed, specificity, and sensitivity for the simultaneous determination of these alkaloids.[1][5][6] This document provides a detailed protocol for the analysis of these six key Aconitum alkaloids in plasma samples.
Experimental Protocols
Materials and Reagents
-
Reference standards: Mesaconitine (MA), Aconitine (AC), Hypaconitine (HA), Benzoylmesaconine (BMA), Benzoylaconine (BAC), Benzoylhypaconine (BHA), and Internal Standard (IS), e.g., Lappaconitine (B608462) or Yohimbine.[7][8]
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and formic acid.[9][10]
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Blank rat or human plasma.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions. Store at 4°C.[9]
-
Intermediate Solutions (100 µg/mL): Dilute the stock solutions with methanol.
-
Working Solutions: Prepare a series of mixed working solutions by diluting the intermediate solutions with a 50:50 methanol-water mixture to create calibration standards. Concentrations should typically range from 0.1 to 1000 ng/mL.[6][8]
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., Lappaconitine) at a fixed concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation Protocol (Protein Precipitation)
A simple protein precipitation method is effective for plasma samples.[1][6][10] For herbal materials or complex matrices, Solid-Phase Extraction (SPE) may be required.[2][3][8]
-
Aliquot: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the IS working solution.
-
Precipitate: Add 300 µL of methanol (or acetonitrile) to precipitate proteins.[1][6]
-
Vortex: Vortex the mixture for 2 minutes.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile).
-
Filter: Filter through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
Caption: Experimental workflow from sample preparation to data analysis.
UPLC-MS/MS Method
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the typical instrument parameters for the analysis.
Table 1: UPLC Conditions
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[1][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile or Methanol[7][10] |
| Gradient Elution | 0-1 min, 10% B; 1-4 min, 10-90% B; 4-8 min, 90% B; 8-9 min, 90-10% B; 9-10 min, 10% B[7] |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 2-5 µL |
Table 2: MS/MS Conditions
| Parameter | Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[6] |
| Ion Spray Voltage | 5000-5500 V[2][11] |
| Source Temperature | 350-500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
| Curtain Gas | 8-20 psi[2] |
| Nebulizer Gas | 15-40 psi[2] |
MRM Transitions
The selection of precursor and product ions is critical for selectivity. The positive ion mode is preferred as it provides a much higher response for these alkaloids.[4]
Caption: Simplified fragmentation pathway for Mesaconitine in MS/MS.
Table 3: Optimized MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) (V) | Declustering Potential (DP) (V) |
|---|---|---|---|---|
| Aconitine (AC) | 646.3 | 586.3 | 46 | 130 |
| Mesaconitine (MA) | 632.4 | 572.2 | 46 | 130 |
| Hypaconitine (HA) | 616.3 | 556.2 | 46 | 130 |
| Benzoylaconine (BAC) | 604.5 | 544.4 | - | - |
| Benzoylmesaconine (BMA) | 590.1 | 104.8 | - | - |
| Benzoylhypaconine (BHA) | 574.1 | 104.8 | - | - |
| Lappaconitine (IS) | 585.5 | 535.3 | 46 | 130 |
Note: CE and DP values are instrument-dependent and require optimization. Data shown is representative.[7][8]
Results and Discussion: Method Validation
The developed method was validated according to established guidelines for linearity, precision, accuracy, and recovery.
Linearity and Sensitivity
The method demonstrated excellent linearity over the tested concentration ranges.
Table 4: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
|---|---|---|---|
| Aconitine (AC) | 0.3 - 1000 | > 0.995 | 1.20 |
| Mesaconitine (MA) | 0.3 - 1000 | > 0.995 | 1.41 |
| Hypaconitine (HA) | 0.3 - 1000 | > 0.995 | 1.92 |
| Benzoylaconine (BAC) | 0.3 - 1000 | > 0.995 | 1.99 |
| Benzoylmesaconine (BMA) | 0.3 - 1000 | > 0.995 | 4.28 |
| Benzoylhypaconine (BHA) | 0.3 - 1000 | > 0.995 | 2.02 |
Data synthesized from multiple sources.[4][6][7][8]
Precision and Accuracy
The precision (as relative standard deviation, RSD) and accuracy were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 5: Precision and Accuracy Data
| Analyte | Concentration Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |
|---|---|---|---|---|
| Mesaconitine | Low | < 7% | < 7% | 85-115% |
| Medium | < 7% | < 7% | 85-115% | |
| High | < 7% | < 7% | 85-115% |
The method demonstrates acceptable precision and accuracy, with RSD values typically below 15%.[10]
Recovery
Extraction recovery was determined by comparing the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples. Recoveries for Aconitum alkaloids from plasma using this method are generally high and consistent.
Table 6: Extraction Recovery
| Analyte | Recovery (%) |
|---|---|
| Aconitine (AC) | 82.6 – 90.0% |
| Mesaconitine (MA) | 81.5 – 90.6% |
| Hypaconitine (HA) | 87.4 – 96.3% |
Values are typically consistent across different concentration levels.[4][12]
Conclusion
This application note presents a validated UPLC-MS/MS method for the simultaneous determination of mesaconitine and five other related Aconitum alkaloids. The method is rapid, sensitive, and specific, utilizing a simple protein precipitation for sample preparation.[1][6] The validation data confirms that the method is linear, precise, and accurate, making it a reliable tool for the quality control of herbal medicines, toxicological screening, and pharmacokinetic research in the field of drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Mesaconitine as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of mesaconitine (B191843) as a standard in calibrating analytical instruments for quantitative analysis. The methodologies outlined are based on established and validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Mesaconitine is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum species. Due to its narrow therapeutic window and potential for severe cardiotoxicity and neurotoxicity, accurate and precise quantification is crucial in toxicology, pharmacology, and quality control of traditional medicines.[1][2] The use of a well-characterized mesaconitine standard is essential for the calibration of analytical instruments to ensure the reliability of quantitative data. These notes provide protocols for creating calibration curves and analyzing samples containing mesaconitine.
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance of various validated analytical methods for the determination of mesaconitine. This data is critical for method selection and validation in your laboratory.
Table 1: HPLC-UV Method Performance for Mesaconitine Analysis
| Parameter | Value | Reference |
| Mobile Phase | Methanol (B129727) - H₂O - CHCl₃ - triethylamine (B128534) (700:300:10:1) | [3] |
| Detection Wavelength | 254 nm | [3] |
| Sensitivity Range | 0.017 to 0.46 µg/mL | [3] |
| Coefficient of Variation | 1.29% to 2.43% | [3] |
Table 2: LC-MS/MS Method Performance for Mesaconitine Analysis in Biological Matrices
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.125 to 1000 nmol/L | Rat Blood | [4][5] |
| Correlation Coefficient (r²) | > 0.997 | Rat Blood | [4][5] |
| Linearity Range | 0.1 to 1000 ng/mL | Human Plasma | [6] |
| Correlation Coefficient (r²) | > 0.995 | Human Plasma | [6] |
| Linearity Range | 1.25 to 40 ng/mL | Whole Blood | [7] |
| Detection Limits | 0.3 to 0.5 ng/mL | Whole Blood | [7] |
| Linearity Range | 8.1 to 64.8 µg/L | Human Urine | [8] |
| Correlation Coefficient | 0.9904 | Human Urine | [8] |
| Detection Limit | 0.7 to 1.5 µg/L | Human Urine | [8] |
| Linearity Range | 0.3125–1000 ng/mL | Rat Plasma | [9][10] |
| Correlation Coefficient | > 0.99 | Rat Plasma | [9][10] |
| Detection Limit | 0.104 ng/mL | Rat Plasma | [9][10] |
Experimental Protocols
Protocol 1: Preparation of Mesaconitine Standard Stock and Working Solutions
Objective: To prepare accurate standard solutions of mesaconitine for calibration curve generation.
Materials:
-
Mesaconitine reference standard (purity ≥98%)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of mesaconitine reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with methanol.
-
Ensure complete dissolution by vortexing or sonicating.
-
Bring the solution to volume with methanol and mix thoroughly.
-
Store the stock solution at 2-8°C in a tightly sealed, light-protected container.
-
-
Working Standard Solution Preparation:
-
Perform serial dilutions of the stock solution using the appropriate solvent (e.g., methanol, acetonitrile, or a mixture of mobile phase components) to prepare a series of working standard solutions.
-
For an LC-MS/MS method with a linearity range of 0.1 to 1000 ng/mL, a typical dilution series might include concentrations of 1000, 500, 250, 100, 50, 10, 1, and 0.1 ng/mL.[6]
-
Protocol 2: UPLC-MS/MS Method for Quantification of Mesaconitine in Rat Blood
Objective: To provide a detailed protocol for the quantitative analysis of mesaconitine in a biological matrix.[4][5]
Instrumentation and Columns:
-
UPLC-MS/MS system with an electrospray ionization (ESI) source.
Reagents:
-
Acetonitrile (LC-MS grade)
-
0.1% Formic acid in water (v/v)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program should be optimized to ensure sufficient separation of mesaconitine from other components.
-
Flow Rate: To be optimized for the specific column and system.
-
Injection Volume: To be optimized.
-
Column Temperature: To be optimized.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Mesaconitine: m/z 632.4 → 573.1.[6]
-
Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of rat blood, add 300 µL of cold methanol.[4][5]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase composition.
-
Inject an aliquot into the UPLC-MS/MS system.
Calibration Curve Generation:
-
Prepare a series of calibration standards by spiking blank rat blood with known concentrations of mesaconitine working solutions.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Inject the processed standards and construct a calibration curve by plotting the peak area of mesaconitine against its concentration.
-
Use a linear regression model to fit the data. The correlation coefficient (r²) should be >0.99.[4][5][6]
Visualization of Mesaconitine's Mechanism of Action
The primary toxic mechanism of mesaconitine involves its interaction with voltage-gated sodium channels in excitable cells like neurons and cardiomyocytes.[1] This interaction leads to persistent channel activation, disrupting normal cellular function.
Caption: Mesaconitine's toxicological mechanism of action.
The provided workflow diagram illustrates the sample preparation and analysis process for quantifying mesaconitine.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mesaconitine - Wikipedia [en.wikipedia.org]
- 5. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Mesaconitine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of mesaconitine (B191843) in plant extracts, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques. These methods are crucial for the quality control of herbal medicines, pharmacokinetic studies, and toxicological assessments.
Introduction
Mesaconitine is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as aconite or wolfsbane.[1][2] Along with aconitine (B1665448) and hypaconitine (B608023), it is one of the principal active and toxic components in traditional herbal medicines derived from these plants.[1][2] Due to a narrow therapeutic window, accurate and reliable quantification of mesaconitine is essential to ensure the safety and efficacy of Aconitum-containing products.[2][3] Various analytical techniques have been developed for this purpose, with HPLC and LC-MS/MS being the most prevalent due to their sensitivity and specificity.[2][4]
Analytical Techniques and Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used method for the quantification of mesaconitine in plant materials.[1][4][5] This technique offers good reproducibility and accuracy for quality control purposes.[1]
Experimental Protocol: HPLC-UV for Mesaconitine Analysis
1. Sample Preparation (Solid-Liquid Extraction):
- Pulverize dried plant material (e.g., Aconitum roots) and pass through a 0.45 mm sieve.[2]
- Accurately weigh 1.0 g of the powdered sample.[2]
- Add 1 mL of 30% aqueous ammonia (B1221849) solution and let it stand for 20 minutes at room temperature.[2]
- Add 20 mL of ethyl ether and perform ultrasonic extraction for 10 minutes.[2]
- Allow the sample to stand for 16 hours at room temperature, then filter the liquid phase.[2]
- Evaporate the solvent and reconstitute the residue in a suitable solvent mixture, such as acetonitrile (B52724) and triethylamine (B128534) (ACN-TEA) buffer (75:25, v/v).[2]
2. Chromatographic Conditions:
- HPLC System: Agilent/HP 1090 series or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector.[2]
- Column: C18 column (e.g., Microsorb C18, 5 µm, 25 cm × 4.6 mm i.d.).[2]
- Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN), triethylamine (TEA) buffer (pH 3.0; 25 mM), and tetrahydrofuran (B95107) (THF).[2]
- Gradient Program Example:
- 0 min: 0:90:10 (ACN:TEA buffer:THF)
- 20 min: 6:84:10
- 40 min: 26:64:10[2]
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 45°C.[2]
- Detection Wavelength: 238 nm or 240 nm.[1][2]
3. Calibration and Quantification:
- Prepare a series of standard solutions of mesaconitine in the mobile phase.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Inject the prepared sample solution and determine the concentration of mesaconitine from the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for detecting low concentrations of mesaconitine and its metabolites in complex matrices like biological fluids and plant extracts.[6][7]
Experimental Protocol: UPLC-MS/MS for Mesaconitine Analysis
1. Sample Preparation (Protein Precipitation for Biological Samples):
- To 200 µL of plasma or blood sample, add 200 µL of methanol (B129727) to precipitate proteins.[8]
- Vortex the mixture and centrifuge at high speed (e.g., 16,000 x g for 10 min).[8]
- Collect the supernatant for analysis.
2. Sample Preparation (Solid-Phase Extraction - SPE):
- SPE can be used for cleaner sample extracts from both plant material and biological fluids.[9][10]
- Condition an HLB SPE cartridge.[9]
- Load the pre-treated sample extract.
- Wash the cartridge to remove interfering substances.
- Elute the analytes with a suitable solvent (e.g., methanol).
- Evaporate the eluate and reconstitute in the initial mobile phase.
3. UPLC-MS/MS Conditions:
- UPLC System: Waters ACQUITY UPLC system or equivalent.
- Column: Waters C18 column (1.7 µm, 50 × 2.1 mm).[6][7]
- Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.[6][7]
- Flow Rate: 0.3 mL/min.[3]
- Injection Volume: 1 µL.[11]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6430 or SCIEX QTRAP 6500+).[3][11]
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6][7]
- Scan Mode: Multiple Reaction Monitoring (MRM).[6][7]
- MRM Transition for Mesaconitine: m/z 632.4 → 573.1.[9]
4. Data Analysis:
- Quantification is based on the peak area of the specific MRM transition for mesaconitine.
- An internal standard (e.g., lappaconitine) is recommended for accurate quantification.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for mesaconitine.
Table 1: HPLC-UV Method Validation Data
| Parameter | Value | Reference |
| Sensitivity | 0.017 to 0.46 µg/mL | [5] |
| Coefficient of Variation | 1.29 to 2.43% | [5] |
Table 2: LC-MS/MS and UPLC-MS/MS Method Validation Data
| Parameter | Value | Reference |
| Linearity Range | 0.125 to 1000 nmol/L | [6][7] |
| 0.1 to 1000 ng/mL | [9] | |
| 0.3125 to 1000 ng/mL | [12] | |
| Correlation Coefficient (r²) | > 0.997 | [6][7] |
| > 0.995 | [9] | |
| Limit of Detection (LOD) | 0.002-0.068 ng/mL (EME-LC-MS/MS) | [13] |
| 0.2-0.5 ng/mL (LC/ESI-TOF-MS) | [10] | |
| Limit of Quantification (LOQ) | 0.005-0.228 ng/mL (EME-LC-MS/MS) | [13] |
| Recovery (Extraction Efficiency) | 64.2 to 94.1% | [3] |
| 72%-74% (Whole Blood) | [13] | |
| 85%-103% (Urine) | [13] | |
| Intra- and Inter-day Precision | < 15% | [3] |
| Accuracy | -14.2% to 9.8% | [3] |
Visualized Workflows
The following diagrams illustrate the general workflows for the analysis of mesaconitine in plant extracts.
Caption: General workflow for mesaconitine analysis.
Caption: LC-MS/MS (MRM) logical workflow.
Metabolic Pathway of Mesaconitine
Understanding the metabolism of mesaconitine is crucial for pharmacokinetic and toxicological studies. Mesaconitine undergoes several biotransformations in the body. The primary metabolic reactions include hydroxylation, demethylation, and hydrolysis of ester groups.
Caption: Simplified metabolic pathway of mesaconitine.[8][14][15]
References
- 1. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC DETERMINATION OF ACONITINE, HYPACONITINE AND MESACONITINE IN ACONITE EXTRACT [zjps.journals.ekb.eg]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive analysis of aconitine, hypaconitine, mesaconitine and jesaconitine in human body fluids and Aconitum tubers by LC/ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of aconitum alkaloids in acute poisoning case by electromembrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phcog.com [phcog.com]
- 15. phcog.com [phcog.com]
Application Notes and Protocols for Mesaconitine Pharmacokinetic Studies in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a mesaconitine (B191843) standard for pharmacokinetic studies in rats. The protocols outlined below cover analytical method validation, experimental procedures, and data interpretation.
Introduction
Mesaconitine is one of the primary and highly toxic alkaloids found in plants of the Aconitum genus, which are used in some traditional medicines. Due to its narrow therapeutic index, studying its pharmacokinetic profile is crucial for safe clinical applications.[1] These protocols detail the use of a mesaconitine standard for the accurate quantification of the compound in rat plasma, enabling the determination of key pharmacokinetic parameters. The primary analytical technique described is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), chosen for its high sensitivity and specificity.[2][3][4]
Analytical Method Validation
A crucial step before analyzing study samples is the validation of the bioanalytical method. This ensures that the data generated is accurate and reliable. The following parameters should be assessed.
Table 1: Summary of Analytical Method Validation Parameters for Mesaconitine Quantification
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.01 - 10 ng/mL | [2] |
| 0.3125 - 1000 ng/mL | [5] | |
| 0.125 - 1000 nmol/L | [3][4] | |
| Correlation Coefficient (r²) | > 0.99 | [3][4][5] |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL | [2] |
| 0.104 ng/mL | [5] | |
| Intra-day Precision (RSD %) | < 15% | [2][6] |
| Inter-day Precision (RSD %) | < 15% | [2][6] |
| Accuracy | 85.5% - 114.7% | [7] |
| 96.0% - 109.3% | [6] | |
| Within ±15% | [2] | |
| Recovery | > 79.1% | [6] |
| 85.5% - 101.1% | [7] | |
| Matrix Effect | 88.9% - 98.1% | [6] |
Experimental Protocols
Preparation of Mesaconitine Standard and Quality Control (QC) Samples
Objective: To prepare stock solutions, working solutions, and quality control samples for calibration curves and method validation.
Materials:
-
Mesaconitine reference standard
-
Methanol (B129727) (HPLC grade)[8]
-
Blank rat plasma
Protocol:
-
Stock Solution Preparation: Accurately weigh the mesaconitine reference standard and dissolve it in methanol to prepare a stock solution at a concentration of 1 mg/mL. Store this solution at 4°C.[8]
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of working standard solutions at various concentrations.[8]
-
Calibration Standards: Spike blank rat plasma with the working standard solutions to create calibration standards. A typical concentration range is 0.3125 to 1000 ng/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.625, 6.25, and 50 ng/mL).[5]
Animal Study Protocol
Objective: To administer mesaconitine to rats and collect blood samples at specified time points.
Materials:
-
Mesaconitine formulation for administration (e.g., dissolved in a suitable vehicle)
-
Gavage needles (for oral administration)
-
Centrifuge
Protocol:
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.[9]
-
Administration: Administer a single dose of mesaconitine to the rats. For oral administration, a typical dose might be 4 mg/kg via intragastric gavage.[9]
-
Blood Sampling: Collect blood samples (approximately 200-300 µL) from the suborbital venous plexus or another appropriate site at predetermined time points.[5][8] A typical sampling schedule is 0 (pre-dose), 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]
-
Plasma Preparation: Immediately transfer the collected blood into heparinized tubes. Centrifuge the samples at 4000 rpm for 10 minutes to separate the plasma.[5][8]
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.[5]
Plasma Sample Preparation for Analysis
Objective: To extract mesaconitine from the rat plasma and remove interfering substances.
Method 1: Liquid-Liquid Extraction (LLE)
Materials:
-
Rat plasma samples, calibration standards, and QC samples
-
Internal Standard (IS) solution (e.g., citalopram (B1669093) or yohimbine)[2][8]
-
10% Ammonium (B1175870) hydroxide[2]
-
Ethyl acetate[2]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Protocol:
-
Thaw the plasma samples to room temperature.
-
To 100 µL of plasma, add the internal standard.
-
Basify the sample by adding 100 µL of 10% ammonium hydroxide.[2]
-
Add 1 mL of ethyl acetate (B1210297), vortex for 3 minutes, and centrifuge.[2]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC-MS/MS analysis.
Method 2: Protein Precipitation
Materials:
-
Rat plasma samples, calibration standards, and QC samples
-
Internal Standard (IS) solution
-
Centrifuge
Protocol:
-
Thaw the plasma samples to room temperature.
-
To 100 µL of plasma, add the internal standard.
-
Add 300-600 µL of cold methanol or acetonitrile (B52724) to precipitate the proteins.[10]
-
Vortex the mixture for 1-3 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[10]
-
Collect the supernatant and inject a portion into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Objective: To quantify the concentration of mesaconitine in the prepared plasma samples.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2][3][4]
Typical Conditions:
-
Column: C18 column (e.g., Waters C18, 1.7 µm, 50 × 2.1 mm)[3][4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile or methanol and water containing 0.1% formic acid or an ammonium acetate buffer.[2][3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
Detection: Multiple Reaction Monitoring (MRM)[5]
Pharmacokinetic Data Analysis
The plasma concentration-time data for each rat is analyzed using non-compartmental methods with appropriate software (e.g., Phoenix WinNonlin).[5] The key pharmacokinetic parameters are then calculated.
Table 2: Summary of Mesaconitine Pharmacokinetic Parameters in Rats
| Parameter | Description | Typical Value (Oral) | Reference |
| Tmax (h) | Time to reach maximum plasma concentration | ~0.25 - 2.0 | [5][11] |
| Cmax (ng/mL) | Maximum plasma concentration | Varies with dose | [11] |
| t1/2 (h) | Elimination half-life | ~3.1 ± 0.4 | [6] |
| AUC(0-t) (ng/mL·h) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 207.6 ± 72.9 (for 10-hydroxy mesaconitine) | [6] |
| AUC(0-∞) (ng/mL·h) | Area under the plasma concentration-time curve from time 0 to infinity | Varies with dose | [11] |
Note: The pharmacokinetic parameters of mesaconitine can be significantly influenced by co-administered herbs or compounds.[11][12]
Visualizations
Caption: Workflow for a typical pharmacokinetic study of mesaconitine in rats.
Caption: Detailed workflow for plasma sample preparation and analysis.
References
- 1. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative pharmacokinetics of aconitine, mesaconitine and hypaconitine in rats after oral administration of four decoctions composed with Radix Aconiti Lateralis. | Semantic Scholar [semanticscholar.org]
Application Notes: Cell-Based Assays for Evaluating the Biological Activity of Mesaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine (B191843) (MA), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is recognized for its potent biological activities, which are accompanied by significant toxicity.[1][2] Its primary mechanism of action involves the activation of voltage-gated sodium channels, leading to an influx of Na+ ions and subsequent hyperexcitability in nerve and muscle cells.[3][4] Beyond this, mesaconitine impacts several critical cellular signaling pathways, including intracellular calcium homeostasis, mitochondrial function, and apoptosis.[3][5][6] These application notes provide detailed protocols for a panel of cell-based assays to investigate the cytotoxic, pro-apoptotic, and signaling effects of mesaconitine, offering valuable tools for toxicology screening and mechanism-of-action studies.
Summary of Quantitative Data
The following table summarizes the cytotoxic effects of mesaconitine and its analogue, aconitine (B1665448), on various cell lines. This data is crucial for determining appropriate concentration ranges for subsequent mechanistic assays.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value | Citation |
| Mesaconitine | H9c2 (Rat Myocardial Cells) | MTT | 24 hours | 6.9 x 10⁻⁸ M - 11.8 x 10⁻⁸ M | [7] |
| Mesaconitine | HBEC-5i (Human Brain Microvascular Endothelial Cells) | WST-1 | - | Cytotoxicity observed at 40-100 µM | [6] |
| Aconitine | HT22 (Mouse Hippocampal Neuronal Cells) | CCK-8 | 24 hours | 908.1 µM | [8] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways affected by mesaconitine and the general workflow for the cell-based assays described in this document.
Figure 1: Mesaconitine-induced signaling pathway leading to apoptosis.
Figure 2: General experimental workflow for cell-based assays.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.
Materials:
-
H9c2 (rat myocardial cells) or other appropriate cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Mesaconitine (dissolved in DMSO, then diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium.[3][9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Treatment: Prepare serial dilutions of Mesaconitine in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Mesaconitine (e.g., ranging from 10⁻¹⁰ M to 10⁻⁴ M). Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C until purple formazan crystals are visible.[3][11]
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[3] Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Apoptosis Detection (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
Materials:
-
H9c2 cells or other appropriate cell line
-
Mesaconitine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of Mesaconitine for the desired time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 400-600 x g for 5 minutes.[12]
-
Washing: Wash the cells once with cold PBS.[13]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 × 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use appropriate controls to set compensation and quadrants for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14]
Measurement of Intracellular Calcium ([Ca²⁺]i)
This assay uses a fluorescent indicator, such as Fluo-3 AM, to measure changes in intracellular calcium concentration following treatment with Mesaconitine.[3]
Materials:
-
H9c2 cells or other appropriate cell line
-
Mesaconitine
-
Fluo-3 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Dye Loading: Prepare a loading buffer containing Fluo-3 AM (e.g., 5 µM).[3] Wash the cells with HBSS and then incubate them with the Fluo-3 AM loading buffer for 30-60 minutes at 37°C in the dark.[3]
-
Washing: After loading, wash the cells twice with HBSS to remove excess dye.
-
Treatment and Measurement: Add HBSS containing the desired concentration of Mesaconitine to the cells. Immediately begin recording fluorescence intensity using a fluorescence microscope or plate reader (Excitation: ~488 nm, Emission: ~525 nm).
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Quantify the mean fluorescence intensity to evaluate the extent of Ca²⁺ influx.[3]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[15]
Materials:
-
Target cell line
-
Mesaconitine
-
DCFH-DA probe (stock solution in DMSO)
-
Serum-free culture medium or PBS
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Probe Loading: Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium.[16] Remove the culture medium from the cells, wash with PBS, and incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C.[17]
-
Washing: Aspirate the DCFH-DA solution and wash the cells carefully with PBS.[17]
-
Treatment: Add medium containing various concentrations of Mesaconitine to the wells.
-
Data Acquisition: Immediately measure the fluorescence intensity at various time points using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).[17]
-
Data Analysis: The increase in fluorescence is proportional to the amount of ROS generated. Express results as a ratio of the fluorescence of treated cells versus control cells.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green.[18]
Materials:
-
Target cell line
-
Mesaconitine
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
CCCP (a positive control for depolarization)
-
Fluorescence microscope, plate reader, or flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in an appropriate format (e.g., 6-well plates) and treat with Mesaconitine for the desired duration. Include an untreated control and a positive control treated with CCCP (e.g., 10 µM for 20 minutes).
-
Staining: Prepare the JC-1 working solution according to the kit manufacturer's instructions. Remove the culture medium, wash the cells, and incubate them with the JC-1 working solution for 15-20 minutes at 37°C.
-
Washing: After incubation, wash the cells with the provided assay buffer to remove excess dye.
-
Data Acquisition: Analyze the cells immediately.
-
Fluorescence Microscopy: Observe the shift from red to green fluorescence.
-
Flow Cytometry/Plate Reader: Measure both green (monomer, ~529 nm) and red (J-aggregate, ~590 nm) fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and is a marker of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The toxicity of aconitine, emodin on ICC cell and the antagonist effect of the compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gallic Acid Inhibits Mesaconitine-Activated TRPV1-Channel-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesaconitine-induced relaxation in rat aorta: involvement of Ca2+ influx and nitric-oxide synthase in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of Aconitum alkaloid and its interaction with calf thymus DNA by multi-spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. re-place.be [re-place.be]
- 18. apexbt.com [apexbt.com]
Application Note: High-Throughput Analysis of Mesaconitine in Herbal Formulations by UPLC-MS/MS
Introduction
Mesaconitine (B191843), a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum species, is a compound of significant interest in the quality control of traditional herbal medicine. Due to its narrow therapeutic window and potent cardiotoxicity and neurotoxicity, the accurate and sensitive quantification of mesaconitine in herbal formulations is crucial to ensure product safety and efficacy. This application note presents a detailed protocol for the rapid and reliable determination of mesaconitine in herbal matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described method is suitable for researchers, scientists, and drug development professionals involved in the analysis of herbal products containing Aconitum species.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
This protocol outlines a common and effective method for extracting mesaconitine from powdered herbal formulations.
Materials:
-
Powdered herbal formulation sample
-
Methanol (HPLC grade)
-
2% Formic acid in water (v/v)
-
Acetonitrile (HPLC grade)
-
0.1% Formic acid in water (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 1.0 g of the homogenized, powdered herbal sample into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction solvent mixture of 75:25 (v/v) methanol/2% formic acid in water.[1]
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[2]
-
Centrifuge the sample at 4500 rpm for 10 minutes to pellet the solid material.[1]
-
Carefully collect the supernatant.
-
Dilute an aliquot of the supernatant with 50:50 (v/v) methanol/0.1% formic acid in water to a concentration within the calibration range.[1]
-
Filter the diluted extract through a 0.22 µm syringe filter into a UPLC vial for analysis.
UPLC-MS/MS Analysis
This section details the instrumental parameters for the quantification of mesaconitine.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[3][4] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.45 mL/min[4] |
| Gradient | 0-8 min, 5% B; 8-38 min, 5%-95% B; 38-45 min, 95% B[2] |
| Column Temperature | 30 °C |
| Injection Volume | 1 µL[1] |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][5] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[3][4] |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific quantifier and qualifier ions for mesaconitine |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Data Presentation
The following tables summarize the quantitative performance of the UPLC-MS/MS method for the analysis of mesaconitine, compiled from various studies.
Table 1: Method Validation Parameters for Mesaconitine Quantification
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.998[5] |
| Lower Limit of Quantification (LLOQ) | 1.41 ng/mL[5] |
| Recovery | 97.5% - 101.7%[4][5] |
| Precision (RSD%) | < 5.0%[6] |
| Accuracy | Within acceptable limits[3] |
Table 2: MRM Transitions for Aconitum Alkaloids
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Mesaconitine (MA) | 632.3 | 572.3 | 122.1 |
| Aconitine (AC) | 646.3 | 586.3 | 122.1 |
| Hypaconitine (B608023) (HA) | 616.3 | 556.3 | 122.1 |
Visualizations
Caption: Experimental workflow for Mesaconitine analysis.
Caption: Logical relationship of the analytical method.
References
- 1. sciex.com [sciex.com]
- 2. scielo.br [scielo.br]
- 3. tandfonline.com [tandfonline.com]
- 4. [Determination of aconitine, hypaconitine and mesaconitine in Shenfu injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Mesaconitine in Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine (B191843) (MA) is a C19-norditerpenoid alkaloid found in plants of the Aconitum genus.[1] Renowned for its potent biological activity and inherent toxicity, Mesaconitine serves as a valuable pharmacological tool in ion channel research. Its primary mechanism of action involves the modulation of voltage-gated ion channels, making it instrumental in studies related to neuropharmacology, analgesia, and cardiovascular physiology.[2][3] These application notes provide an overview of Mesaconitine's effects on various ion channels and detailed protocols for its use in laboratory settings.
Application Note 1: Mesaconitine as a Potent Activator of Voltage-Gated Sodium Channels (Nav)
Mechanism of Action
Mesaconitine is a well-characterized activator of voltage-gated sodium channels (Nav).[4] It binds to neurotoxin receptor site 2 on the alpha subunit of the channel.[2][5] This binding alters the channel's gating properties by inhibiting its inactivation process.[3][6] As a result, the channel remains in a persistently open state at normal resting membrane potentials, leading to a continuous influx of sodium ions (Na⁺).[4][7] This sustained influx causes prolonged membrane depolarization, which can lead to hyperexcitability in neurons and muscle cells, followed by a state of inexcitability due to the elimination of the inactivation mechanism.[3]
Key Research Applications
-
Pain and Nociception Research: The analgesic effects of Mesaconitine are linked to its action on Nav channels in the central and peripheral nervous systems.[2] It is used as a tool to investigate the role of specific Nav isoforms (e.g., Nav1.7, Nav1.8) in pain signaling pathways and to study the mechanisms of descending pain inhibitory systems in brain regions like the periaqueductal gray (PAG) and nucleus raphe magnus (NRM).[8][9]
-
Neurotransmission Studies: By inducing neuronal depolarization, Mesaconitine can be used to study mechanisms of neurotransmitter release and synaptic plasticity.[2] Its ability to increase norepinephrine (B1679862) levels makes it useful for investigating the central noradrenergic system.[2][3]
-
Epilepsy Models: The hyperexcitability induced by Mesaconitine can be leveraged to create cellular or animal models of epileptiform activity, aiding in the screening of antiepileptic compounds.[2]
Signaling Pathway of Mesaconitine on Voltage-Gated Sodium Channels
Caption: Mesaconitine binds to Nav channels, causing sustained Na⁺ influx and depolarization.
Application Note 2: Mesaconitine as a Modulator of Calcium Signaling
Mechanism of Action
Mesaconitine has been shown to modulate intracellular calcium ([Ca²⁺]i) levels. In vascular endothelial cells, it increases [Ca²⁺]i primarily by promoting the influx of calcium from the extracellular space, rather than by releasing it from intracellular stores.[10][11] This elevation in cytosolic calcium can activate various downstream signaling cascades, most notably the endothelial nitric oxide synthase (eNOS) pathway.
Key Research Applications
-
Cardiovascular Research: The ability of Mesaconitine to induce Ca²⁺ influx in endothelial cells is linked to its vasorelaxant effects.[11] This makes it a useful compound for studying endothelium-dependent relaxation and the role of the eNOS/nitric oxide (NO)/cyclic GMP (cGMP) pathway in regulating vascular tone.
-
Cell Viability and Toxicity Studies: Dysregulation of Ca²⁺ homeostasis is a key event in cellular toxicity. Mesaconitine can be used to investigate the mechanisms of Ca²⁺-mediated cytotoxicity, particularly in cardiomyocytes and endothelial cells, providing insights into its cardiotoxic effects.[7][12]
Mesaconitine-Induced Vasorelaxation Pathway
Caption: Mesaconitine promotes Ca²⁺ influx in endothelial cells, leading to vasorelaxation.
Application Note 3: Investigating Potassium Channel (K⁺) Blockade
While Mesaconitine is primarily known as a sodium channel activator, related aconitine (B1665448) alkaloids are known to affect potassium channels. For instance, Aconitine has been demonstrated to block Kv1.5 and hERG potassium channels, which are critical for cardiac repolarization.[13] This blockade is a significant contributor to the pro-arrhythmic effects of aconitine alkaloids.[13] Researchers can use Mesaconitine to explore whether it shares these potassium channel-blocking properties, which would be crucial for understanding its complete cardiotoxic profile.
Key Research Applications
-
Cardiac Safety Pharmacology: Investigating the effects of Mesaconitine on cardiac potassium channels (e.g., hERG) is essential for assessing its pro-arrhythmic risk.
-
Drug Discovery: Understanding how Mesaconitine and related alkaloids interact with potassium channels can inform the design of new drugs with specific ion channel targets, potentially separating therapeutic effects from toxic ones.
Quantitative Data Summary
The following table summarizes key quantitative data for Mesaconitine and related aconitine alkaloids from various ion channel studies.
| Compound | Target/Assay | Effect | Concentration / Value | Reference |
| Mesaconitine | Phenylephrine-induced contraction (rat aorta) | Inhibition | 30 µM | [11] |
| Mesaconitine | L-NAME (NOS inhibitor) | Abolished relaxation | 0.1 mM | [11] |
| Mesaconitine | Acute Toxicity (oral, animal) | LD₅₀ | 1.9 mg/kg | [2] |
| Aconitine Alkaloids | Na⁺ Channel Site 2 Binding (High Affinity) | Kᵢ | ~1 µM | [5] |
| Aconitine Alkaloids | Synaptosomal [Na⁺]i & [Ca²⁺]i Increase | EC₅₀ | ~3 µM | [5] |
| Aconitine | Kv1.5 Channel Blockade | IC₅₀ | 0.796 µM | [13] |
| Aconitine | hERG Channel Blockade | IC₅₀ | 1.801 µM | [13] |
| Lappaconitine (B608462) | Nav1.7 Channel Inhibition | IC₅₀ | 27.67 µM | [14] |
Experimental Protocol: Whole-Cell Voltage-Clamp Analysis of Mesaconitine's Effect on Sodium Channels
This protocol describes how to measure the effect of Mesaconitine on voltage-gated sodium currents in a cultured cell line (e.g., HEK293 cells stably expressing a specific Nav isoform) using the whole-cell patch-clamp technique.[15][16]
Principle
The whole-cell voltage-clamp configuration allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.[16] By applying a specific voltage protocol that activates and inactivates sodium channels, one can record the resulting currents before and after the application of Mesaconitine to determine its effect on channel kinetics.
Materials and Reagents
-
Cells: HEK293 cells stably expressing the Nav channel of interest.
-
External (Bath) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Mesaconitine Stock Solution: 10 mM stock in DMSO. Dilute to final working concentrations (e.g., 1-100 µM) in the external solution on the day of the experiment.
-
Equipment: Patch-clamp amplifier and digitizer, microscope, micromanipulator, perfusion system, recording chamber, glass micropipettes, and data acquisition software.[16][17]
Procedure
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution (1-2 mL/min).
-
Obtaining a Giga-seal: Under visual control, approach a single, healthy-looking cell with the micropipette. Apply slight positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).[17]
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane patch under the pipette tip. This establishes the whole-cell configuration.[18]
-
Baseline Recording:
-
Set the amplifier to voltage-clamp mode. Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all Nav channels are in the resting state.
-
Apply a voltage-step protocol to elicit sodium currents. For example, from the -100 mV holding potential, apply a 50 ms (B15284909) depolarizing step to 0 mV.
-
Record the peak inward current for 3-5 minutes to establish a stable baseline.
-
-
Drug Application: Switch the perfusion system to the external solution containing the desired concentration of Mesaconitine.
-
Effect Recording: Continue to apply the voltage-step protocol and record the currents as the drug takes effect. Aconitine alkaloids typically show a use-dependent effect, meaning the block or modification is enhanced with repeated channel activation.[13] The expected effect of Mesaconitine is a significant slowing or removal of the fast inactivation, resulting in a sustained inward current during the depolarizing pulse.
-
Washout: Switch the perfusion back to the control external solution to determine the reversibility of the drug's effect.
-
Data Analysis: Measure the peak current amplitude and the sustained (late) current at the end of the depolarizing pulse. Compare the currents before, during, and after drug application.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for analyzing Mesaconitine's effects using whole-cell patch-clamp.
Mesaconitine is a powerful pharmacological agent for the study of ion channels. Its primary role as a persistent activator of voltage-gated sodium channels makes it an invaluable tool for research in pain, neuropharmacology, and epilepsy. Furthermore, its effects on calcium and potentially potassium channels highlight its utility in cardiovascular and toxicity studies. Due to its high toxicity and narrow therapeutic window, its application is restricted to preclinical research.[2] Careful experimental design and adherence to safety protocols are essential when utilizing this potent alkaloid.
References
- 1. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesaconitine - Wikipedia [en.wikipedia.org]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of aconitine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociceptive mechanism of the aconitine alkaloids mesaconitine and benzoylmesaconine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Mesaconitine-induced relaxation in rat aorta: involvement of Ca2+ influx and nitric-oxide synthase in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 17. Patch Clamp Protocol [labome.com]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes: Mesaconitine Standard for Enzyme Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconitine (B191843), a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, is a compound of significant interest in both toxicology and pharmacology. Due to its potent cardiotoxic and neurotoxic effects, sensitive and specific detection methods are crucial for forensic analysis, clinical toxicology, and quality control of traditional medicines. Enzyme-linked immunosorbent assays (ELISAs) offer a rapid, high-throughput, and cost-effective solution for the quantification of mesaconitine in various biological matrices. This document provides detailed protocols and data for the development of a competitive enzyme immunoassay using a mesaconitine standard.
The principle of this immunoassay involves the competition between free mesaconitine in a sample and a fixed amount of a mesaconitine-enzyme conjugate for binding to a limited number of specific anti-mesaconitine antibody sites coated on a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of mesaconitine in the sample.
Key Applications
-
Toxicological Screening: Rapid detection of mesaconitine in biological samples (e.g., plasma, urine) for poisoning diagnosis.
-
Pharmacokinetic Studies: Monitoring mesaconitine levels in preclinical and clinical research.
-
Quality Control of Herbal Medicines: Ensuring the safety of traditional remedies containing Aconitum species by quantifying mesaconitine content.
Experimental Protocols
Preparation of Immunogen and Coating Antigen
To elicit an immune response against the small molecule mesaconitine (a hapten), it must first be conjugated to a larger carrier protein. A common strategy involves modifying the hapten to introduce a reactive carboxyl group, which can then be coupled to amine groups on the carrier protein.
1.1. Synthesis of Hapten: N-desethylaconitine N-glutarate (DEAG)
This protocol is adapted from a method for a related alkaloid, aconitine, and is applicable for creating a derivative of mesaconitine suitable for conjugation.
Materials:
-
Mesaconitine
-
Glutaric anhydride (B1165640)
-
Pyridine (B92270), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dealkylation (Hypothetical Step for Analogy): For the purpose of creating a reactive site analogous to the published method for aconitine, a conceptual dealkylation of the N-methyl group would be the initial step to yield a secondary amine. This is a complex chemical synthesis step that would require specialized organic chemistry expertise.
-
Glutarylation:
-
Dissolve mesaconitine derivative (with a free secondary amine) and a molar excess of glutaric anhydride in anhydrous pyridine.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in a small amount of DMF and precipitate the product by adding diethyl ether.
-
Purify the resulting N-desalkyl-mesaconitine N-glutarate (a conceptual hapten analogous to DEAG) by silica gel column chromatography.
-
1.2. Conjugation of Hapten to Carrier Proteins (Immunogen and Coating Antigen)
The hapten is conjugated to bovine serum albumin (BSA) to create the immunogen (for antibody production) and to an enzyme such as β-galactosidase (β-Gal) or horseradish peroxidase (HRP) to create the coating antigen or enzyme conjugate. The mixed anhydride method is a common and effective approach.
Materials:
-
N-desalkyl-mesaconitine N-glutarate (hapten)
-
Bovine Serum Albumin (BSA)
-
β-galactosidase (β-Gal) or Horseradish Peroxidase (HRP)
-
N,N-Dimethylformamide (DMF)
-
Tri-n-butylamine
-
Isobutyl chloroformate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Hapten:
-
Dissolve the hapten in anhydrous DMF.
-
Add tri-n-butylamine and stir the solution at room temperature.
-
Cool the mixture to 4°C in an ice bath.
-
Add isobutyl chloroformate dropwise while stirring and continue the reaction for 30 minutes at 4°C to form the mixed anhydride.
-
-
Conjugation to Protein:
-
Dissolve BSA or β-Gal/HRP in PBS (pH 7.4).
-
Slowly add the activated hapten solution to the protein solution with constant stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the conjugate solution against PBS (pH 7.4) for 48-72 hours at 4°C, with several changes of the buffer, to remove unconjugated hapten and other small molecules.
-
Store the purified immunogen (Hapten-BSA) and coating antigen/enzyme conjugate (Hapten-β-Gal/HRP) at -20°C.
-
Production of Anti-Mesaconitine Antibodies
The production of monoclonal or polyclonal antibodies can be achieved through standard immunization protocols. Here, a general procedure for producing polyclonal antibodies in rabbits is outlined.
Materials:
-
Hapten-BSA immunogen
-
Freund's complete adjuvant (FCA)
-
Freund's incomplete adjuvant (FIA)
-
New Zealand white rabbits
Procedure:
-
Pre-immunization Bleed: Collect blood from the rabbits to obtain pre-immune serum.
-
Primary Immunization:
-
Emulsify the Hapten-BSA immunogen (e.g., 1 mg/mL) with an equal volume of Freund's complete adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations:
-
Boost the immunizations every 3-4 weeks with the immunogen emulsified in Freund's incomplete adjuvant.
-
-
Titer Monitoring:
-
Collect blood samples 10-14 days after each booster injection.
-
Determine the antibody titer using an indirect ELISA with the coating antigen (Hapten-β-Gal/HRP).
-
-
Antibody Purification:
-
Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.
-
The antiserum can be used directly or the IgG fraction can be purified using protein A/G affinity chromatography.
-
Competitive ELISA Protocol
Materials:
-
Anti-mesaconitine antibody (polyclonal or monoclonal)
-
Mesaconitine standard
-
Hapten-β-Gal or Hapten-HRP conjugate (enzyme conjugate)
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Assay Buffer (e.g., PBST)
-
Substrate Solution (e.g., o-phenylenediamine (B120857) dihydrochloride (B599025) (OPD) for HRP or chlorophenol red-β-D-galactopyranoside (CPRG) for β-Gal)
-
Stop Solution (e.g., 2 M H₂SO₄ for HRP)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the anti-mesaconitine antibody in Coating Buffer to an optimal concentration (to be determined by titration, e.g., 1:1000 - 1:10,000).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the mesaconitine standard in Assay Buffer (e.g., from 0.01 ng/mL to 100 ng/mL).
-
Prepare samples for analysis, diluting them in Assay Buffer as needed.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of the optimally diluted enzyme conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate 5 times with Wash Buffer.
-
-
Substrate Reaction:
-
Add 100 µL of the appropriate substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well (if using HRP).
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 492 nm for OPD, 570 nm for CPRG) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of binding for each standard and sample using the formula: (Absorbance_sample / Absorbance_zero_standard) * 100.
-
Plot a standard curve of percentage of binding versus the logarithm of the mesaconitine concentration.
-
Determine the concentration of mesaconitine in the samples by interpolating their percentage of binding on the standard curve.
-
Data Presentation
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Linear Range | 0.005 - 5 ng/tube | [1][2] |
| IC50 (Mesaconitine) | 35.8 - 45.8 pg/tube | [1] |
| Intra-day Precision (CV%) | < 5% | [1] |
| Inter-day Precision (CV%) | < 12% | [1] |
Table 2: Cross-Reactivity of the Anti-Mesaconitine Antibody
| Compound | Cross-Reactivity (%) | Reference |
| Mesaconitine | 100 | - |
| Aconitine | 24.4 | [1][2] |
| Benzoylmesaconine | < 0.1 | [1] |
| Hypaconitine | To be determined | |
| Jesaconitine | To be determined |
Cross-reactivity is calculated as (IC50 of mesaconitine / IC50 of competing compound) x 100%.
Visualizations
Caption: Experimental workflow for the development of a competitive enzyme immunoassay for mesaconitine.
Caption: Simplified signaling pathway of mesaconitine-induced toxicity.
References
Troubleshooting & Optimization
Troubleshooting peak tailing for Mesaconitine in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Mesaconitine, focusing specifically on the prevalent issue of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for Mesaconitine analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a "tail" that extends from the apex towards the baseline.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. For the analysis of Mesaconitine, a basic alkaloid, peak tailing is problematic as it can lead to:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification challenging.[1]
-
Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, impacting the precision of quantitative results.[1]
-
Lower Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).[1]
Q2: What are the primary causes of peak tailing for a basic compound like Mesaconitine?
A2: The most frequent cause of peak tailing for basic compounds such as Mesaconitine is secondary interactions between the analyte and the stationary phase.[1] Key factors include:
-
Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated basic Mesaconitine molecules. This secondary retention mechanism is a major contributor to peak tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Mesaconitine, both ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[3][4]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, causing peak distortion, including tailing.[1][5]
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.[1][6]
-
Trace Metal Contamination: Metals like iron and aluminum in the silica (B1680970) matrix can increase the acidity of silanol groups, enhancing their interaction with basic analytes and worsening peak tailing.[7]
Troubleshooting Guides
If you are experiencing peak tailing with Mesaconitine, follow these step-by-step guides to diagnose and resolve the issue.
Guide 1: Initial System and Method Checks
Step 1: Verify System Suitability Review your current and historical system suitability data. A sudden onset of peak tailing for your Mesaconitine standard may point to a problem with the column or mobile phase.[1]
Step 2: Check for Column Overload To determine if column overload is the cause, dilute your sample by a factor of 10 and inject it again. If the peak shape becomes more symmetrical, you were likely overloading the column.[1][5]
Step 3: Inspect for Extra-Column Volume Excessive tubing length or wide-bore tubing can lead to peak dispersion and tailing.[4][6] Ensure that all connections are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible.
Guide 2: Mobile Phase and Column Optimization
If initial checks do not resolve the peak tailing, method optimization is necessary.
Step 1: Adjust Mobile Phase pH Since Mesaconitine is a basic compound, interactions with acidic silanol groups on the column are a likely cause of tailing.[7] Lowering the mobile phase pH to ≤ 3 will suppress the ionization of silanol groups, minimizing these secondary interactions.[2][7] Conversely, working at a high pH (e.g., > 8) can ensure Mesaconitine is in its neutral form, which can also improve peak shape, but requires a pH-stable column.[8] It is crucial to operate at a pH at least 2 units away from the analyte's pKa.
Step 2: Incorporate a Mobile Phase Additive For older columns (Type A silica), adding a tail-suppressing agent like triethylamine (B128534) (TEA) at a concentration of ≥20 mM can help to mask the active silanol sites.[7][9]
Step 3: Evaluate Your HPLC Column
-
Column Type: Modern Type B silica columns have a lower content of free silanols and trace metals, which significantly reduces peak tailing for basic compounds.[7]
-
End-Capped Columns: Utilize columns that are "end-capped," where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[4][10]
-
Alternative Stationary Phases: Consider columns with alternative stationary phases, such as those with a positive surface charge or hybrid silica-organic polymer materials, which are designed to minimize silanol interactions.[7][11]
Data Presentation
The following tables illustrate the expected impact of different troubleshooting strategies on the peak asymmetry of a basic compound like Mesaconitine.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Asymmetry (As) | Rationale |
| 7.0 | > 2.0 | At neutral pH, silanol groups are ionized, leading to strong secondary interactions with the basic analyte.[2] |
| 5.0 | 1.5 - 2.0 | Partial ionization of silanol groups still causes significant tailing. |
| 3.0 | 1.0 - 1.3 | Silanol ionization is suppressed, minimizing secondary interactions and improving peak shape.[2][7] |
Table 2: Influence of Column Technology and Additives on Peak Asymmetry
| Column Type / Mobile Phase Additive | Expected Peak Asymmetry (As) | Rationale |
| Type A Silica (no additive) | > 2.5 | High concentration of active silanol groups leads to severe tailing.[7] |
| Type A Silica (+ 25mM TEA) | 1.2 - 1.5 | Triethylamine acts as a competing base, masking the silanol groups.[7] |
| Type B Silica (end-capped) | 1.0 - 1.2 | Reduced silanol activity and end-capping significantly improve peak symmetry.[7][10] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Aqueous Mobile Phase Buffers: Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 7.0, 5.0, and 3.0). Use a suitable buffer system, such as phosphate (B84403) or formate, to maintain a stable pH.
-
Mobile Phase Preparation: Mix the aqueous buffer with the appropriate organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.
-
System Equilibration: Equilibrate the HPLC system with each mobile phase for at least 15-20 column volumes before injecting the Mesaconitine standard.
-
Injection and Analysis: Inject a standard solution of Mesaconitine and record the chromatogram.
-
Data Evaluation: Measure the peak asymmetry factor for the Mesaconitine peak at each pH condition.
Protocol 2: Evaluation of a Base-Deactivated, End-Capped Column
-
Column Installation: Install a modern, base-deactivated, end-capped C18 column into the HPLC system.
-
Mobile Phase Preparation: Prepare a mobile phase with a pH of 3.0 (as determined to be optimal from Protocol 1).
-
System Equilibration: Equilibrate the new column with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the same Mesaconitine standard solution used in previous experiments.
-
Data Comparison: Compare the peak asymmetry of Mesaconitine obtained with the end-capped column to the results from the previous column to assess the improvement in peak shape.
Visualizations
Caption: A flowchart illustrating the systematic approach to troubleshooting peak tailing for Mesaconitine.
Caption: The chemical interactions leading to peak tailing and the effect of pH adjustment.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. moravek.com [moravek.com]
- 4. chromtech.com [chromtech.com]
- 5. restek.com [restek.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Mesaconitine Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the successful extraction and analysis of mesaconitine (B191843) from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological matrices for mesaconitine analysis? A1: The most frequently analyzed biological matrices for mesaconitine are blood (including whole blood, plasma, and serum) and urine.[1][2][3][4][5] These matrices are critical in both pharmacokinetic studies and forensic toxicology.
Q2: Which extraction techniques are most effective for mesaconitine? A2: The choice of technique depends on the matrix and the desired sensitivity. Common methods include:
-
Solid-Phase Extraction (SPE): Widely used for its efficiency in cleaning up complex samples like blood and urine, providing good recovery and reduced matrix effects.[3][4][6]
-
Liquid-Liquid Extraction (LLE): An effective method, particularly for urine samples, to separate mesaconitine from interfering substances.[2]
-
Protein Precipitation (PPT): A simple and rapid method for plasma and blood samples, where solvents like methanol (B129727) or acetonitrile (B52724) are used to remove proteins before analysis.[1][7][8]
Q3: Why is LC-MS/MS the preferred analytical method for mesaconitine? A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is favored due to its high sensitivity, specificity, and ability to quantify low concentrations of mesaconitine and its metabolites in complex biological samples.[1][5][9] It allows for accurate identification based on mass-to-charge ratios of precursor and product ions, minimizing the impact of matrix interference.[2][3]
Q4: How should biological samples containing mesaconitine be stored? A4: Mesaconitine and other Aconitum alkaloids can be unstable. Samples should be stored frozen, typically at -20°C or below, to prevent degradation.[1][5] Studies have shown significant degradation of aconitine (B1665448) when stored at room temperature (+20°C).[5] It is also noted that these alkaloids are more stable in acidic conditions and less stable in alkaline solutions or in solvents like methanol over the long term.[10]
Q5: What is a typical precursor-to-product ion transition for mesaconitine in MS/MS analysis? A5: In positive ion mode electrospray ionization (ESI), the most commonly monitored transition for mesaconitine is the precursor ion [M+H]⁺ at m/z 632, fragmenting to a primary product ion at m/z 572.[2][3] This corresponds to the neutral loss of acetic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Recovery | 1. Inefficient Extraction: The chosen solvent or SPE cartridge may not be optimal for mesaconitine. 2. Analyte Degradation: Mesaconitine is unstable under certain conditions (e.g., high pH, prolonged exposure to methanol, room temperature).[5][10] 3. Improper pH: The pH of the sample or extraction solvent may not be suitable for the analyte's chemical properties. | 1a. Optimize Extraction Solvent: For LLE, test solvents with different polarities. For PPT, acetonitrile has shown higher recovery (~90%) compared to ethyl acetate (B1210297) (~60%).[7] 1b. Select Appropriate SPE Cartridge: Mixed-mode cation-exchange (MCX) cartridges are effective for extracting alkaloids.[3][4] C18 and HLB cartridges are also commonly used.[1][3] 2. Control Stability: Ensure samples are processed promptly after thawing and stored at -20°C or colder.[5] Use acidic conditions where possible, as alkaloids are more stable.[10] 3. Adjust pH: For LLE or SPE, adjust the sample pH to ensure mesaconitine is in a neutral state to partition into an organic solvent or be retained on a reversed-phase column. A basic pH (e.g., ~9) is often used.[3][11] |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Insufficient Sample Cleanup: Co-eluting endogenous substances from the biological matrix (e.g., phospholipids (B1166683) in plasma, salts in urine) interfere with the ionization of mesaconitine in the MS source.[12][13] 2. High Sample Concentration: Injecting a sample that is too concentrated can overload the system and worsen matrix effects. | 1a. Improve Extraction: Switch from a simple protein precipitation method to a more thorough technique like SPE or LLE to better remove interferences.[12] 1b. Modify Chromatography: Adjust the LC gradient to better separate mesaconitine from interfering peaks.[13] 2. Dilute Sample: Dilute the final extract before injection to reduce the concentration of matrix components. |
| Poor Peak Shape (Tailing, Fronting, Broadening) | 1. Column Issues: The analytical column may be degraded, contaminated, or not suitable for alkaloid analysis. 2. Mobile Phase Mismatch: The pH or composition of the mobile phase may be suboptimal. Aconitum alkaloids can exhibit poor peak shape without a suitable buffer. 3. Sample Solvent Effects: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion. | 1. Column Management: Use a new column or flush the existing column. Consider using a column specifically designed for alkaloid analysis.[3] 2. Optimize Mobile Phase: Add a modifier like formic acid (0.1%) or ammonium (B1175870) formate (B1220265) to the mobile phase to improve peak shape for basic compounds like mesaconitine.[3][8] 3. Adjust Final Solvent: Reconstitute the dried extract in a solvent that is similar in composition or weaker than the initial mobile phase conditions. |
| Inconsistent or Irreproducible Results | 1. Inconsistent Sample Preparation: Variability in extraction times, solvent volumes, or pH adjustments between samples. 2. Sample Stability Issues: Degradation of the analyte during batch processing, especially if samples are left at room temperature for extended periods.[5] 3. Instrument Fluctuation: The LC-MS/MS system may lack stability (e.g., fluctuating spray, temperature changes).[13] | 1. Standardize Protocol: Adhere strictly to a validated Standard Operating Procedure (SOP) for all sample preparation steps. Use an internal standard to correct for variations.[5] 2. Maintain Sample Integrity: Keep samples on ice or in a cooled autosampler during the analytical run. Analyze stability QC samples to ensure consistency.[14] 3. System Suitability: Run system suitability tests before analysis to ensure the instrument is performing correctly. Check MS tune and calibration.[13] |
Data Presentation: Extraction Method Performance
The following table summarizes recovery data for mesaconitine from various biological matrices using different extraction techniques reported in the literature.
| Extraction Method | Biological Matrix | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Urine | 81.5 - 90.6 | [2] |
| Solid-Phase Extraction (SPE) | Whole Blood | 83.1 - 104.0 (for a mix of alkaloids) | [3] |
| Hollow Fiber LPME | Human Urine | 90.1 - 100.8 | [15] |
| Electromembrane Extraction (EME) | Whole Blood | 72 - 74 | [16] |
| Electromembrane Extraction (EME) | Urine | 85 - 103 | [16] |
| Protein Precipitation (Acetonitrile) | Rat Plasma | ~90 | [7] |
Experimental Protocols
Solid-Phase Extraction (SPE) from Blood Plasma
This protocol is a general representation based on methods using C18 or similar reversed-phase cartridges.[1][6]
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of methanol. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the mesaconitine from the cartridge using 1 mL of methanol or an appropriate solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT) from Blood Plasma
This is a rapid extraction method suitable for high-throughput analysis.[1][8]
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for direct injection into the LC-MS/MS system.
Visualizations: Workflows and Pathways
References
- 1. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of Aconitum alkaloids in blood and urine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of aconitine, hypaconitine and mesaconitine in urine using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of aconitum alkaloids in acute poisoning case by electromembrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve Mesaconitine stability in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the stability of mesaconitine (B191843) in solution during experimental procedures. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is mesaconitine and why is its stability a concern?
A1: Mesaconitine is a diterpenoid alkaloid and one of the main active, yet toxic, components found in plants of the Aconitum genus.[1] Its chemical structure possesses ester linkages that are susceptible to hydrolysis, leading to degradation. This instability can result in a loss of the compound's potency and the formation of less toxic derivatives, which can significantly impact experimental outcomes, leading to inaccurate quantification and misinterpretation of pharmacological or toxicological data.
Q2: What is the primary degradation pathway of mesaconitine?
A2: The primary degradation pathway for mesaconitine is hydrolysis.[2][3] The ester bonds at the C-8 and C-14 positions are susceptible to cleavage. The initial hydrolysis typically occurs at the C-8 acetyl group, yielding benzoylmesaconine (B1261751). Further hydrolysis at the C-14 benzoyl group results in the formation of mesaconine, which has significantly lower toxicity.[4]
Q3: What are the main factors that cause mesaconitine degradation?
A3: The stability of mesaconitine in solution is primarily influenced by:
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pH: Mesaconitine is highly susceptible to degradation in alkaline conditions (pH > 7.4), which accelerates the rate of hydrolysis.[2] It exhibits greater stability in neutral to slightly acidic solutions.
-
Temperature: Elevated temperatures significantly increase the rate of hydrolysis.[5] Therefore, it is crucial to store mesaconitine solutions at low temperatures.
-
Light: As a general precaution for alkaloids, exposure to light should be minimized to prevent potential photodegradation.[6]
-
Solvent: The choice of solvent can impact stability. While mesaconitine is poorly soluble in water, it dissolves in organic solvents like methanol (B129727), acetonitrile (B52724), and chloroform.[7][8] For aqueous buffers, the pH is the most critical factor.
Q4: What are the recommended storage conditions for mesaconitine solutions?
A4: To ensure the stability of mesaconitine in solution, the following storage conditions are recommended:
-
Temperature: For long-term storage, solutions should be kept at -20°C. For short-term storage, such as in an autosampler during analysis, a temperature of 2-8°C is advisable.[6]
-
Light: Solutions should be protected from light by using amber vials or by wrapping the containers in aluminum foil.[6]
-
pH: If preparing aqueous solutions, use a buffer with a neutral or slightly acidic pH (e.g., pH 6.0). Avoid alkaline buffers.
-
Solvent for Stock Solutions: High-purity methanol or acetonitrile are suitable solvents for preparing concentrated stock solutions.[9][10] Acidifying the solvent slightly (e.g., with 0.1% formic acid) can further enhance stability.[10]
Troubleshooting Guides
Issue 1: Loss of Mesaconitine Signal or Concentration Over Time in Stored Solutions
-
Possible Cause: Degradation due to improper storage conditions (e.g., elevated temperature, exposure to light, inappropriate pH).
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both solid mesaconitine and its solutions have been stored according to the recommended guidelines (see table below).
-
Check pH of Aqueous Solutions: If using aqueous buffers, measure the pH to ensure it is not alkaline.
-
Prepare Fresh Solutions: If there is any doubt about the stability of the current solutions, prepare fresh working solutions from a solid standard before use.
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Possible Cause: The new peaks are likely degradation products of mesaconitine, such as benzoylmesaconine and mesaconine.
-
Troubleshooting Steps:
-
Analyze for Known Degradants: If using mass spectrometry, check for the mass-to-charge ratios (m/z) of expected hydrolysis products (Benzoylmesaconine [M+H]⁺ ≈ 588; Mesaconine [M+H]⁺ ≈ 466).
-
Review Sample Preparation: Assess your sample preparation workflow. Prolonged exposure to alkaline conditions or high temperatures during extraction or processing can cause degradation.
-
Optimize Analytical Method: Ensure your analytical method is rapid enough to minimize on-instrument degradation, especially if the autosampler is not cooled.
-
Issue 3: Inconsistent or Non-Reproducible Results in Biological Assays
-
Possible Cause: Degradation of mesaconitine in the assay medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a preliminary experiment to determine the stability of mesaconitine in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO₂).
-
Minimize Incubation Time: If significant degradation is observed, reduce the incubation time if the experimental design allows.
-
Prepare Freshly Before Use: Always prepare the final dilutions of mesaconitine for your assay immediately before adding them to your experimental system.
-
Data Presentation
Table 1: Stability of Aconitine in Aqueous Solution at Different pH and Temperatures*
| pH | Temperature | Incubation Time | Remaining Aconitine (%) |
| 6.0 | 4°C | 24 hours | ~100% |
| 6.0 | 25°C | 24 hours | ~95% |
| 6.0 | 37°C | 24 hours | ~85% |
| 7.4 | 4°C | 24 hours | ~90% |
| 7.4 | 25°C | 24 hours | ~70% |
| 7.4 | 37°C | 24 hours | ~50% |
*Note: This data is for aconitine, a closely related diester-diterpenoid alkaloid, and is presented as a reliable proxy for mesaconitine stability trends. Higher hydrolysis rates are observed at higher temperatures and at a more alkaline pH.[5]
Experimental Protocols
Protocol 1: Preparation of Mesaconitine Standard Stock Solution
-
Weighing: Accurately weigh the desired amount of solid mesaconitine (purity ≥97%) in a controlled environment.
-
Dissolution: Dissolve the weighed mesaconitine in a suitable high-purity solvent, such as methanol or acetonitrile containing 0.1% formic acid, to prepare a concentrated stock solution (e.g., 1 mg/mL).[10]
-
Storage: Store the stock solution in an amber glass vial at -20°C for long-term storage.
Protocol 2: General Experimental Workflow for Assessing Mesaconitine Stability
-
Preparation of Test Solutions: Dilute the mesaconitine stock solution with the desired buffer (e.g., phosphate (B84403) buffers at pH 6.0, 7.4, and 8.0) to a final concentration suitable for analysis.
-
Incubation: Aliquot the test solutions into separate amber vials for each time point and temperature condition to be tested (e.g., 0, 2, 4, 8, 12, and 24 hours at 4°C, 25°C, and 37°C).
-
Sample Collection: At each designated time point, retrieve the respective vial and immediately quench the degradation process by adding an equal volume of cold acetonitrile or methanol and storing at -20°C until analysis.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as UPLC-MS/MS, to quantify the remaining mesaconitine and the formation of its degradation products.[10]
-
Data Evaluation: Calculate the percentage of mesaconitine remaining at each time point relative to the initial concentration (time zero).
Mandatory Visualization
Caption: Hydrolysis degradation pathway of mesaconitine.
Caption: Experimental workflow for mesaconitine stability testing.
References
- 1. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. latoxan.com [latoxan.com]
- 7. Mesaconitine - Wikipedia [en.wikipedia.org]
- 8. Mesaconitine CAS#: 2752-64-9 [m.chemicalbook.com]
- 9. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Common issues in Mesaconitine quantification and how to solve them
Welcome to the technical support center for mesaconitine (B191843) quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the quantification of mesaconitine, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing low or inconsistent recovery of mesaconitine during sample preparation?
A1: Low or inconsistent recovery is a frequent issue stemming from the extraction process. Potential causes include incomplete cell lysis, suboptimal extraction solvent, or issues with the chosen extraction technique (e.g., liquid-liquid extraction [LLE], solid-phase extraction [SPE], or protein precipitation [PPT]).
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the pH of the aqueous sample is alkaline before LLE with an organic solvent like ethyl acetate (B1210297).[1] For protein precipitation, methanol (B129727) is commonly used.[2][3]
-
Evaluate Extraction Method:
-
LLE: Simple and economic, but may have lower recovery for highly polar metabolites. Basifying the plasma sample with ammonium (B1175870) hydroxide (B78521) before extraction can improve recovery.[1][4]
-
SPE: Can provide cleaner extracts and good recovery. HLB cartridges are effective for extracting mesaconitine and its analogues.[5]
-
Protein Precipitation: A rapid method, but may result in significant matrix effects.[2][3]
-
-
Ensure Complete Cell Wall Disruption: For solid samples like plant tissues, ensure the material is finely powdered to maximize the surface area for extraction.[6]
Q2: My calibration curve for mesaconitine is not linear. What are the possible reasons?
A2: A non-linear calibration curve can be caused by several factors, including issues with standard preparation, instrument response, or the presence of matrix effects.
Troubleshooting Steps:
-
Verify Standard Solutions: Re-prepare your standard stock and working solutions to rule out dilution errors.
-
Assess Instrument Performance: Ensure the LC-MS/MS system is performing optimally. Check for detector saturation at high concentrations.
-
Address Matrix Effects: Co-eluting endogenous components from the sample matrix can interfere with the ionization of mesaconitine, leading to a non-linear response.[7][8] Using a reliable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar compound like lappaconitine (B608462) or citalopram, can compensate for these effects.[1][4][5] Matrix-matched calibration curves are also a common strategy to mitigate this issue.[8]
Q3: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I minimize this?
A3: Matrix effects are a major concern in LC-MS/MS-based quantification, as they can adversely affect accuracy and sensitivity.[7][8]
Solutions:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering matrix components.[5]
-
Chromatographic Separation: Optimize the chromatographic method to separate mesaconitine from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient or using a different column chemistry.[2][4]
-
Use an Internal Standard: A co-eluting internal standard, especially a stable isotope-labeled one, is the most effective way to correct for matrix effects.[7]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[7][9]
Q4: How can I ensure the stability of mesaconitine in my biological samples?
A4: Mesaconitine and other aconitine (B1665448) alkaloids can be unstable, especially in biological matrices and under certain storage conditions.[10][11]
Recommendations:
-
Storage Conditions: Store plasma and blood samples at -20°C or lower to prevent degradation.[10][12]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycles can lead to degradation. Stability should be assessed after several freeze-thaw cycles during method validation.[13]
-
pH: Be mindful of the sample's pH, as aconitine alkaloids can hydrolyze under certain conditions.[14][15] Processed sample stability should also be evaluated as part of method validation.[12]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for mesaconitine quantification.
Table 1: Linearity and Sensitivity of Mesaconitine Quantification Methods
| Analyte(s) | Matrix | Method | Linearity Range | LLOQ | Reference |
| Mesaconitine & others | Rat Blood | UPLC-MS/MS | 0.125 - 1000 nmol/L | - | [2][3] |
| Mesaconitine & others | Rat Plasma | LC-ESI-MS/MS | 0.01 - 10 ng/mL | 0.01 ng/mL | [1][4] |
| 10-Hydroxy Mesaconitine | Rat Plasma | UPLC-MS/MS | 0.3 - 60 ng/mL | 0.3 ng/mL | [16] |
| Mesaconitine & others | Whole Blood | LC-MS/MS | 1.25 - 40 ng/mL | 0.3 - 0.5 ng/mL (LOD) | [17] |
| Mesaconitine & others | Human Plasma | LC-MS/MS | 0.1 - 1000 ng/mL | - | [5] |
Table 2: Recovery and Matrix Effect Data for Mesaconitine Quantification
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| 10-Hydroxy Mesaconitine | Rat Plasma | Not Specified | > 79.1% | 88.9% - 98.1% | [16] |
| Aconitine | Whole Blood | Solid-Phase Extraction | 79.9% | - | [17] |
| Mesaconitine & others | Human Urine | Liquid-Liquid Extraction | 81.5% - 90.6% | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in mesaconitine quantification.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a method for the analysis of mesaconitine and other alkaloids in rat blood.[2][3]
-
Sample Collection: Collect blood samples in heparinized tubes.
-
Precipitation: To a 100 µL aliquot of the blood sample, add 200 µL of methanol.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Injection: Inject an aliquot of the supernatant into the UPLC-MS/MS system for analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction
This protocol is based on a method for quantifying mesaconitine in rat plasma.[1][4]
-
Aliquoting: Take a 100 µL aliquot of the plasma sample.
-
Internal Standard: Add the internal standard (e.g., citalopram).
-
Basification: Add 100 µL of 10% ammonium hydroxide to the plasma sample.
-
Extraction: Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
The following are typical parameters for the analysis of mesaconitine.
-
Chromatographic Column: A C18 column is commonly used (e.g., Waters C18, 1.7 µm, 50 × 2.1 mm).[2][3][5]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid is frequently employed.[2][3] An isocratic mobile phase of methanol/40 mM ammonium acetate/formic acid has also been reported.[1][4]
-
Mass Spectrometry: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.[1][4]
-
Ionization Mode: Positive ion mode is used for the detection of mesaconitine.[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For mesaconitine, a common transition is m/z 632.4 → 573.1.[5]
Visualizations
The following diagrams illustrate common workflows and logical relationships in mesaconitine quantification.
Caption: Troubleshooting workflow for low analyte recovery.
Caption: Strategy for mitigating matrix effects.
Caption: General experimental workflow for mesaconitine quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry method for the rapid simultaneous quantification of aconitine, mesaconitine, and hypaconitine in rat plasma after oral administration of Sini decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sciex.com [sciex.com]
- 10. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Improving the sensitivity of Mesaconitine detection
Welcome to the technical support center for the sensitive detection of Mesaconitine (B191843). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Mesaconitine.
Issue 1: Low or No Signal/Peak for Mesaconitine
| Possible Cause | Recommended Solution |
| Improper Sample Extraction | Ensure the plant material is finely powdered to allow for complete cell wall disruption. For biological fluids, confirm that the protein precipitation or liquid-liquid extraction method is appropriate and efficiently performed. Acetonitrile (B52724) has been shown to provide good recovery for Mesaconitine from plasma.[1] |
| Analyte Degradation | Mesaconitine is susceptible to hydrolysis, especially in alkaline conditions.[2] Ensure that the pH of all solutions is controlled and consider performing extractions at lower temperatures. Samples should be stored at -20°C or lower and analyzed as soon as possible after preparation.[1][3] |
| Instrumental Issues (LC-MS/MS) | - Incorrect MS/MS transition: Confirm the precursor and product ions for Mesaconitine. For example, a common transition is m/z 632.4 → 573.1.[4] - Ion Source Contamination: Clean the ESI source, including the capillary and cone.[5] - Mobile Phase Issues: Ensure the mobile phase composition is correct and freshly prepared. Contaminants in the mobile phase can suppress the signal.[5] |
| Column Issues (HPLC/UPLC) | Use a guard column to protect the analytical column from contamination. Ensure the column is properly conditioned and cleaned between runs.[6] For Aconitum alkaloids, a C18 column is commonly used.[7] |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Recommended Solution |
| Matrix Effects | The presence of other compounds in the sample can suppress or enhance the ionization of Mesaconitine, affecting quantification.[1] To mitigate this, consider: - Dilution: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.[8] - Improved Sample Cleanup: Employ solid-phase extraction (SPE) for cleaner samples. C18 cartridges are often used for Mesaconitine extraction.[3][9] - Use of an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects. |
| Contaminated Solvents or Reagents | Use high-purity solvents (e.g., LC-MS grade) for mobile phase and sample preparation.[5] |
| Carryover from Previous Injection | Implement a robust needle and column wash protocol between sample injections. This may include strong organic solvents. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the peak shape of alkaloids. For Mesaconitine, a mobile phase containing a buffer such as ammonium (B1175870) acetate (B1210297) or formic acid is often used to ensure good peak shape.[10] |
| Column Degradation or Contamination | A buildup of contaminants on the column frit or degradation of the stationary phase can lead to peak splitting and tailing.[11] Flush the column or replace it if necessary. |
| Injection Solvent Incompatibility | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting Mesaconitine?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of Mesaconitine, especially in complex biological matrices.[6][12] It offers low limits of detection, often in the sub-ng/mL range.[13][14] Surface-Enhanced Raman Spectroscopy (SERS) is an emerging technique that also demonstrates high sensitivity, with reported detection limits in the low µg/L range.[15]
Q2: How can I improve the extraction efficiency of Mesaconitine from plant material?
A2: To improve extraction efficiency, ensure the plant material is ground into a fine powder. The choice of extraction solvent is also critical. An optimized method for a related Aconitum alkaloid, benzoylmesaconine (B1261751), found that 50% ethanol (B145695) was the most efficient extraction solvent.[16] For Mesaconitine and other related alkaloids, extraction is often performed under slightly alkaline conditions to ensure the alkaloids are in their free base form, followed by extraction with an organic solvent.[17]
Q3: What are the key parameters to optimize for LC-MS/MS analysis of Mesaconitine?
A3: Key parameters for optimization include:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for Aconitum alkaloids.[4][7]
-
MS/MS Transitions: Select specific and intense precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity. For Mesaconitine, a common transition is m/z 632.4 → 573.1.[4]
-
Chromatographic Separation: A C18 column with a gradient elution using acetonitrile and water with a modifier like formic acid or ammonium acetate is commonly employed to achieve good separation from other alkaloids and matrix components.[7][10]
Q4: How stable is Mesaconitine in biological samples?
A4: Mesaconitine is susceptible to hydrolysis, which can be accelerated by changes in pH and temperature.[2] It is recommended to store plasma samples at -20°C or below and to minimize freeze-thaw cycles.[1] One study showed that 10-hydroxy mesaconitine, a metabolite, was stable in rat plasma at room temperature for 2 hours, through three freeze-thaw cycles, and at -20°C for 30 days.[1]
Q5: What are the typical limit of detection (LOD) and limit of quantification (LOQ) for Mesaconitine?
A5: The LOD and LOQ for Mesaconitine are highly dependent on the analytical method and the sample matrix.
-
LC-MS/MS: LODs in the range of 0.3-0.5 ng/mL have been reported in whole blood.[14] Another study reported a detection limit of 0.2-0.5 ng/mL in human plasma.[13]
-
SERS: A detection limit of 5.0 µg/L has been reported for Mesaconitine in solution.[15]
Data Presentation
Table 1: Comparison of Analytical Methods for Mesaconitine Detection
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linear Range | Sample Matrix | Reference |
| UPLC-MS/MS | - | 0.3 ng/mL (for 10-hydroxy mesaconitine) | 0.3–60 ng/mL | Rat Plasma | [1] |
| LC-MS/MS | 0.3–0.5 ng/mL | - | 1.25–40 ng/mL | Whole Blood | [14] |
| LC/ESI-TOF-MS | 0.2-0.5 ng/mL | - | 10–300 ng/ml | Human Plasma | [13] |
| SERS | 5.0 µg/L | - | 5.0–100.0 µg/L | Solution | [15] |
| GC-MS (GC/SIM) | 10 pg (on column) | - | 10-1000 pg | Biological Fluids | [18] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Detection of Mesaconitine Metabolite in Rat Plasma
This protocol is adapted from a study on 10-hydroxy mesaconitine.[1]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a 1.5 mL centrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to an LC-MS vial.
-
-
UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC
-
Column: BEH C18 column (1.7 µm particle size)
-
Mobile Phase: Methanol and water with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition (for 10-hydroxy mesaconitine): m/z 648 → 105
-
Protocol 2: SERS Detection of Mesaconitine
This protocol is a general guide based on a study on the SERS detection of Aconitum alkaloids.[15]
-
Preparation of SERS Substrate:
-
Synthesize or purchase silver (Ag) or gold (Au) nanoparticles. A study reported using 100 nm Ag NPs.[15]
-
-
Sample Preparation:
-
Dissolve the Mesaconitine standard or sample extract in a suitable solvent (e.g., ethanol or acetonitrile).
-
-
SERS Measurement:
-
Mix the Mesaconitine solution with the nanoparticle colloid.
-
Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser wavelength.
-
Visualizations
Caption: Workflow for Mesaconitine detection by LC-MS/MS.
Caption: Troubleshooting logic for low Mesaconitine signal.
References
- 1. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. phcog.com [phcog.com]
- 10. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry method for the rapid simultaneous quantification of aconitine, mesaconitine, and hypaconitine in rat plasma after oral administration of Sini decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive analysis of aconitine, hypaconitine, mesaconitine and jesaconitine in human body fluids and Aconitum tubers by LC/ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Mesaconitine standard degradation and storage issues
Welcome to the Technical Support Center for the mesaconitine (B191843) analytical standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of mesaconitine.
Frequently Asked Questions (FAQs)
Q1: What is mesaconitine and what are its primary chemical properties?
Mesaconitine is a C19-diterpenoid alkaloid and is one of the active and toxic components found in plants of the Aconitum genus. It is classified as a diester-diterpenoid alkaloid. Due to its ester groups, it is susceptible to hydrolysis, which is the primary degradation pathway.
Q2: What are the recommended storage conditions for the mesaconitine standard?
To ensure the long-term stability of the mesaconitine standard, it should be stored at -20°C in a tightly sealed container, protected from light and moisture. Some suppliers may also recommend storage at 2-10°C for shorter periods. Always refer to the Certificate of Analysis provided by the manufacturer for specific storage instructions.
Q3: What is the main degradation pathway for mesaconitine?
The primary degradation pathway for mesaconitine is hydrolysis. The ester bonds at the C8 and C14 positions are susceptible to cleavage, particularly under alkaline conditions and elevated temperatures. This process converts the highly toxic diester-diterpenoid alkaloid into less toxic monoester-diterpenoid alkaloids, such as benzoylmesaconine, and eventually to non-toxic alcohol amines like mesaconine.[1]
Q4: Is mesaconitine sensitive to light?
While specific photostability studies on mesaconitine are not extensively available, as a precautionary measure, it is highly recommended to protect mesaconitine solutions and solid standards from light exposure to prevent potential photodegradation. Standard photostability testing protocols, such as those outlined by the International Council for Harmonisation (ICH) guideline Q1B, should be followed when evaluating the light sensitivity of mesaconitine in new drug formulations.[2][3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of the mesaconitine standard.
Standard Preparation and Handling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inaccurate Weighing | - Static electricity on the weighing vessel.- Balance not calibrated or leveled.- Air drafts affecting the balance.- Handling weighing vessel with bare hands. | - Use an anti-static gun or brush to neutralize static.- Ensure the balance is properly calibrated and level before use.- Use a draft shield to protect the balance from air currents.- Always use forceps or gloves when handling weighing vessels. |
| Incomplete Dissolution | - Use of an inappropriate solvent.- Insufficient mixing or sonication.- Low purity of the standard. | - Mesaconitine is soluble in chloroform, methanol (B129727), and ethanol, but sparingly soluble in water. For analytical purposes, methanol or acetonitrile (B52724) are commonly used. However, be aware of potential instability in methanol over time.- Ensure thorough vortexing and/or sonication to aid dissolution.- Check the purity of the standard on the Certificate of Analysis. |
| Precipitation of Standard in Solution | - Supersaturation of the solution.- Change in temperature or solvent composition.- Adsorption to the container surface. | - Prepare solutions at a concentration below the solubility limit.- Store solutions at the recommended temperature and avoid mixing with incompatible solvents.- Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.[5] |
| Standard Degradation in Solution | - Use of unstable solvents (e.g., methanol over extended periods).- Storage at inappropriate temperatures or exposure to light.- pH of the solution is not optimal. | - For long-term storage of solutions, acetonitrile is a more stable solvent than methanol.[6] Prepare fresh solutions in methanol before use.- Store stock and working solutions at -20°C and protect from light.- Maintain a slightly acidic pH (e.g., using 0.1% formic acid) to improve stability in aqueous solutions. |
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the basic nitrogen of mesaconitine and acidic silanol (B1196071) groups on the HPLC column packing.- Column overload. | - Lower the mobile phase pH (e.g., to pH 3) to protonate the silanol groups and reduce interaction.- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.- Use a modern, end-capped HPLC column with low silanol activity.- Reduce the injection volume or concentration of the sample. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or HPLC system. | - Implement a robust needle wash program on the autosampler.- Inject a blank solvent after a high-concentration sample to check for carryover.- Use high-purity solvents and freshly prepared mobile phases. |
| Irreproducible Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the column performance with a standard mixture and replace it if necessary. |
| Loss of Signal Intensity | - Degradation of the standard in the autosampler vial.- Adsorption of the analyte to vials or tubing.- Issues with the mass spectrometer source (if using LC-MS). | - Keep the autosampler tray cooled if possible.- Use polypropylene or silanized glass vials.- Clean and tune the mass spectrometer source according to the manufacturer's instructions. |
Data on Mesaconitine Stability
While extensive quantitative kinetic data for mesaconitine degradation is limited in publicly available literature, the following tables summarize the known stability characteristics and provide data for the closely related compound, aconitine, which can serve as a useful reference.
Table 1: Summary of Mesaconitine Stability in Different Solvents and Conditions
| Condition | Solvent/Medium | Stability Observation | Reference |
| pH | Phosphate Buffer Saline (PBS, pH 7.4) | Extensive hydrolysis observed. | |
| Solvent Type | Methanol, Ethanol | Unstable, with half-lives of less than one month. | |
| Solvent Type | Acetonitrile, Tetrahydrofuran, Dilute HCl | Stable, with half-lives of more than five months. | |
| Storage | Plasma at -20°C | Stable for at least 30 days (for 10-hydroxy mesaconitine, a metabolite). | [6] |
| Processing | Boiling/Steaming | Hydrolyzes to less toxic monoester alkaloids. | [1] |
Table 2: Hydrolysis Rate of Aconitine (as a proxy for Mesaconitine) at Different pH and Temperatures
This data is for Aconitine and should be used as an estimation for Mesaconitine's behavior.
| pH | Temperature (°C) | Remaining Aconitine after 24h (%) |
| 6.0 | 4 | ~100 |
| 6.0 | 25 | ~95 |
| 6.0 | 37 | ~90 |
| 7.4 | 4 | ~98 |
| 7.4 | 25 | ~85 |
| 7.4 | 37 | ~70 |
Experimental Protocols
Protocol 1: Preparation of Mesaconitine Standard Stock Solution
Objective: To prepare a 1 mg/mL stock solution of mesaconitine for analytical use.
Materials:
-
Mesaconitine analytical standard
-
Acetonitrile (HPLC grade)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Spatula
-
Weighing paper/boat
-
Ultrasonic bath
Procedure:
-
Allow the mesaconitine standard vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the mesaconitine standard onto a weighing paper or boat using a calibrated analytical balance.
-
Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Rinse the weighing paper/boat with small volumes of acetonitrile and add the rinsate to the volumetric flask to ensure complete transfer.
-
Add approximately 7-8 mL of acetonitrile to the volumetric flask.
-
Sonicate the flask for 5-10 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to an amber glass vial, label it clearly, and store it at -20°C.
Protocol 2: Forced Degradation Study (Hydrolysis)
Objective: To evaluate the stability of mesaconitine under acidic, neutral, and alkaline hydrolytic conditions.
Materials:
-
Mesaconitine stock solution (e.g., 1 mg/mL in acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
Purified water (HPLC grade)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic water bath
Procedure:
-
Sample Preparation:
-
Acidic: Mix an aliquot of the mesaconitine stock solution with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Neutral: Mix an aliquot of the mesaconitine stock solution with purified water to achieve a final concentration of approximately 100 µg/mL.
-
Alkaline: Mix an aliquot of the mesaconitine stock solution with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
-
Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 60°C) in a water bath.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of mesaconitine and the formation of any degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining mesaconitine against time to determine the degradation kinetics.
-
Visualizations
Caption: Hydrolysis degradation pathway of mesaconitine.
Caption: General troubleshooting workflow for mesaconitine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. rdlaboratories.com [rdlaboratories.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of 10-Hydroxy Mesaconitine in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Mesaconitine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the poor aqueous solubility of Mesaconitine for successful in vitro assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during experimental work with this potent diterpenoid alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is Mesaconitine and why is its solubility a concern for in vitro studies?
A1: Mesaconitine is a highly toxic diterpenoid alkaloid found in plants of the Aconitum genus.[1] Its toxic effects are primarily mediated through the activation of voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity.[1][2] For in vitro assays, its poor solubility in aqueous solutions, such as cell culture media and buffers, presents a significant challenge. This can lead to precipitation of the compound, resulting in inaccurate concentrations and unreliable experimental outcomes.
Q2: In which solvents is Mesaconitine soluble?
A2: Mesaconitine is known to be insoluble in water.[1] However, it exhibits solubility in several organic solvents. It is well soluble in chloroform (B151607) and moderately soluble in methanol (B129727) and acetone.[2] For the preparation of stock solutions for biological assays, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.
Q3: What is the recommended solvent for preparing a stock solution of Mesaconitine for cell-based assays?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Mesaconitine for cell culture experiments. However, it is crucial to use anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.
Q4: What is the maximum final concentration of DMSO that is safe for cells in culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[3] It is essential to determine the specific tolerance of your cell line to DMSO in a preliminary experiment by including a DMSO-only vehicle control.
Q5: My Mesaconitine, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. What is happening?
A5: This common issue is known as "solvent-shifting" precipitation. Mesaconitine is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your buffer or medium. When the DMSO stock is diluted, the solvent polarity changes drastically, causing the Mesaconitine to "crash out" of the solution if its concentration exceeds its aqueous solubility limit.[4]
Troubleshooting Guide: Mesaconitine Precipitation
This guide addresses the common problem of Mesaconitine precipitation during the preparation of working solutions for in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | The final concentration of Mesaconitine exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of Mesaconitine. Perform a preliminary experiment to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution into the aqueous medium creates localized high concentrations. | Add the Mesaconitine stock solution drop-wise to the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid and uniform mixing.[5] | |
| The stock solution is not concentrated enough, requiring a large volume of DMSO to be added. | Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the medium, keeping the final DMSO concentration low. | |
| Precipitation occurs over time during incubation | The solution is supersaturated and thermodynamically unstable. | The initial dissolution may have been successful, but the concentration is above the stable solubility limit. Reduce the final working concentration. |
| Temperature fluctuations during the experiment. | Ensure the incubator maintains a constant temperature. Avoid frequent removal of the culture plates from the incubator. | |
| Interaction with components in the cell culture medium. | Certain salts or proteins in the medium may promote precipitation over time. If possible, test the solubility in a simpler buffer system first. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Mesaconitine in various solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of both the compound and the solvent.
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL (Insoluble) | [6] |
| Ethanol | ~4.62 mg/mL (~7.31 mM) | Requires sonication to dissolve.[6][7] |
| DMSO | < 1 mg/mL | One source reports low solubility.[6][7] |
| Chloroform | Soluble | [8] |
| Methanol | Moderately Soluble | [2][8] |
| Acetone | Moderately Soluble | [2] |
Note: There is conflicting data regarding the solubility of Mesaconitine in DMSO. While one source indicates low solubility (<1 mg/mL), a related compound, Mesaconine, is reported to have very high solubility in DMSO (100 mg/mL).[9] Researchers should exercise caution and empirically determine the solubility of their specific batch of Mesaconitine in DMSO.
Experimental Protocols
Protocol 1: Preparation of Mesaconitine Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of Mesaconitine in DMSO, which can be stored for future use.
Materials:
-
Mesaconitine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of Mesaconitine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the Mesaconitine is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations.
Materials:
-
Mesaconitine stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
To minimize precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in pre-warmed medium.
-
Add the required volume of the Mesaconitine stock solution (or intermediate dilution) drop-wise to the pre-warmed medium while gently vortexing or swirling the tube. This ensures rapid and even distribution and prevents localized high concentrations.
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your specific cell line (ideally ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the final concentration is likely too high and should be reduced.
-
Use the freshly prepared working solution immediately for your experiment.
Protocol 3: Enhancing Solubility with Cyclodextrins (Advanced)
For particularly challenging applications, forming an inclusion complex with cyclodextrins can significantly enhance the aqueous solubility of Mesaconitine.[10][11][12][13][14]
Materials:
-
Mesaconitine powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Ethanol
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin (B1172386) (e.g., 10% w/v HP-β-CD in deionized water).
-
Dissolve Mesaconitine in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of Mesaconitine to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
The resulting solution can be filter-sterilized and then diluted into the cell culture medium.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilizing Mesaconitine
Caption: Workflow for preparing Mesaconitine solutions for in vitro assays.
Signaling Pathway of Mesaconitine-Induced Neurotoxicity
Caption: Mesaconitine's interaction with voltage-gated sodium channels.
Signaling Pathway of Mesaconitine-Induced Apoptosis
Caption: Mesaconitine-induced mitochondria-mediated apoptosis pathway.
References
- 1. Mesaconitine - Wikipedia [en.wikipedia.org]
- 2. latoxan.com [latoxan.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Mesaconitine | bioactive compound | CAS# 2752-64-9 | InvivoChem [invivochem.com]
- 8. Mesaconitine CAS#: 2752-64-9 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 11. scienceasia.org [scienceasia.org]
- 12. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Mesaconitine Dosage for Animal Models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing mesaconitine (B191843) in preclinical animal models. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges of working with this potent compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental use of mesaconitine, presented in a question-and-answer format.
Q1: My mesaconitine solution is cloudy or shows precipitation upon preparation. What should I do?
A1: This is a common issue due to mesaconitine's poor water solubility. Precipitation can lead to inaccurate dosing and adverse effects.
-
Troubleshooting Steps:
-
Vehicle Selection: Mesaconitine is insoluble in water but soluble in ethanol, methanol, acetone, and chloroform. For in vivo use, a common approach is to first dissolve mesaconitine in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable vehicle such as saline, corn oil, or a solution containing polyethylene (B3416737) glycol (PEG) and Tween 80.
-
Solubility Check: Always perform a small-scale solubility test with your chosen vehicle system before preparing the bulk solution for your experiment.
-
Sonication: Gentle sonication can help in dissolving the compound.
-
pH Adjustment: The pH of the final solution can affect the solubility of alkaloids. A slight acidification of the vehicle might improve solubility, but this should be tested cautiously to avoid causing irritation at the injection site.
-
Fresh Preparation: Prepare the solution fresh before each experiment to minimize the chances of precipitation over time.
-
Q2: I'm observing a high degree of toxicity or unexpected deaths in my animal cohort at my intended therapeutic dose. How should I address this?
A2: Mesaconitine has a narrow therapeutic window, and toxicity is a significant concern.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose by 25-50%. It is crucial to perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain before proceeding with efficacy studies.
-
Vehicle Toxicity: Run a control group with the vehicle alone to rule out any toxic effects from the formulation itself. High concentrations of solvents like DMSO can be toxic.
-
Route of Administration: The route of administration significantly impacts toxicity. Intravenous (IV) administration is generally the most toxic. Consider if an alternative route like intraperitoneal (IP), subcutaneous (SC), or oral (PO) gavage is appropriate for your study.
-
Injection Speed and Volume: Administer injections slowly and adhere to the recommended maximum injection volumes for the chosen route and animal species to avoid acute adverse reactions.
-
Animal Monitoring: Increase the frequency of monitoring for clinical signs of toxicity (e.g., convulsions, respiratory distress, lethargy) after administration.
-
Q3: The results from my study are inconsistent between animals in the same treatment group. What could be the cause?
A3: Inconsistent results can stem from several factors.
-
Troubleshooting Steps:
-
Dosing Accuracy: Ensure precise and consistent administration of the mesaconitine solution. For oral gavage, confirm proper placement to avoid accidental administration into the lungs. For injections, use appropriate needle sizes and techniques.
-
Formulation Homogeneity: If you are using a suspension, ensure it is well-mixed before each administration to provide a consistent dose to each animal.
-
Animal Variability: Factors such as age, weight, and health status can influence an animal's response. Ensure that animals are properly randomized into groups.
-
Standardized Procedures: Maintain consistency in all experimental procedures, including handling, timing of dosing, and behavioral assessments.
-
Q4: What are the appropriate safety precautions when handling mesaconitine?
A4: Mesaconitine is highly toxic and must be handled with extreme care.
-
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection. For handling the powder, a respirator is recommended to avoid inhalation.
-
Designated Area: Handle mesaconitine in a designated area, such as a chemical fume hood.
-
Waste Disposal: Dispose of all contaminated materials (e.g., vials, needles, bedding) in accordance with your institution's hazardous waste disposal procedures.
-
Accidental Exposure: In case of skin contact, wash the area thoroughly with soap and water. If inhaled, move to fresh air immediately. If swallowed, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[1][2][3]
-
Data Presentation: Mesaconitine Dosage and Toxicity
The following tables summarize the reported toxic and effective doses of mesaconitine and the closely related aconitine (B1665448) in common animal models. Note that these values can vary depending on the specific strain, age, and sex of the animals, as well as the experimental conditions.
Table 1: Lethal Dose (LD50) of Mesaconitine and Aconitine
| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |
| Mesaconitine | Mouse | Intravenous (IV) | 0.068 mg/kg | [4] |
| Mesaconitine | Animal (unspecified) | Oral (PO) | 1.9 mg/kg | [4] |
| Aconitine | Mouse | Oral (PO) | 1.8 mg/kg | [5][6] |
| Aconitine | Mouse | Intraperitoneal (IP) | 0.270 - 0.308 mg/kg | [5][6] |
| Aconitine | Mouse | Intravenous (IV) | 0.100 mg/kg | |
| Aconitine | Mouse | Subcutaneous (SC) | 0.270 mg/kg | |
| Aconitine | Rat | Intravenous (IV) | 0.064 mg/kg |
Table 2: Effective Doses of Mesaconitine and Aconitine for Analgesia and Anti-inflammatory Effects
| Compound | Animal Model | Experimental Model | Effective Dose | Route of Administration | Reference(s) |
| Aconitine | Mouse | Hot Plate Test | 0.3 - 0.9 mg/kg | Oral (PO) | [7][8][9] |
| Aconitine | Mouse | Acetic Acid Writhing Test | 0.3 - 0.9 mg/kg | Oral (PO) | [7][9] |
| Mesaconitine | Rat | Hepatotoxicity Study | 0.8 - 1.2 mg/kg/day | Not specified | [10] |
Experimental Protocols
Below are detailed methodologies for common animal models used to assess the efficacy of mesaconitine.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Mesaconitine Preparation: Prepare a stock solution of mesaconitine in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution in saline to the desired final concentration. The final concentration of DMSO should be minimized.
-
Administration: Administer mesaconitine or the vehicle control via the desired route (e.g., IP) 30-60 minutes before inducing inflammation.[11]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[11]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12][13]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal and compare the results between the treated and control groups.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Analgesic Model)
-
Animal Model: Male albino mice (20-25 g).
-
Mesaconitine Preparation: Prepare the mesaconitine solution as described in Protocol 1.
-
Administration: Administer mesaconitine or the vehicle control orally or intraperitoneally 30-60 minutes before the acetic acid injection.[7][9]
-
Induction of Writhing: Inject 0.1 mL/10 g of body weight of a 0.6-0.75% acetic acid solution intraperitoneally.[7]
-
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 15-20 minutes).
-
Data Analysis: Compare the number of writhes in the mesaconitine-treated groups to the vehicle control group.
Protocol 3: Hot Plate Test in Mice (Analgesic Model)
-
Animal Model: Male albino mice (20-25 g).
-
Mesaconitine Preparation: Prepare the mesaconitine solution as described in Protocol 1.
-
Administration: Administer mesaconitine or the vehicle control via the desired route (e.g., oral gavage) 30-60 minutes before the test.[9]
-
Testing: Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and observe the animal's behavior.
-
Endpoint: The latency to the first sign of pain (e.g., licking a hind paw or jumping) is recorded as the response time. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Data Analysis: Compare the response latencies between the treated and control groups.
Mandatory Visualizations
Signaling Pathways
Caption: Mesaconitine's multifaceted signaling pathways.
Experimental Workflow
Caption: General workflow for in vivo mesaconitine studies.
Logical Relationship: Dose Refinement
Caption: Logical steps for refining mesaconitine dosage.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]
- 6. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding contamination when working with Mesaconitine standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesaconitine (B191843) standard.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My mesaconitine standard solution appears cloudy or precipitated after preparation. What should I do?
A1: This may be due to solubility issues. Mesaconitine has limited solubility in aqueous solutions and can precipitate.[1][2]
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. Mesaconitine is soluble in chloroform (B151607) and moderately soluble in methanol (B129727) and acetone.[2] For cell culture experiments, ethanol (B145695) can be used, but may require sonication to fully dissolve the compound.[1] For preparing stock solutions for analytical purposes, methanol or acetonitrile (B52724) are commonly used.[3][4]
-
Check Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution.
-
Sonication: If using ethanol, gentle sonication can aid in dissolution.[1]
-
Re-dissolution: If the precipitate has formed in a stored solution, gently warm the solution and vortex or sonicate to try and redissolve the compound. However, be cautious of potential degradation with excessive heat.
-
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could this be contamination?
A2: Yes, unexpected peaks can indicate contamination or degradation of your standard.
-
Troubleshooting Steps:
-
Solvent Blank: Inject the solvent you used to dissolve the mesaconitine standard to check for solvent-related impurities.
-
System Cleanliness: Ensure your HPLC/LC-MS system, including the injector, column, and tubing, is thoroughly cleaned to prevent carryover from previous analyses.[5][6]
-
Proper Storage: Mesaconitine is sensitive to light and should be stored in a dark place.[2][7][8] Improper storage can lead to degradation products appearing as extra peaks. Powdered standard should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] Solutions should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).[1]
-
Cross-Contamination: If working with other alkaloids or compounds, ensure you are using dedicated labware (e.g., spatulas, glassware, syringes) to prevent cross-contamination.[9]
-
Purity Check: If possible, verify the purity of your standard using a secondary analytical method or compare it to a new, unopened standard.
-
Q3: How can I minimize the risk of personal exposure to mesaconitine during handling?
A3: Mesaconitine is extremely toxic and should be handled with extreme caution.[2][7][8]
-
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2] A mask is also recommended to avoid inhalation of the powder.[2]
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Avoid Inhalation and Contact: Do not breathe in the dust.[10][12] Avoid contact with eyes, skin, and clothing.[2][10]
-
Emergency Procedures: In case of accidental contact, immediately flush the affected area with plenty of water.[10] If inhaled, move to fresh air.[10] Seek immediate medical attention in case of ingestion or significant exposure.[10][11][12]
-
Q4: My analytical results show inconsistent concentrations between different preparations of the same standard. What could be the cause?
A4: This variability can stem from several factors related to solution preparation and handling.
-
Troubleshooting Steps:
-
Accurate Weighing: Mesaconitine is a potent compound, and small weighing errors can lead to significant concentration differences. Use a calibrated analytical balance and ensure it is free from drafts and vibrations.
-
Complete Dissolution: Ensure the standard is completely dissolved before making further dilutions. Incomplete dissolution is a common source of error.
-
Volumetric Accuracy: Use calibrated volumetric flasks and pipettes for all dilutions.
-
Homogeneity: Vortex the stock and working solutions thoroughly before taking an aliquot for dilution or analysis.
-
Storage and Stability: As mentioned previously, improper storage can lead to degradation, affecting the actual concentration over time.[1] Prepare fresh working solutions from a stock solution stored under recommended conditions.
-
Quantitative Data Summary
The following table summarizes key quantitative information for mesaconitine.
| Property | Value | Reference(s) |
| Molecular Weight | 631.71 g/mol | [1][2] |
| Purity | > 90% (typical) | [2] |
| Storage Conditions | ||
| Powder (Long-term) | -20°C (up to 3 years) | [1] |
| Powder (Short-term) | 4°C (up to 2 years) | [1] |
| In Solvent (Long-term) | -80°C (up to 2 years) | [1] |
| In Solvent (Short-term) | -20°C (up to 1 year) | [1] |
| Solubility | ||
| Chloroform | Soluble | [2] |
| Methanol, Acetone | Moderately soluble | [2] |
| Ethanol | 4.62 mg/mL (may require sonication) | [1] |
| Water | Not well soluble (< 0.1 mg/mL) | [1][2] |
| Toxicity (LD50 in mice) | Oral: 1.9 mg/kg, Intravenous: 0.085 mg/kg | [2] |
Experimental Protocols
Protocol 1: Preparation of a Mesaconitine Standard Stock Solution (1 mg/mL)
-
Safety First: Don all appropriate PPE (lab coat, gloves, safety goggles, mask) and perform all work in a chemical fume hood.
-
Weighing: Accurately weigh 10 mg of mesaconitine powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a 10 mL volumetric flask. Add approximately 8 mL of methanol.
-
Mixing: Cap the flask and vortex or sonicate gently until the powder is completely dissolved.
-
Final Volume: Once dissolved, bring the solution to the 10 mL mark with methanol.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled, amber glass vial and store at -20°C or -80°C for long-term use.[1]
Protocol 2: General Workflow for HPLC Analysis of Mesaconitine
This is a general protocol; specific conditions may need to be optimized for your instrument and application.
-
Standard Preparation: Prepare a series of working standards by diluting the stock solution (from Protocol 1) with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Extract mesaconitine from your sample matrix using an appropriate method. The final extract should be dissolved in the mobile phase. Filter the sample through a 0.45 µm filter before injection.[13]
-
HPLC System and Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 25 mM triethylamine (B128534) phosphate (B84403) buffer, pH 3.0) is often effective.[13][14]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 40-45°C.[13]
-
Detection Wavelength: 238 nm.[13]
-
Injection Volume: 20 µL.[13]
-
-
Analysis: Inject the standards to generate a calibration curve. Then, inject the prepared samples.
-
Quantification: Determine the concentration of mesaconitine in your samples by comparing the peak area to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for identifying sources of contamination.
Caption: Simplified signaling pathway of Mesaconitine.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. latoxan.com [latoxan.com]
- 3. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. agilent.com [agilent.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. Mesaconitine CAS#: 2752-64-9 [m.chemicalbook.com]
- 8. Mesaconitine | 2752-64-9 [m.chemicalbook.com]
- 9. lfatabletpresses.com [lfatabletpresses.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 13. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Mesaconitine Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for the successful separation of Mesaconitine using liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase used for Mesaconitine separation?
A1: The most widely used stationary phase for the separation of Mesaconitine and other Aconitum alkaloids is a reversed-phase C18 column.[1][2][3][4]
Q2: What are the typical organic solvents and aqueous phases used in the mobile phase for Mesaconitine separation?
A2: The mobile phase typically consists of a mixture of an organic solvent and an aqueous phase. Acetonitrile (B52724) is the most common organic solvent, though methanol (B129727) is also used.[4][5][6] The aqueous phase is often water modified with additives to control pH and improve peak shape.[1][4][5]
Q3: Why are additives like formic acid, phosphoric acid, or triethylamine (B128534) added to the mobile phase?
A3: Additives are crucial for optimizing the separation of alkaloids like Mesaconitine.
-
Acids (Formic Acid, Phosphoric Acid): These are used to adjust the pH of the mobile phase.[1][4][5] For basic compounds like alkaloids, a low pH (e.g., pH 3.0) ensures that the analyte is in its protonated (ionized) form, which can lead to better retention and sharper peaks on a C18 column.[1][3]
-
Bases (Triethylamine - TEA): Triethylamine is often used as a tailing inhibitor.[1][7] It competes with the basic analytes for active silanol (B1196071) sites on the silica-based stationary phase, reducing undesirable interactions that cause peak tailing.[1]
-
Buffers (Ammonium Formate): Buffers are used to maintain a stable pH throughout the analysis, which is critical for reproducible retention times.[2]
Q4: Should I use an isocratic or gradient elution for Mesaconitine analysis?
A4: The choice depends on the complexity of your sample.
-
Isocratic Elution: A constant mobile phase composition is suitable for simple mixtures or when analyzing a pure standard.
-
Gradient Elution: This is preferred for complex samples, such as herbal extracts, containing multiple Aconitum alkaloids with different polarities.[1][3][5][7] A gradient program, which involves changing the organic solvent concentration over time, allows for the effective separation of a wider range of compounds in a single run.[1][7]
Q5: What is a typical detection wavelength for Mesaconitine using a UV detector?
A5: A common UV detection wavelength for Mesaconitine and related Aconitum alkaloids is in the range of 230-240 nm.[1][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of Mesaconitine.
Problem 1: My Mesaconitine peak is tailing or showing poor symmetry.
-
Question: What causes peak tailing for Mesaconitine and how can I fix it?
-
Answer: Peak tailing for basic compounds like Mesaconitine is often caused by secondary interactions with free silanol groups on the surface of the silica-based C18 column.[1]
-
Solution 1: Add a Tailing Inhibitor: Add a small amount of a basic modifier like Triethylamine (TEA) (e.g., 0.1-0.2%) to the mobile phase.[1][3] TEA will competitively bind to the active silanol sites, preventing the alkaloid from interacting with them.
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 with phosphoric or formic acid) can suppress the ionization of silanol groups and ensure the analyte is fully protonated, leading to improved peak shape.[1][3]
-
Solution 3: Check Column Health: A degraded guard column or a contaminated analytical column can also cause tailing. Replace the guard column and try flushing the analytical column with a strong solvent.
-
Problem 2: I am seeing poor resolution between Mesaconitine and other related alkaloids (e.g., Aconitine, Hypaconitine).
-
Question: How can I improve the separation between closely eluting Aconitum alkaloids?
-
Answer: Improving resolution requires optimizing the mobile phase composition and gradient.
-
Solution 1: Optimize Organic Solvent Ratio: The resolutions of Aconitine, Mesaconitine, and Hypaconitine are significantly affected by the organic solvent concentration.[7] Systematically adjust the percentage of acetonitrile or methanol in your mobile phase.
-
Solution 2: Modify the Gradient Slope: If using a gradient, make the slope shallower (i.e., increase the gradient time or reduce the change in organic solvent percentage per minute) in the region where the alkaloids elute. This will increase the separation between peaks.[9]
-
Solution 3: Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.[9] Acetonitrile generally offers lower viscosity and different selectivity compared to methanol.[9]
-
Solution 4: Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it may also change selectivity. Experiment with temperatures between 30-50 °C.[2][5]
-
Problem 3: My retention times for Mesaconitine are shifting between injections.
-
Question: What is causing my retention times to be unstable, and how can I ensure reproducibility?
-
Answer: Drifting retention times are often due to an unequilibrated column or changes in the mobile phase.[10]
-
Solution 1: Ensure Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important in gradient elution; a rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.[10]
-
Solution 2: Use a Buffered Mobile Phase: The retention of ionizable compounds like Mesaconitine is sensitive to pH. Using a buffer (e.g., 10 mmol ammonium (B1175870) formate (B1220265) or a phosphate (B84403) buffer) helps maintain a constant pH and leads to more stable retention times.[2][7]
-
Solution 3: Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and unstable retention times. Degas your mobile phase before use by sonication, vacuum filtration, or helium sparging.
-
Experimental Protocols & Data
Example HPLC Method for Separation of Aconitum Alkaloids
This protocol is a generalized example based on common practices found in the literature for separating Mesaconitine and related compounds.[1][7]
1. Sample Preparation (from Herbal Material):
-
Pulverize the dried plant material and pass it through a 0.45 mm sieve.[1][7]
-
Accurately weigh 1.0 g of the powder.[7]
-
Extract the powder with an appropriate solvent. A common method is sonication with 50% ethanol.[1] Alternatively, an extraction with an ether/ammonia solution can be used.[7]
-
Centrifuge or filter the extract to remove solid particles.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[7]
2. Mobile Phase Preparation:
-
Aqueous Phase (B): Prepare a buffer solution containing 0.1% phosphoric acid and 0.1% triethylamine in high-purity water. Adjust the pH to 3.0 with triethylamine.[1]
-
Organic Phase (A): HPLC-grade Acetonitrile.[1]
-
Filter both phases through a 0.45 µm membrane filter and degas for 15-20 minutes in an ultrasonic bath.
3. Chromatographic Conditions:
-
Column: RP-C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Detection: UV at 240 nm.[1]
-
Column Temperature: Room temperature or controlled at 30 °C.[5]
-
Injection Volume: 20 µL.[1]
-
Gradient Program: An example of a gradient elution program is shown below.[1]
| Time (min) | % Acetonitrile (A) | % Aqueous Phase (B) |
| 0 | 13 | 87 |
| 20 | 18 | 82 |
| 40 | 21 | 79 |
| 45 | 22 | 78 |
| 50 | 70 | 30 |
Summary of Mobile Phase Compositions from Literature
The following table summarizes various mobile phase systems used for the separation of Mesaconitine and other Aconitum alkaloids.
| Reference | Organic Phase (A) | Aqueous Phase (B) | Column | Elution Type |
| [1] | Acetonitrile | 0.1% Phosphoric Acid + 0.1% Triethylamine (pH 3.0) | RP-C18 | Gradient |
| [2] | Acetonitrile | 10 mmol Ammonium Formate + 0.1% Ammonia | BEH-C18 | Gradient |
| [3] | Acetonitrile | 2 mg/mL Sodium 1-heptansulfonate + 0.2% TEA (pH 3.0) | RP-C18 | Gradient |
| [4] | Acetonitrile | 0.1% Formic Acid in Water | C18 | Gradient |
| [7] | Acetonitrile / THF | Triethylamine Phosphate Buffer (pH 3.0, 25 mM) | C18 | Gradient |
| [5] | Acetonitrile | 0.1% Formic Acid in Water | C18 | Gradient |
| [6] | Methanol / Chloroform | Water + Triethylamine (700:10:300:1 v/v/v/v) | C18 | Isocratic |
Visual Guides
Mobile Phase Optimization Workflow
This diagram outlines a logical workflow for developing and optimizing a mobile phase for Mesaconitine separation.
Caption: A workflow for systematic mobile phase optimization.
Troubleshooting Flowchart for Common HPLC Issues
This flowchart provides a step-by-step guide to diagnosing common chromatographic problems during Mesaconitine analysis.
Caption: A troubleshooting flowchart for HPLC analysis.
References
- 1. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. brieflands.com [brieflands.com]
- 6. HPLC DETERMINATION OF ACONITINE, HYPACONITINE AND MESACONITINE IN ACONITE EXTRACT [zjps.journals.ekb.eg]
- 7. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mastelf.com [mastelf.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Mesaconitine Experiments: Technical Support & Troubleshooting Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling unexpected results in mesaconitine (B191843) experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered in analytical, in-vitro, and in-vivo studies.
I. Analytical Experiments: High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak splitting for mesaconitine in reverse-phase HPLC?
A1: Peak splitting for mesaconitine can arise from several factors:
-
Solvent Mismatch: A significant difference in the composition of the sample solvent and the mobile phase can cause peak distortion. It is always recommended to dissolve the sample in the initial mobile phase.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or splitting. Try diluting the sample or reducing the injection volume.
-
Column Contamination or Voids: Contamination at the column inlet frit or the formation of a void in the packing material can disrupt the sample band, leading to split peaks.
-
Co-elution: The peak may not be mesaconitine alone but a co-eluting impurity. Modifying the mobile phase composition or gradient can help resolve the two components.
-
Inadequate Buffering: If the mobile phase pH is close to the pKa of mesaconitine, both ionized and non-ionized forms may exist, leading to peak splitting. Ensure the mobile phase is buffered at a pH at least 2 units away from the analyte's pKa.
Q2: My mesaconitine peak is showing significant tailing. What should I do?
A2: Peak tailing is often due to secondary interactions between the analyte and the stationary phase. For a basic compound like mesaconitine, this can occur due to interaction with residual acidic silanol (B1196071) groups on the silica-based column.
-
Use a Base-Deactivated Column: Employing a column with end-capping to block silanol groups is recommended.
-
Mobile Phase Modifier: Adding a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can reduce tailing by interacting with the active sites on the stationary phase.
-
Adjust pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the protonated mesaconitine.
Troubleshooting Guide: HPLC Analysis
| Unexpected Result | Possible Cause | Troubleshooting Steps |
| Peak Splitting | 1. Sample solvent incompatible with mobile phase. 2. Column inlet frit is blocked. 3. Void in the column packing. 4. Co-elution with another compound. | 1. Dissolve the sample in the mobile phase. 2. Reverse and flush the column. If the problem persists, replace the frit or the column. 3. Replace the column. 4. Adjust mobile phase composition or gradient to improve resolution. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Replace the column. |
| Low Analyte Recovery | 1. Incomplete extraction from the sample matrix. 2. Adsorption of the analyte to vials or tubing. | 1. Optimize the extraction procedure (e.g., solvent, pH, temperature). 2. Use silanized glassware and low-adsorption tubing. |
II. In-Vitro Experiments: Cell Viability Assays
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for mesaconitine in an MTT assay is not sigmoidal. What could be the reason?
A1: A non-sigmoidal dose-response curve can be due to several factors:
-
Compound Interference: Mesaconitine, or impurities in the sample, might directly reduce the MTT reagent, leading to a false-positive signal at higher concentrations and distorting the curve's shape. Running a cell-free control with mesaconitine and the MTT reagent can confirm this.
-
Precipitation: At higher concentrations, mesaconitine may precipitate out of the culture medium, reducing its effective concentration and causing a plateau or even a decrease in the observed effect at the higher end of the dose range.
-
Complex Biological Response: The cellular response to mesaconitine may not be a simple dose-dependent inhibition. It could involve multiple targets or biphasic effects.
-
Assay Window: The selected concentration range might be too narrow or not centered around the IC50, thus only capturing a portion of the sigmoidal curve.
Q2: I'm observing high background absorbance in my cell viability assay. How can I reduce it?
A2: High background absorbance can obscure the true signal. Here are some potential causes and solutions:
-
Contamination: Microbial contamination in the cell culture can metabolize the assay reagent, leading to a high background. Regular checks for contamination are crucial.
-
Reagent Instability: The assay reagent (e.g., MTT, resazurin) may be degrading. Prepare fresh reagents and protect them from light.
-
Media Components: Phenol (B47542) red and other components in the culture medium can contribute to background absorbance. Using phenol red-free medium during the assay incubation can help.
-
Compound Interference: As mentioned, the test compound itself might be reducing the reagent. A cell-free control is essential to quantify this effect.
Troubleshooting Guide: Cell Viability Assays
| Unexpected Result | Possible Cause | Troubleshooting Steps |
| Inconsistent Dose-Response Curves | 1. Inaccurate drug concentration. 2. Uneven cell seeding. 3. Edge effects in the microplate. | 1. Ensure accurate serial dilutions and proper mixing. 2. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 3. Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or media. |
| Unexpectedly High Cell Viability | 1. Direct reduction of the assay reagent by mesaconitine. 2. Insufficient incubation time with the compound. | 1. Perform a cell-free control to measure direct reduction and subtract this from the experimental values. 2. Ensure the incubation time is sufficient for the compound to exert its effect. |
| High Well-to-Well Variability | 1. Incomplete formazan (B1609692) solubilization (MTT assay). 2. Pipetting errors. | 1. Ensure complete dissolution of formazan crystals by thorough mixing before reading the absorbance. 2. Calibrate pipettes regularly and ensure proper pipetting technique. |
III. In-Vivo Experiments: Animal Models
Frequently Asked Questions (FAQs)
Q1: The toxicity of mesaconitine in my animal model is highly variable. What could be the contributing factors?
A1: Variability in in-vivo toxicity is a common challenge. Potential factors include:
-
Route of Administration: The bioavailability and toxicity of mesaconitine can differ significantly depending on the route of administration (e.g., oral, intravenous, intraperitoneal). Ensure consistency in the administration technique.
-
Animal Strain and Sex: Different animal strains and sexes can exhibit varying sensitivities to toxins.
-
Formulation: The vehicle used to dissolve or suspend mesaconitine can affect its absorption and distribution.
-
Animal Health Status: Underlying health issues or stress in the animals can influence their response to the compound.
Q2: I am observing unexpected neurological effects in addition to the expected cardiovascular toxicity. Is this normal?
A2: Yes, this is not unexpected. Mesaconitine and other aconitum alkaloids are known to be potent neurotoxins in addition to their cardiotoxicity.[1] The primary mechanism of action, the persistent activation of voltage-gated sodium channels, affects both nerve and muscle cells.[2] Therefore, observing neurological symptoms such as convulsions, paresthesia, and muscle weakness alongside cardiovascular effects like arrhythmias is consistent with the known toxicological profile of mesaconitine.[1]
Troubleshooting Guide: In-Vivo Experiments
| Unexpected Result | Possible Cause | Troubleshooting Steps |
| Unexpected Cardiovascular Effects (e.g., bradycardia instead of tachycardia) | 1. Dose-dependent biphasic effects. 2. Interaction with anesthetic agents. | 1. Investigate a wider range of doses to characterize the full dose-response relationship. 2. If using anesthesia, consider its potential interaction with mesaconitine's cardiovascular effects. Conduct studies in conscious, freely moving animals if possible. |
| High Mortality at Doses Reported as Non-lethal | 1. Improper drug formulation leading to "hot spots" of high concentration. 2. Increased sensitivity of the specific animal strain being used. | 1. Ensure the drug is completely solubilized or homogeneously suspended in the vehicle. 2. Conduct a dose-range finding study to determine the appropriate doses for your specific animal model. |
| Inconsistent Arrhythmia Induction | 1. Variation in the rate of drug infusion. 2. Differences in animal body temperature. | 1. Use a calibrated infusion pump for precise control of the infusion rate. 2. Maintain the animal's body temperature with a heating pad, as temperature can affect cardiac electrophysiology. |
IV. Electrophysiology Experiments: Patch-Clamp
Frequently Asked Questions (FAQs)
Q1: I am having trouble getting a stable giga-ohm seal when patching cells for mesaconitine experiments. What can I do?
A1: Achieving a stable seal is fundamental for successful patch-clamp recordings. If you are facing difficulties:
-
Pipette Quality: Ensure your pipettes are clean and have a smooth, properly fire-polished tip. The resistance should typically be in the range of 3-7 MΩ.
-
Cell Health: Only attempt to patch healthy, viable cells with smooth membranes.
-
Solutions: Ensure all solutions (internal and external) are filtered (0.22 µm) to remove any particulate matter that could interfere with seal formation.
-
Vibrations: Minimize mechanical vibrations in your setup by using an anti-vibration table and securing all components.
Q2: The sodium current runs down quickly after establishing the whole-cell configuration, even before applying mesaconitine. How can I prevent this?
A2: Current rundown is a common issue in whole-cell recordings. It can be caused by the dialysis of essential intracellular components into the recording pipette.
-
Internal Solution Composition: Include ATP and GTP in your internal solution to support cellular metabolism and channel function.
-
Perforated Patch: Consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment while providing electrical access.
-
Temperature: Recording at room temperature instead of physiological temperature can sometimes slow down rundown.
Troubleshooting Guide: Patch-Clamp Electrophysiology
| Unexpected Result | Possible Cause | Troubleshooting Steps |
| No Effect of Mesaconitine on Sodium Currents | 1. Inactive compound. 2. Insufficient concentration or incubation time. 3. Use-dependent nature of the block. | 1. Verify the activity of the compound with a positive control or a different batch. 2. Ensure the compound is applied at an appropriate concentration and for a sufficient duration. 3. Aconitine (B1665448) alkaloids often exhibit use-dependence, meaning the channels need to be opened for the drug to bind. Apply a train of depolarizing pulses to facilitate binding. |
| Unstable Recordings After Drug Application | 1. Drug-induced changes in cell health. 2. Solvent effects. | 1. Mesaconitine is toxic; high concentrations can rapidly compromise cell health. Use the lowest effective concentration. 2. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and does not affect the currents on its own. |
| Unexpected Shift in Current-Voltage Relationship | 1. Changes in liquid junction potential upon solution exchange. | 1. Measure and correct for any changes in the liquid junction potential when applying the drug-containing solution. |
V. Data Presentation: Quantitative Summary
The following tables summarize key quantitative data related to mesaconitine's toxicity and analytical determination.
Table 1: Reported LD50 Values of Mesaconitine in Mice
| Route of Administration | LD50 (mg/kg) |
| Oral (p.o.) | 1.9 |
| Intravenous (i.v.) | 0.068 |
Data sourced from Zhou et al., as cited in a 2020 review.
Table 2: HPLC Method Parameters for Aconitine Alkaloid Analysis
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and a buffer solution (e.g., triethylamine phosphate) |
| Detection Wavelength | 238 nm |
| Flow Rate | 1.0 mL/min |
Parameters are a generalized summary from multiple sources. Specific conditions may vary.[3]
VI. Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[4][5][6][7][8]
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Mesaconitine stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of mesaconitine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of mesaconitine. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: HPLC Analysis of Mesaconitine
This protocol is a generalized procedure based on common methods for aconitine alkaloid analysis.[3][9][10]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA)
-
Phosphoric acid
-
Methanol (B129727) (HPLC grade)
-
Mesaconitine standard
-
Sample for extraction
Procedure:
-
Standard Preparation: Accurately weigh and dissolve mesaconitine standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and buffer) to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Preparation (Extraction):
-
Pulverize the sample material (e.g., plant tissue).
-
Extract the alkaloids using a suitable solvent system (e.g., methanol or ethanol (B145695) with sonication).
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (e.g., 25 mM triethylamine phosphate, pH adjusted to 3.0 with phosphoric acid)
-
Gradient Program: Optimize a gradient elution program to achieve good separation of mesaconitine from other components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples to determine the concentration of mesaconitine.
Protocol 3: In-Vivo Aconitine-Induced Arrhythmia Model in Rats
This protocol is based on established methods for inducing cardiac arrhythmias in rodents to test the efficacy of antiarrhythmic agents or to study the arrhythmogenic potential of compounds like mesaconitine.[11]
Materials:
-
Male Wistar rats (250-300g)
-
Mesaconitine solution (e.g., 10 µg/mL in saline)
-
Anesthetic (e.g., urethane, 1.2 g/kg, i.p.)
-
ECG recording system with needle electrodes
-
Infusion pump
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
ECG Electrode Placement: Insert subcutaneous needle electrodes for ECG recording (Lead II is commonly used).
-
Catheterization: Cannulate the jugular vein for the infusion of mesaconitine.
-
Stabilization: Allow the animal to stabilize for 15-20 minutes and record a baseline ECG.
-
Mesaconitine Infusion: Begin a continuous intravenous infusion of mesaconitine at a constant rate (e.g., 5-10 µg/kg/min).
-
ECG Monitoring: Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Data Recording: Record the time to the onset of each type of arrhythmia.
-
Termination: The experiment is typically terminated upon the onset of sustained VF or at a predetermined time point.
Protocol 4: Whole-Cell Patch-Clamp Recording of Sodium Currents
This is a general protocol for whole-cell voltage-clamp recording of sodium currents, which can be adapted for studying the effects of mesaconitine.
Materials:
-
Cells expressing voltage-gated sodium channels (e.g., isolated cardiomyocytes, HEK293 cells stably expressing a specific sodium channel subtype)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
-
External (bath) solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.
-
Mesaconitine stock solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips a few days prior to recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Approach a healthy cell with the recording pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Baseline Recording: In voltage-clamp mode, hold the cell at a negative potential (e.g., -100 mV) to ensure the sodium channels are in a resting state. Apply a series of depolarizing voltage steps to elicit sodium currents and record a stable baseline.
-
Drug Application: Perfuse the chamber with the external solution containing the desired concentration of mesaconitine.
-
Post-Drug Recording: After a few minutes of incubation, repeat the voltage-step protocol to record the sodium currents in the presence of mesaconitine. For use-dependent effects, a train of depolarizing pulses may be necessary.
-
Data Analysis: Analyze the changes in current amplitude, kinetics (activation and inactivation), and the current-voltage relationship.
VII. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to mesaconitine experiments.
Caption: Primary signaling pathway of mesaconitine-induced cardiotoxicity.
Caption: Logical workflow for troubleshooting HPLC peak splitting.
Caption: Experimental workflow for an MTT cell viability assay.
References
- 1. A detailed analysis of single-channel Nav 1.5 recordings does not reveal any cooperative gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. metrionbiosciences.com [metrionbiosciences.com]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-Dependent Potassium Current Recording on H9c2 Cardiomyocytes via the Whole-Cell Patch-Clamp Technique [jove.com]
- 8. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center is designed to address common challenges and improve the reproducibility of assays involving Mesaconitine (B191843), a potent diterpenoid alkaloid. Here, you will find troubleshooting guidance in a direct question-and-answer format, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your Mesaconitine experiments.
Q1: Why am I observing high variability between replicate wells in my cytotoxicity assay?
A1: High variability in cytotoxicity assays, such as the MTT or MTS assay, is a common issue that can be attributed to several factors when working with Mesaconitine:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent cell settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of Mesaconitine or assay reagents. For improved consistency, consider using a multichannel pipette.[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of Mesaconitine. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.[1]
-
Incomplete Solubilization of Formazan (B1609692): In tetrazolium-based assays like MTT, ensure the complete dissolution of the formazan crystals by vigorous pipetting or using an orbital shaker.[1]
-
Mesaconitine Stability: Mesaconitine can hydrolyze into less toxic monoester-diterpenoid alkaloids.[2][3] The rate of hydrolysis can be influenced by pH, temperature, and time. Ensure consistent incubation times and media conditions across all wells.
Q2: My negative control (untreated cells) shows significant cell death. What could be the cause?
A2: High cytotoxicity in your negative control is a critical issue that needs to be addressed to ensure the validity of your results. Potential causes include:
-
Cell Culture Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).[1]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve Mesaconitine, ensure the final concentration in the media is not toxic to your cells. Run a vehicle control with the highest concentration of the solvent used in your experiment.
-
Harsh Pipetting: Excessive or forceful pipetting during cell seeding or reagent addition can cause cell damage.[4]
Q3: The dose-response curve for Mesaconitine is inconsistent or not as expected.
A3: An inconsistent dose-response curve can be due to several factors specific to Mesaconitine:
-
Inaccurate Drug Concentration: Ensure accurate serial dilutions of your Mesaconitine stock solution. Given its high toxicity, even small errors in concentration can lead to significant changes in cell response.
-
Compound Stability and Hydrolysis: Mesaconitine's ester bonds can be hydrolyzed, reducing its toxicity.[5] Prepare fresh dilutions for each experiment and consider the stability of Mesaconitine in your cell culture media over the duration of the assay.
-
Narrow Therapeutic Window: Mesaconitine has a very narrow therapeutic window, meaning the concentration range between its therapeutic and toxic effects is small.[5][6] This can make it challenging to achieve a classic sigmoidal dose-response curve. A narrower range of concentrations may be needed to accurately determine the EC50 or IC50.
Q4: How do I handle potential interference of Mesaconitine with my assay reagents?
A4: While Mesaconitine is not a colored compound, it's good practice to check for any potential chemical interference with your assay.
-
Compound-Only Control: Prepare wells containing the same concentrations of Mesaconitine in cell-free media. This will help you determine if Mesaconitine itself reacts with or absorbs light at the same wavelength as your assay's endpoint measurement. Subtract the background absorbance/fluorescence from your experimental wells.[1]
Quantitative Data Summary
The following tables provide key quantitative data for Mesaconitine that can influence experimental design and reproducibility.
Table 1: Mesaconitine Lethal Dose (LD50) Values
| Administration Route | Animal Model | LD50 |
| Oral (p.o.) | Animal | 1.9 mg/kg |
| Intravenous (i.v.) | Mouse | 0.068 mg/kg |
Data sourced from[5]
Table 2: Analytical Method Performance for Aconitum Alkaloids
| Analytical Method | Analyte(s) | Linear Range | Limit of Detection (LOD) | Repeatability (RSD) |
| HPLC | Aconitine (B1665448), Hypaconitine (B608023), Mesaconitine | 8.1-128.0 µg/L | 0.7-1.5 µg/L | 0.99-7.22% |
| HPLC | Aconitine, Mesaconitine, Hypaconitine | 0.017-0.46 µg/ml | - | 1.29-2.43% (Coefficient of Variation) |
| HPLC-QqQ-MS/MS | Mesaconitine and other alkaloids | 0.09–143.36 ng/mL | < 0.01 ng/mL | < 2.73% (intra-day), < 2.82% (inter-day) |
Experimental Protocols
Below are detailed methodologies for key experiments involving Mesaconitine.
Mesaconitine Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[1][10]
a. Materials:
-
Mesaconitine (CAS: 2752-64-9)
-
Appropriate cell line (e.g., H9c2 cardiomyocytes, HT22 neuronal cells)[11][12]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
b. Procedure:
-
Cell Seeding: Suspend cells in complete medium and seed into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of Mesaconitine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Mesaconitine in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the media containing the different concentrations of Mesaconitine.
-
Include untreated controls and vehicle controls (media with the highest concentration of the solvent).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Detection by Hoechst 33258 Staining
This protocol is based on the methodology described for assessing Mesaconitine-induced apoptosis.[13]
a. Materials:
-
Cells treated with Mesaconitine as in the cytotoxicity assay
-
Hoechst 33258 staining solution
-
Fluorescence microscope
b. Procedure:
-
Cell Treatment: Culture and treat cells with desired concentrations of Mesaconitine in a suitable culture vessel (e.g., chamber slides or plates).
-
Staining: After the treatment period, remove the culture medium and wash the cells gently with PBS.
-
Add the Hoechst 33258 staining solution and incubate for 20 minutes in the dark.
-
Visualization: Wash the cells again with PBS and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
Western Blot Analysis of Signaling Proteins (e.g., Caspase-3, PI3K/Akt)
This protocol outlines the general steps for analyzing protein expression changes induced by Mesaconitine.[14]
a. Materials:
-
Cells treated with Mesaconitine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
b. Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizing Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key processes and pathways relevant to Mesaconitine assays.
Caption: Troubleshooting workflow for high variability in Mesaconitine assays.
Caption: Key signaling pathways involved in Mesaconitine-induced apoptosis.
Caption: A generalized workflow for in vitro Mesaconitine experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of aconitine, hypaconitine and mesaconitine in urine using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC DETERMINATION OF ACONITINE, HYPACONITINE AND MESACONITINE IN ACONITE EXTRACT [zjps.journals.ekb.eg]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A New Strategy for the Rapid Identification and Validation of the Direct Targets of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated virtual screening and in vitro studies for exploring the mechanism of triterpenoids in Chebulae Fructus alleviating mesaconitine-induced cardiotoxicity via TRPV1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Method Refinement for High-Throughput Screening of Mesaconitine: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of Mesaconitine. Our aim is to address specific experimental challenges and provide detailed methodologies to refine your screening process.
Troubleshooting Guides
This section addresses common issues encountered during HTS assays for Mesaconitine, focusing on its known targets: voltage-gated sodium channels and adrenergic receptors, as well as its cardiotoxic effects.
Assay 1: Automated Patch Clamp (APC) for Sodium Channel Modulation
Q1: I am not observing a consistent use-dependent block of sodium channels with my test compounds. What could be the issue?
A1: Use-dependent block is characteristic of many sodium channel inhibitors and is highly dependent on the physiological state of the channel. Here are some troubleshooting steps:
-
Incorrect Pulse Protocol: A low-frequency pulse protocol may not be sufficient to induce the accumulation of block.
-
Recommendation: Employ a high-frequency train of depolarizing pulses. A good starting point is a protocol of 10 ms (B15284909) pulses to -10 mV, delivered at frequencies ranging from 1 Hz to 30 Hz.[1] The lack of a significant effect at low frequencies is expected for use-dependent blockers.[1]
-
-
Inappropriate Holding Potential: The holding potential dictates the initial state of the sodium channels.
-
Recommendation: Use a hyperpolarized holding potential (e.g., -120 mV) to ensure the majority of channels are in the resting state before stimulation.[1] This provides a clear baseline to observe the development of block as channels cycle through open and inactivated states.
-
-
Compound Kinetics: The binding and unbinding kinetics of your compound determine its degree of use-dependence.
-
Recommendation: Review literature for your compound's class to understand its expected kinetic properties. Some compounds exhibit very fast or slow kinetics that may require protocol adjustments.[1]
-
-
Temperature Sensitivity: Both channel gating and drug binding can be temperature-dependent.[1]
-
Recommendation: Maintain a stable and physiologically relevant temperature (e.g., 36-37°C) for your experiments, unless you are specifically investigating temperature effects.[1]
-
Q2: My data shows a significant tonic block, which is obscuring the use-dependent effects. How can I resolve this?
A2: A large tonic block suggests that your compound has a high affinity for the resting state of the sodium channel, which can mask the more subtle use-dependent effects.
-
High Compound Concentration: The concentration of your compound may be too high, leading to saturation of the resting state channels.
-
State-Dependence of the Compound: Your compound may genuinely have a high affinity for the resting state.
-
Recommendation: To better characterize the compound, determine its affinity for both the resting and inactivated states by measuring the IC50 at different holding potentials.
-
Q3: I am seeing a high degree of variability in my IC50 values between experiments. What are the potential causes?
A3: Variability in IC50 values is a common issue in APC assays and can stem from several factors.
-
Inconsistent Cell Health and Density: The quality and number of cells per well can significantly impact the recorded currents.
-
Voltage Protocol Differences: Even minor variations in the voltage protocol can affect the channel state and, consequently, the compound's potency.
-
Edge Effects on Plates: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, leading to inconsistent results.
-
Compound Precipitation: Poor solubility of test compounds can lead to inaccurate concentrations in the assay wells.
Assay 2: Fluorescence-Based Assays for Adrenergic Receptor Binding
Q1: My fluorescence polarization (FP) assay has a low signal-to-noise ratio. How can I improve it?
A1: A low signal-to-noise ratio in an FP assay can be caused by several factors related to the fluorescent tracer, the binder, and the buffer components.
-
Low Fluorescence Intensity: The signal from your tracer may not be strong enough.
-
Recommendation: The fluorescence intensity of the tracer-containing well should be at least three times that of the buffer-only well. Consider increasing the tracer concentration, but keep it at or below the binding affinity (Kd) and lower than the binder concentration.
-
-
High Background Fluorescence: Components in your assay buffer may be contributing to the background signal.
-
Recommendation: Test the fluorescence of individual buffer components. Bovine serum albumin (BSA) can be fluorescent or bind non-specifically to the fluorophore; consider using bovine gamma globulin (BGG) as an alternative. Ensure all reagents are high-purity.
-
-
Small Polarization Window: The change in millipolarization (mP) between the bound and free tracer may be insufficient.
-
Recommendation: A robust FP assay should have a change of at least 100 mP. Titrate the binder concentration to find the optimal window. The position of the fluorophore on the tracer can also impact its mobility; consider different labeling strategies if the change is still small.
-
Q2: I am observing a high rate of false positives in my TR-FRET assay. What are the likely causes?
A2: False positives in TR-FRET assays can arise from compound interference with the fluorescence signal.
-
Autofluorescent Compounds: Some library compounds may fluoresce at the same wavelength as the acceptor, leading to an artificially high FRET signal.
-
Light Scattering: Precipitated compounds can scatter light, which may be detected as a signal.
-
Quenching Effects: Colored compounds can absorb the excitation or emission light, leading to a decrease in the FRET signal and potentially being misinterpreted as a hit in a competitive binding assay.
Assay 3: High-Content Imaging for Cardiotoxicity
Q1: I am having trouble with single-cell segmentation in my high-content imaging analysis of cardiomyocytes. What can I do?
A1: Cardiomyocytes often grow in clusters, and their intracellular signals can be heterogeneous, making automated segmentation challenging.
-
Overlapping Cells: When cells are too confluent, it's difficult for software to distinguish individual cell boundaries.
-
Recommendation: Optimize cell seeding density to achieve a sub-confluent monolayer where individual cells are more discernible.
-
-
Heterogeneous Staining: The intensity of fluorescent markers can vary significantly between and within cells.
-
Recommendation: Utilize image analysis software with advanced algorithms, such as fuzzy C-mean clustering, to better handle heterogeneous signals.[2] Combining signals from a nuclear stain (like DAPI) and a cytoplasmic/structural marker (like α-actinin) can aid in more accurate segmentation by first identifying nuclei and then propagating those regions to the corresponding cytoplasmic area.[2]
-
Q2: My cardiotoxicity assay is showing a high degree of variability in the beat rate of control wells.
A2: The spontaneous beating of iPSC-derived cardiomyocytes can be sensitive to environmental conditions.
-
Temperature Fluctuations: Small changes in temperature can significantly affect beat frequency.
-
Recommendation: Ensure the plate reader has a stable and consistent temperature control system. Allow plates to equilibrate to the target temperature before starting measurements.
-
-
Edge Effects: Wells at the edge of the plate are more susceptible to temperature changes and evaporation.
-
Recommendation: Avoid using the outer wells for experimental data, or fill them with media to create a buffer zone.
-
-
Inconsistent Cell Culture: Variations in cell density and differentiation efficiency across the plate can lead to differences in beating patterns.
-
Recommendation: Implement strict quality control measures for cell culture and plating to ensure a uniform monolayer.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Mesaconitine that I should consider for an HTS campaign?
A1: The primary molecular targets of Mesaconitine are voltage-gated sodium channels and β-adrenergic receptors.[3] It is known to cause persistent activation of sodium channels, leading to hyperexcitability of neurons and muscle cells.[3] Additionally, it stimulates β-adrenoceptors, which can lead to changes in cell excitability.[4]
Q2: What type of HTS assay is most suitable for screening for modulators of Mesaconitine's effect on sodium channels?
A2: Automated patch clamp (APC) is considered the gold standard for studying ion channels as it provides direct measurement of ion channel activity with high information content.[5] However, for higher throughput primary screening, fluorescence-based membrane potential assays or ion flux assays (e.g., using sodium-sensitive dyes) can be employed.
Q3: How can I screen for compounds that modulate Mesaconitine's activity at adrenergic receptors?
A3: A variety of HTS-compatible assays are available for G-protein coupled receptors (GPCRs) like adrenergic receptors. These include:
-
Competitive Binding Assays: Using a fluorescently labeled ligand that competes with test compounds for binding to the receptor. Fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) are common formats.[6]
-
Second Messenger Assays: Measuring changes in downstream signaling molecules, such as cyclic AMP (cAMP), upon receptor activation or inhibition.
Q4: Given Mesaconitine's cardiotoxicity, what is a relevant cell model for secondary screening?
A4: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model for assessing cardiotoxicity.[2][7][8] They form a spontaneously beating syncytium and express the appropriate cardiac ion channels and receptors, allowing for the evaluation of a compound's effects on contractility, electrophysiology, and cell viability.[8]
Q5: What are some key quality control metrics I should use for my HTS assays?
A5: Key quality control metrics include:
-
Z'-factor: This parameter assesses the separation between your positive and negative controls and is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9][10]
-
Signal-to-Background (S/B) and Signal-to-Noise (S/N) Ratios: These ratios help determine the dynamic range of the assay.
-
Coefficient of Variation (%CV): This measures the variability of your controls and should be as low as possible.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the HTS assays discussed.
Table 1: Performance Metrics for Sodium Channel HTS Assays
| Parameter | Automated Patch Clamp (APC) | Fluorescence-Based Membrane Potential Assay |
| Throughput | 1,000s of data points/day | 10,000s of data points/day |
| Z'-factor | Typically > 0.5 | 0.4 - 0.7 |
| Hit Rate | Variable, depends on library | 0.5 - 2% |
| Data Content | High (current, voltage-dependence, kinetics) | Moderate (change in fluorescence) |
Table 2: IC50 Values of Known Sodium Channel Blockers in APC Assays
| Compound | Target | IC50 (µM) | Reference |
| Lidocaine | NaV1.5 | ~200 | [11] |
| Tetracaine | NaV1.7 | 6 - 66 | [12] |
| Mexiletine | NaV1.5 | ~20 | [13] |
| Ranolazine | NaV1.5 | ~50 | [13] |
Table 3: Performance Metrics for Adrenergic Receptor HTS Assays
| Parameter | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) |
| Throughput | 10,000s of data points/day | 10,000s of data points/day |
| Z'-factor | > 0.5 | > 0.7 |
| Hit Rate | 0.5 - 3% | 0.5 - 2% |
| Data Content | Moderate (binding displacement) | High (binding displacement with low background) |
Table 4: Ki Values of Adrenergic Receptor Ligands in FP Assays
| Compound | Target | Ki (nM) | Reference |
| Prazosin | α1A-AR | 0.15 | [6] |
| Doxazosin | α1A-AR | 0.62 | [6] |
| Phentolamine | α1A-AR | 2.51 | [6] |
| Propranolol | β2-AR | ~10 | [14] |
Experimental Protocols
Protocol 1: Automated Patch Clamp (APC) Assay for NaV1.7
This protocol is adapted for a high-throughput APC system like the Qube.[5]
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing human NaV1.7.
-
Harvest cells using a gentle dissociation reagent.
-
Resuspend cells in an appropriate extracellular solution at a density of 5-10 x 10^6 cells/mL.
-
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 5 Glucose; pH 7.4.
-
Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2.[15]
-
-
APC System Setup:
-
Prime the system with the prepared solutions.
-
Load the cell suspension.
-
Use a multi-hole QChip for increased success rate.
-
-
Voltage Protocol for Use-Dependent Block:
-
Hold cells at -120 mV.
-
Apply a train of 30 depolarizing pulses to 0 mV for 20 ms at a frequency of 10 Hz.
-
Measure the peak current for each pulse.
-
-
Compound Application:
-
Prepare a serial dilution of the test compounds in the extracellular solution.
-
Apply the compound solutions to the wells and incubate for 5-10 minutes.
-
Repeat the voltage protocol in the presence of the compound.
-
-
Data Analysis:
-
Normalize the peak current of each pulse to the first pulse in the train.
-
Plot the normalized current against the pulse number to visualize the development of use-dependent block.
-
Calculate the IC50 for the block at a specific pulse number (e.g., the last pulse).
-
Protocol 2: TR-FRET Competitive Binding Assay for a GPCR
This protocol is a general guide for a TR-FRET assay using a terbium-labeled antibody and a fluorescent tracer.[16][17]
-
Reagent Preparation:
-
Prepare a cell membrane suspension from cells overexpressing the target adrenergic receptor with an epitope tag (e.g., HA or GST).
-
Prepare a 2X stock of a terbium-labeled anti-epitope tag antibody in assay buffer.
-
Prepare a 4X stock of a fluorescently labeled ligand (tracer) for the target receptor in assay buffer.
-
Prepare serial dilutions of test compounds and a known antagonist (positive control) in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the test compound or control to each well.
-
Add 5 µL of the cell membrane suspension to each well.
-
Add 5 µL of the 2X terbium-labeled antibody to each well.
-
Add 5 µL of the 4X fluorescent tracer to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Excite the terbium donor at ~340 nm.
-
Measure emission at two wavelengths: one for the terbium donor (~495 nm) and one for the acceptor fluorophore (~520 nm for fluorescein). Use a time delay of 50-100 µs before reading to reduce background fluorescence.[16][17]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to the controls (0% inhibition for vehicle, 100% inhibition for saturating concentration of a known antagonist).
-
Plot the normalized response against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
Mesaconitine Signaling Pathways
Caption: Simplified signaling pathways of Mesaconitine.
HTS Workflow for Mesaconitine Modulators
Caption: General workflow for an HTS campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. medium.com [medium.com]
- 5. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Content Assay Multiplexing for Toxicity Screening in Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rna.uzh.ch [rna.uzh.ch]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. lornajane.net [lornajane.net]
- 13. researchgate.net [researchgate.net]
- 14. Subtype selective fluorescent ligands based on ICI 118,551 to study the human β2‐adrenoceptor in CRISPR/Cas9 genome‐edited HEK293T cells at low expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. devtoolsdaily.com [devtoolsdaily.com]
- 16. db.cngb.org [db.cngb.org]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Analysis of Mesaconitine and Aconitine Toxicity: A Guide for Researchers
Aconitum alkaloids, notoriously potent cardiotoxins and neurotoxins, present a significant challenge in toxicology and drug development. Among the most formidable of these are mesaconitine (B191843) and aconitine (B1665448), diester-diterpenoid alkaloids that share a common mechanism of action yet exhibit subtle differences in their toxicological profiles. This guide provides a comprehensive, data-driven comparison of their toxicity, supported by experimental methodologies and pathway visualizations to inform researchers, scientists, and drug development professionals.
Executive Summary
Mesaconitine and aconitine are highly toxic alkaloids found in plants of the Aconitum genus. Both compounds exert their primary toxic effects by persistently activating voltage-gated sodium channels in excitable tissues, leading to severe cardiotoxicity and neurotoxicity. While their mechanisms of action are nearly identical, available data suggests slight variations in their lethal doses and potential involvement of different downstream signaling pathways. This guide synthesizes current toxicological data to facilitate a clearer understanding of their comparative risks and molecular impacts.
Quantitative Toxicological Data
| Alkaloid | Species | Route of Administration | LD50 (mg/kg) |
| Mesaconitine | Mouse | Oral | 1.9 |
| Aconitine | Mouse | Oral | 1.8[1][2] |
| Aconitine | Mouse | Intraperitoneal | 0.308[3] |
| Aconitine | Mouse | Intravenous | ~0.047[1] |
| Aconitine | Mouse | Subcutaneous | 0.12-0.20[4] |
Note: The oral LD50 values for mesaconitine and aconitine are remarkably similar, suggesting a comparable level of acute toxicity when ingested.
Mechanism of Toxicity
Both mesaconitine and aconitine are potent agonists of voltage-gated sodium channels (VGSCs) in excitable tissues, including the myocardium, nerves, and muscles.[5][6] They bind to site 2 of the channel, causing a persistent activation and inhibiting the channel's inactivation.[7] This leads to a continuous influx of sodium ions, resulting in sustained membrane depolarization.
The primary consequences of this unabated sodium influx are severe cardiotoxicity and neurotoxicity. In the heart, the persistent depolarization leads to arrhythmias, including ventricular tachycardia and fibrillation.[5][8] Neurologically, it manifests as paresthesia, convulsions, and muscular paralysis.[1]
Signaling Pathways
While the primary mechanism of action is the same, research suggests that mesaconitine and aconitine may modulate different downstream signaling pathways, contributing to their organ-specific toxicity.
Mesaconitine: Studies on mesaconitine-induced hepatotoxicity in rats suggest the involvement of several signaling pathways, including the HIF-1, MAPK, PI3K-Akt, and FoxO pathways.[9][10][11] These pathways are implicated in cellular responses to stress, inflammation, and apoptosis.
Aconitine: Research into aconitine-induced cardiotoxicity has highlighted the activation of the P38/MAPK/Nrf2 pathway, which is associated with oxidative stress and autophagy.[12] Additionally, the NLRP3 inflammasome signaling pathway has been implicated in aconitine-induced cardiac injury.[13]
Figure 1: Postulated downstream signaling pathways for Mesaconitine and Aconitine toxicity.
Experimental Protocols
Determination of Acute Toxicity (LD50)
A standardized protocol for determining the LD50 of Aconitum alkaloids in mice is crucial for accurate toxicological assessment. The following is a generalized methodology based on common practices in toxicology.
Objective: To determine the median lethal dose (LD50) of mesaconitine or aconitine in mice via a specific route of administration (e.g., oral, intraperitoneal).
Materials:
-
Mesaconitine or Aconitine standard powder
-
Vehicle (e.g., saline, distilled water with a solubilizing agent)
-
Healthy, adult mice of a specific strain (e.g., Kunming, BALB/c), with a balanced gender distribution
-
Syringes and needles appropriate for the route of administration
-
Animal cages with proper housing conditions
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the laboratory environment for at least one week before the experiment.
-
Dose Preparation: A stock solution of the alkaloid is prepared in the chosen vehicle. Serial dilutions are then made to obtain a range of doses.
-
Grouping and Dosing: Mice are randomly divided into several groups (e.g., 5-6 groups) with a sufficient number of animals per group (e.g., 10 mice). One group serves as the control and receives only the vehicle. The other groups receive a single dose of the alkaloid at progressively increasing concentrations.
-
Observation: Following administration, the animals are closely observed for signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours) and then daily for a period of 7 to 14 days.
-
Data Analysis: The number of deceased animals in each group is recorded. The LD50 value and its 95% confidence interval are then calculated using a statistical method such as the Probit analysis.[14]
Figure 2: Workflow for LD50 determination of Aconitum alkaloids.
Analytical Method for Quantification in Biological Samples
Accurate quantification of mesaconitine and aconitine in biological matrices is essential for toxicokinetic studies and forensic analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and sensitive method.
Objective: To extract and quantify mesaconitine and aconitine from biological samples (e.g., blood, urine, tissue homogenate).
Materials:
-
Biological sample
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Extraction solvent (e.g., diethyl ether)
-
Ammonia (B1221849) solution
-
Solid-phase extraction (SPE) cartridges
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation: An internal standard is added to a known volume of the biological sample.
-
Liquid-Liquid Extraction: The sample is alkalinized with ammonia solution and then extracted with an organic solvent like diethyl ether. This step is repeated to ensure complete extraction.
-
Solid-Phase Extraction (SPE): The combined organic extracts are evaporated to dryness and reconstituted. The residue is then passed through an SPE cartridge to remove interfering substances from the matrix.
-
HPLC-MS/MS Analysis: The purified extract is injected into the HPLC-MS/MS system. The compounds are separated on a suitable column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentration of each alkaloid is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the standards.
Conclusion
Mesaconitine and aconitine are profoundly toxic alkaloids that pose a significant risk upon exposure. Their primary toxic mechanism through the persistent activation of voltage-gated sodium channels is well-established and remarkably similar. The available LD50 data in mice suggest that their acute oral toxicity is comparable. However, emerging research indicates potential differences in their downstream signaling pathways, which may influence their organ-specific toxicities and warrant further investigation. The experimental protocols outlined in this guide provide a framework for the consistent and reliable assessment of the toxicity of these and other Aconitum alkaloids, which is essential for advancing research in toxicology and developing potential therapeutic interventions for aconite poisoning.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mesaconitine - Wikipedia [en.wikipedia.org]
- 6. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
A Comparative Guide to Mesaconitine Quantification: Methodologies and Performance Across Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Mesaconitine (B191843) Quantification Methods
The following table summarizes the key performance parameters of different LC-MS/MS and UPLC-MS/MS methods developed and validated for the quantification of mesaconitine in biological matrices. This data allows for a comparative assessment of the sensitivity, accuracy, and precision of each method.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analytical Technique | LC-MS/MS | LC-MS-MS | UPLC-MS/MS | HPLC |
| Matrix | Human Plasma | Whole Blood | Rat Blood | Herbal Material |
| Linearity Range | 0.1 - 1000 ng/mL | 1.25 - 40 ng/mL | 0.125 - 1000 nmol/L | Not Specified |
| Correlation Coefficient (r²) | > 0.995 | Not Specified | > 0.997 | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.3 - 0.5 ng/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | Not Specified |
| Intra-day Precision (RSD) | Not Specified | 0.3% - 9.9% | Not Specified | < 1.61% |
| Inter-day Precision (RSD) | Not Specified | 3.2% - 12.8% | Not Specified | < 7.3% |
| Accuracy | Not Specified | -14.1% to 7.3% (Intra-day), -10.6% to 8.3% (Inter-day) | Within acceptable limits | Not Specified |
| Recovery | Not Specified | Not Specified | Within acceptable limits | 89% |
| Internal Standard | Lappaconitine | Dextromethorphan | Not Specified | Not Specified |
| Reference | [1] | [2] | [3][4] | [5] |
Detailed Experimental Protocols
The following sections provide a generalized experimental protocol for mesaconitine quantification based on the methodologies presented in the referenced studies. Variations between methods are noted to provide a comprehensive overview.
Sample Preparation
Objective: To extract mesaconitine from the biological matrix and remove interfering substances.
a) Solid-Phase Extraction (SPE) for Plasma: [1]
-
SPE Cartridge: 1 mL HLB cartridge.
-
Procedure:
-
Condition the SPE cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interfering substances.
-
Elute mesaconitine and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
b) Protein Precipitation for Blood/Plasma: [3][4]
-
Precipitating Agent: Methanol (B129727).
-
Procedure:
-
Add a specified volume of methanol to the blood or plasma sample.
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Chromatographic Separation
Objective: To separate mesaconitine from other components in the extracted sample before detection.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
-
Column:
-
Mobile Phase: A gradient elution is typically used, consisting of:
-
Aqueous phase: 0.1% formic acid in water.
-
Organic phase: Methanol or acetonitrile.
-
-
Flow Rate: Dependent on the column dimensions and particle size.
-
Injection Volume: Typically in the range of 1-10 µL.
Mass Spectrometric Detection
Objective: To detect and quantify mesaconitine with high specificity and sensitivity.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for mesaconitine quantification and the signaling pathway affected by mesaconitine.
Caption: Experimental workflow for mesaconitine quantification.
Caption: Simplified signaling pathway of mesaconitine toxicity.
Concluding Remarks
The quantification of mesaconitine in biological matrices is predominantly achieved through LC-MS/MS based methods. While a direct inter-laboratory comparison is not available, the compilation of data from various studies indicates that validated methods with high sensitivity, precision, and accuracy have been established. The choice of sample preparation technique, chromatographic conditions, and mass spectrometric parameters can be adapted based on the specific requirements of the research, including the biological matrix and the desired limit of quantification. The provided protocols and performance data serve as a valuable resource for researchers aiming to establish reliable mesaconitine quantification assays. Mesaconitine primarily exerts its toxic effects by activating voltage-gated sodium channels, leading to prolonged cell depolarization and subsequent cardiac and neuronal toxicity.[6] It can also induce the release of dopamine, which may lead to apoptosis.[6]
References
- 1. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesaconitine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Analgesic Properties of Mesaconitine and Hypaconitine
For Researchers, Scientists, and Drug Development Professionals
Mesaconitine and Hypaconitine, two major C19-diterpenoid alkaloids isolated from plants of the Aconitum genus, have long been recognized for their potent biological activities, including their analgesic effects. This guide provides an objective comparison of the analgesic efficacy of Mesaconitine and Hypaconitine, supported by experimental data, to inform research and drug development in the field of pain management.
Quantitative Comparison of Analgesic Efficacy and Toxicity
Experimental data from various animal models have been compiled to compare the analgesic potency and acute toxicity of Mesaconitine and Hypaconitine. The acetic acid-induced writhing test is a common model for evaluating peripheral analgesic activity, while the formalin test assesses both neurogenic and inflammatory pain. The median lethal dose (LD50) is a standard measure of acute toxicity.
| Compound | Analgesic Model | Administration Route | Dose | Analgesic Effect (% Inhibition of Writhing) | Reference |
| Mesaconitine | Acetic Acid-Induced Writhing | Oral | 0.5 mg/kg | 80.4 ± 3.2% | [1] |
| Hypaconitine | Acetic Acid-Induced Writhing | Oral | 0.5 mg/kg | 15.1 ± 2.1% | [1] |
Table 1: Comparative Analgesic Efficacy of Mesaconitine and Hypaconitine in the Acetic Acid-Induced Writhing Test in Mice.
| Compound | Administration Route | LD50 (mg/kg) | Animal Model | Reference |
| Mesaconitine | Oral | 1.9 | Mice | [2][3] |
| Hypaconitine | Oral | 2.8 | Mice | [3] |
Table 2: Comparative Acute Toxicity of Mesaconitine and Hypaconitine.
The data clearly indicates that Mesaconitine exhibits significantly stronger analgesic activity than Hypaconitine in the acetic acid-induced writhing model.[1] In terms of acute toxicity, Mesaconitine shows a slightly lower LD50 value compared to Hypaconitine, suggesting it is marginally more toxic.[2][3]
Mechanisms of Analgesic Action
The analgesic mechanisms of Mesaconitine and Hypaconitine appear to differ, providing a basis for their distinct potencies.
Mesaconitine: Research suggests that the analgesic action of Mesaconitine is primarily mediated through the central nervous system.[1] It is believed to involve the activation of the central catecholaminergic system, particularly the noradrenergic system.[1] Furthermore, Mesaconitine's analgesic effects are also associated with the serotonin (B10506) system.[2] Notably, its mechanism does not appear to involve opioid receptors.[1] The analgesic effect of Mesaconitine is exerted through several brain regions, including the periaqueductal gray (PAG), nucleus raphe magnus (NRM), and nucleus reticularis paragigantocellularis (NRPG).[2]
Hypaconitine: The analgesic mechanism of Hypaconitine is less extensively characterized but is thought to be linked to its interaction with voltage-gated sodium channels.[4] Aconitum alkaloids, including Hypaconitine, can modulate the activity of these channels, which play a crucial role in the transmission of pain signals.[4] This modulation can lead to a blockade of neuronal conduction, resulting in an analgesic effect.[4]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the analgesic effects of Mesaconitine. The pathway for Hypaconitine is less defined but is thought to primarily involve the modulation of sodium channels.
Caption: Proposed analgesic signaling pathway of Mesaconitine.
Caption: Postulated analgesic mechanism of Hypaconitine.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
1. Acetic Acid-Induced Writhing Test (Mice)
This model is used to evaluate peripheral analgesic activity by inducing visceral pain.
-
Animals: Male ICR mice (or a similar strain) weighing 20-25g are used.[1] Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Mesaconitine, Hypaconitine, or a vehicle control is administered orally (p.o.) or via the desired route.[1] A typical volume for oral gavage is 10 mL/kg.
-
Induction of Writhing: 30 to 60 minutes after drug administration, a 0.6% or 0.7% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.[2][5]
-
Observation: Immediately after the acetic acid injection, mice are placed in individual observation chambers. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 15-20 minutes.[2][5]
-
Data Analysis: The total number of writhes for each animal in the treated groups is compared to the vehicle control group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
2. Tail-Flick Test (Rats/Mice)
This test is used to assess central analgesic activity by measuring the latency of a reflexive withdrawal of the tail from a thermal stimulus.
-
Animals: Male Sprague-Dawley rats or a suitable mouse strain are used.
-
Apparatus: A tail-flick analgesiometer is used, which provides a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure:
-
The animal is gently restrained, with its tail positioned in the apparatus.
-
A baseline tail-flick latency is determined by applying the heat stimulus and measuring the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
The test compound (Mesaconitine, Hypaconitine, or vehicle) is administered.
-
At predetermined time points after administration (e.g., 30, 60, 90 minutes), the tail-flick latency is measured again.
-
-
Data Analysis: The increase in tail-flick latency after drug administration compared to the baseline indicates an analgesic effect. The data is often expressed as the maximum possible effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Caption: Workflow for the Tail-Flick Test.
Conclusion
Based on the available experimental data, Mesaconitine demonstrates a markedly superior analgesic effect compared to Hypaconitine in a model of visceral pain. This difference in potency is likely attributable to their distinct mechanisms of action, with Mesaconitine acting centrally via the noradrenergic and serotonergic systems, and Hypaconitine primarily modulating peripheral sodium channels. While Mesaconitine is slightly more toxic, its enhanced analgesic efficacy may warrant further investigation for the development of novel pain therapeutics. This guide provides a foundational comparison to aid researchers in designing future studies to further elucidate the therapeutic potential of these Aconitum alkaloids.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 3. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
A Comparative Guide to Mesaconitine Standards for Accurate Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mesaconitine standards available for quantitative analysis. Ensuring the accuracy and precision of analytical measurements is paramount in research and drug development, and the quality of the reference standard is a foundational element. This document outlines the performance of various Mesaconitine standards, presents supporting experimental data, and details the methodologies used for their evaluation.
Introduction to Mesaconitine and the Imperative of Accurate Quantification
Mesaconitine is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, which are used in some traditional medicines. Due to its cardiotoxicity and neurotoxicity, accurate and precise quantification of Mesaconitine is critical for toxicological studies, pharmacokinetic analysis, and the quality control of herbal medicines. The reliability of such quantitative analysis is fundamentally dependent on the quality of the reference standard used for instrument calibration and method validation. An ideal standard possesses high purity, chemical stability, and, in the case of a Certified Reference Material (CRM), metrological traceability to the International System of Units (SI).
This guide compares commercially available Mesaconitine standards, including those marketed as reference standards and primary reference substances, and discusses the use of an isotope-labeled analogue as an alternative for achieving higher precision.
Comparison of Commercially Available Mesaconitine Standards
The selection of a suitable Mesaconitine standard is a critical step in developing a robust quantitative assay. The table below summarizes the specifications of Mesaconitine standards from various suppliers based on publicly available information. It is important to note that while some products are labeled as "reference standards," not all have the full metrological traceability of a Certified Reference Material (CRM).
| Supplier/Distributor | Product Name | Stated Purity/Assay | Method of Purity Determination | Availability of Certificate of Analysis (CoA) |
| FUJIFILM Wako Pure Chemical Corporation | Mesaconitine, for Crude Drugs Determination | 97.0+%[1] | HPLC[1] | Available, provides specification[1] |
| Sigma-Aldrich (distributor) | Mesaconitine phyproof® Reference Substance | ≥90.0%[2] | HPLC[2] | Available, states it is a primary reference substance with assigned absolute purity[3][4] |
| PhytoLab GmbH & Co. KG (manufacturer) | phyproof® Reference Substance Mesaconitine | Unique purity, characterized as a Primary Reference Substance[5][6][7] | Two independent chromatographic methods, NMR, LC-MS/MS, GC-MS, FT-IR, elemental analysis, Karl Fischer titration, headspace GC, ICP-MS[5] | Comprehensive CoA with full documentation (CTD module) available[5][6] |
| A Chemtek | Mesaconitine | 98+% | Not specified | CoA available upon request with catalog and lot number[5] |
| National Institute for Food and Drug Control (NIFDC), China | Mesaconitine Reference Standard | High purity (specific value not readily available in searches) | Not specified | A key source of reference standards in China[8][9] |
Note: The purity value for the PhytoLab phyproof® Reference Substance is listed as ≥90.0% on the Sigma-Aldrich website, while PhytoLab's own documentation emphasizes its characterization as a Primary Reference Substance with comprehensive analysis, suggesting a high level of characterization beyond a simple HPLC purity value. Researchers are advised to consult the specific Certificate of Analysis for the exact purity value.
Alternative Standard: Deuterium-Labeled Mesaconitine
For analytical techniques such as LC-MS/MS, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. A deuterium-labeled Mesaconitine has been synthesized and used for this purpose.
| Alternative Standard | Application | Advantages | Reported Performance Data |
| Deuterium-Labeled Mesaconitine | Internal Standard for GC-MS and LC-MS/MS | - Compensates for matrix effects and variations in sample preparation and instrument response. - Co-elutes with the analyte, providing the most accurate correction. - Improves method precision and accuracy. | - Linear concentration range of 50 pg to 50 ng (r²=0.999). - Recovery rates: 97.6% to 101.3%. - Inter-series standard deviations: 2.1% to 3.9%[1]. |
The use of a stable isotope-labeled internal standard is highly recommended for complex matrices such as blood, plasma, and tissue extracts, where matrix effects can significantly impact the accuracy of quantification.
Experimental Protocols for Quantitative Analysis
The following are detailed protocols for the quantitative analysis of Mesaconitine using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), based on methods reported in the scientific literature.
UPLC-MS/MS Method for Mesaconitine in Biological Matrices
This method is suitable for the sensitive and selective quantification of Mesaconitine in plasma or blood.
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/blood sample, add 20 µL of internal standard solution (e.g., Deuterium-labeled Mesaconitine or a suitable analogue like lappaconitine (B608462) in methanol).
-
Add 300 µL of acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5-10 µL into the UPLC-MS/MS system.
4.1.2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would be to start with a high percentage of A, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Mesaconitine: m/z 632.4 → 572.3 (quantifier), 632.4 → 105.1 (qualifier).
-
Deuterium-labeled Mesaconitine (IS): Adjust m/z based on the level of deuteration.
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
HPLC-UV Method for Mesaconitine in Herbal Preparations
This method is suitable for the quantification of Mesaconitine in processed aconite roots or herbal formulations where concentrations are expected to be higher.
4.2.1. Sample Preparation (Solid-Liquid Extraction)
-
Accurately weigh about 1.0 g of powdered herbal material.
-
Add 25 mL of an extraction solvent (e.g., methanol or 70% ethanol).
-
Extract using ultrasonication for 30-60 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject 10-20 µL into the HPLC system.
4.2.2. HPLC Conditions
-
HPLC System: Agilent 1260 Infinity, Shimadzu LC-20A, or equivalent with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile.
-
B: Ammonium bicarbonate buffer (10 mM, pH adjusted to 10 with ammonia).
-
-
Gradient Elution: A gradient program is typically used to achieve good separation from other alkaloids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 235 nm.
-
Data Analysis: Quantify using an external standard calibration curve prepared with a Mesaconitine reference standard of known purity.
Visualizing Experimental Workflows and Concepts
UPLC-MS/MS Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Mesaconitine in a biological matrix using UPLC-MS/MS with an internal standard.
References
- 1. 2752-64-9・Mesaconitine・130-12261[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Mesaconitine phyproof Reference Substance 2752-64-9 [sigmaaldrich.com]
- 3. Mesaconitine phyproof Reference Substance 2752-64-9 [sigmaaldrich.com]
- 4. 中乌头碱 phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 5. phytolab.com [phytolab.com]
- 6. phytolab.com [phytolab.com]
- 7. phytolab.com [phytolab.com]
- 8. gbif.org [gbif.org]
- 9. National Institutes for Food and Drug Control (Center for Medical Device Standards Management of NMPA, National Institute for Drug Control) [english.nmpa.gov.cn]
Confirming the Identity of Mesaconitine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the unambiguous identification of pharmacologically active compounds is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of Mesaconitine, a highly toxic diterpenoid alkaloid, with a focus on the indispensable role of a reference standard.
Mesaconitine, a primary active and toxic component found in plants of the Aconitum genus, requires precise and reliable identification for research, quality control, and forensic purposes. While various analytical techniques can detect its presence, the confirmation of its identity with the highest degree of certainty is achieved through the use of a certified reference standard.
The Gold Standard: The Role of a Reference Standard
A Mesaconitine reference standard is a highly purified and well-characterized sample of the compound. Its use is fundamental in comparative analytical techniques to unequivocally confirm the identity of an unknown sample. By comparing the physicochemical properties of the sample to that of the reference standard under identical experimental conditions, a definitive identification can be made. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The comparison involves matching the retention time in chromatography and the spectral data (UV or mass spectrum) of the analyte with that of the reference standard. A match in these properties provides a high level of confidence in the identity of the compound.
Alternative Approaches and Their Limitations
While the use of a reference standard is the gold standard, other approaches are sometimes employed for the tentative identification of Mesaconitine. These include:
-
Spectral Data Comparison: In the absence of a reference standard, the mass spectral data of a sample can be compared to spectral libraries or literature data. However, this method is prone to misidentification, especially in the presence of isomers or compounds with similar fragmentation patterns.
-
Titration: This is a non-specific method that determines the total alkaloid content but cannot distinguish between different alkaloids, including the highly toxic Mesaconitine and its less toxic analogues. Studies have shown a poor correlation between titration and more specific methods like HPLC, making it unsuitable for safety and quality assessment[1][2].
The use of a reference standard remains the most reliable and scientifically sound method for the definitive identification of Mesaconitine.
Quantitative Comparison of Analytical Methods
The following table summarizes key performance parameters for the identification and quantification of Mesaconitine using HPLC-UV and LC-MS/MS, highlighting the data obtained when using a reference standard for method validation.
| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Linear Range | 2.45–490 µg/mL | 0.01–10 ng/mL, 1.25–40 ng/ml, 0.125 to 1000 nmol/L | [3],[4][5][6] |
| Correlation Coefficient (r) | 0.9998 | >0.997 | [3],[6] |
| Limit of Detection (LOD) | 51 ng | 0.3–0.5 ng/ml | [3],[4] |
| Recovery | 89% | 81.5–90.6% | [3],[7] |
| Precision (RSD) | < 7.3% (interday) | < 7% (intraday and interday) | [3],[7] |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Mesaconitine in herbal extracts and other matrices.
1. Sample Preparation:
- Accurately weigh the sample and extract with a suitable solvent, such as a mixture of acetonitrile (B52724) and triethylamine (B128534) (TEA) buffer[3].
- Use sonication or other extraction techniques to ensure complete extraction of the alkaloids.
- Filter the extract through a 0.45 µm filter before injection.
2. Reference Standard Preparation:
- Prepare a stock solution of Mesaconitine reference standard in the same solvent as the sample.
- Prepare a series of calibration standards by diluting the stock solution to known concentrations covering the expected range of the sample.
3. Chromatographic Conditions:
- Column: A C18 column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm)[8].
- Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and a buffer like triethylamine phosphate (B84403) at a specific pH[3].
- Flow Rate: Typically around 1.0 mL/min[8].
- Detection: UV detection at 230 nm[8].
4. Analysis:
- Inject the prepared sample and reference standards into the HPLC system.
- Identify the Mesaconitine peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Quantify the amount of Mesaconitine in the sample by constructing a calibration curve from the peak areas of the reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for trace-level detection in biological samples.
1. Sample Preparation:
- For biological samples like blood or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interfering substances[4][7].
- The final extract is reconstituted in a solvent compatible with the LC-MS/MS system.
2. Reference Standard and Internal Standard Preparation:
- Prepare a stock solution of Mesaconitine reference standard.
- Prepare an internal standard (IS) solution (e.g., lappaconitine) at a fixed concentration[4]. The IS is added to all samples and standards to correct for variations in extraction and instrument response.
3. LC-MS/MS Conditions:
- Column: A C18 or other suitable column for separating alkaloids.
- Mobile Phase: A gradient elution with acetonitrile and water containing a modifier like formic acid is common[6].
- Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The precursor ion for Mesaconitine is m/z 632.4, and a characteristic product ion (e.g., m/z 573.1) is monitored[4].
4. Analysis:
- Inject the prepared samples and standards.
- Confirm the identity of Mesaconitine by matching the retention time and the specific MRM transition with the reference standard.
- Quantify using the ratio of the peak area of Mesaconitine to the peak area of the internal standard.
Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of Mesaconitine using a reference standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. caod.oriprobe.com [caod.oriprobe.com]
A Comparative Guide to UPLC-MS/MS Methods for the Quantification of Mesaconitine in Blood Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of mesaconitine (B191843) in blood samples against other analytical approaches. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most suitable method for their specific needs.
Introduction to Mesaconitine Analysis
Mesaconitine is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, which are used in some traditional medicines. Due to its narrow therapeutic window and potential for severe cardiotoxicity and neurotoxicity, sensitive and accurate quantification in biological matrices like blood is crucial for pharmacokinetic studies, toxicological analysis, and clinical monitoring. UPLC-MS/MS has emerged as a preferred technique for this purpose due to its high sensitivity, specificity, and speed.
Comparative Analysis of Analytical Methods
The primary method detailed in this guide is a validated UPLC-MS/MS assay for the simultaneous determination of mesaconitine and other related alkaloids. For comparison, alternative methods, including other LC-MS/MS and High-Performance Liquid Chromatography (HPLC) techniques, are also discussed.
Table 1: Performance Comparison of a Validated UPLC-MS/MS Method with Alternative Methods
| Parameter | Validated UPLC-MS/MS Method[1][2] | Alternative LC-MS/MS Method[3][4] | HPLC Method[5] |
| Linearity Range | 0.125 - 1000 nmol/L | 0.01 - 10 ng/mL | 3 - 600 ng |
| Correlation Coefficient (r²) | > 0.997 | > 0.99 | Linear |
| Lower Limit of Quantification (LLOQ) | 0.125 nmol/L | 0.01 ng/mL | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.1 ng |
| Intra-day Precision (%RSD) | < 15% | < 15% | Not specified |
| Inter-day Precision (%RSD) | < 15% | < 15% | Not specified |
| Accuracy | Within ±15% | Within ±15% | Not specified |
| Recovery | Within acceptable limits | Not explicitly stated | Not specified |
| Sample Preparation | Protein precipitation with methanol (B129727) | Liquid-liquid extraction with ethyl acetate | Solid-phase extraction |
| Analysis Time | Short (UPLC) | Rapid | Longer (HPLC) |
Experimental Protocols
Detailed methodologies for the validated UPLC-MS/MS method and a representative alternative LC-MS/MS method are provided below.
Protocol 1: Validated UPLC-MS/MS Method for Mesaconitine in Rat Blood[1][2]
1. Sample Preparation (Protein Precipitation)
-
To a blood sample, add methanol to precipitate proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. UPLC Conditions
-
Column: Waters C18 (1.7 µm, 50 × 2.1 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient elution
-
Flow Rate: Not specified
-
Column Temperature: Not specified
3. MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for mesaconitine and other analytes are monitored.
Protocol 2: Alternative LC-MS/MS Method for Mesaconitine in Rat Plasma[3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add an internal standard.
-
Basify the sample with 10% ammonium (B1175870) hydroxide.
-
Extract the analytes with ethyl acetate.
-
Centrifuge to separate the layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
2. LC Conditions
-
Column: CN column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/40 mM ammonium acetate/formic acid (950:45:5, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Not specified
3. MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI), positive mode
-
Detection: Selected Reaction Monitoring (SRM)
-
SRM Transitions: Specific precursor-to-product ion transitions for mesaconitine are monitored.
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of a UPLC-MS/MS method for mesaconitine in blood samples, ensuring the reliability and accuracy of the results.
Caption: Workflow for the validation of a UPLC-MS/MS method.
Conclusion
The presented UPLC-MS/MS method offers a highly sensitive, specific, and rapid approach for the quantification of mesaconitine in blood samples.[1][2] Its performance, characterized by excellent linearity, precision, and accuracy, makes it a superior choice compared to older, less sensitive HPLC methods. While other LC-MS/MS methods also provide good performance, the choice of sample preparation technique (protein precipitation vs. liquid-liquid extraction) may be guided by factors such as desired sample throughput and potential matrix effects. The detailed protocols and comparative data in this guide should enable researchers to make an informed decision based on their analytical requirements.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry method for the rapid simultaneous quantification of aconitine, mesaconitine, and hypaconitine in rat plasma after oral administration of Sini decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of Aconitum alkaloids in blood and urine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing the Purity of Synthesized Mesaconitine
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure its identity, efficacy, and safety. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of synthesized Mesaconitine (B191843), a complex diterpenoid alkaloid.
Introduction to Purity Assessment
The purity of a synthesized compound is a measure of the percentage of the desired compound in a sample. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. For a potent and toxic compound like Mesaconitine, rigorous purity assessment is paramount. This guide compares High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA) for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the target compound from potential impurities.
Data Presentation
| Parameter | Typical Value | Reference |
| Purity (%) | >98% | [1] |
| Retention Time | Varies based on method | [2][3][4] |
| Limit of Detection (LOD) | 0.7 - 1.5 µg/L | [5] |
| Limit of Quantification (LOQ) | 1.41 ng/mL | [6] |
Experimental Protocol
A common HPLC method for the analysis of Mesaconitine and related alkaloids involves the following steps:
-
Sample Preparation: Accurately weigh and dissolve the synthesized Mesaconitine in a suitable solvent, such as a mixture of acetonitrile (B52724) and a buffer solution (e.g., 75:25 v/v acetonitrile:triethylamine (B128534) buffer)[3].
-
Chromatographic System:
-
Column: A reverse-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3].
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile and an aqueous buffer (e.g., 25 mM triethylamine phosphate (B84403) buffer at pH 3.0) can be used[3]. Another mobile phase described is methanol-water-chloroform-triethylamine (700:300:10:1)[4].
-
Flow Rate: A typical flow rate is 1.0 mL/min[2].
-
Detection: UV detection is commonly set at around 238 nm or 254 nm[3][4].
-
Column Temperature: Maintained at a constant temperature, for instance, 45°C[3].
-
-
Injection and Analysis: Inject a defined volume of the sample solution (e.g., 20 µL) into the HPLC system[2]. The resulting chromatogram will show a major peak for Mesaconitine and smaller peaks for any impurities.
-
Data Interpretation: The purity is determined by calculating the area percentage of the Mesaconitine peak relative to the total area of all peaks in the chromatogram.
Comparison with Other Methods
HPLC is excellent for quantifying known and unknown impurities that have a chromophore. However, it may not provide structural information about the impurities. For definitive identification of impurities, coupling HPLC with mass spectrometry is necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both quantification and identification of Mesaconitine and its impurities.
Data Presentation
| Parameter | Typical Value | Reference |
| Molecular Ion [M+H]⁺ | m/z 632.4 | [7] |
| Key MS/MS Fragments | m/z 573.1 | [7] |
| Limit of Detection (LOD) | 0.104 ng/mL | [8][9] |
| Linear Range | 0.3125–1000 ng/mL | [8][9] |
Experimental Protocol
An LC-MS/MS method for Mesaconitine analysis typically involves:
-
Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent. For plasma samples, a solid-phase extraction (SPE) may be required for clean-up[7].
-
LC System:
-
Mobile Phase: A gradient elution with methanol (B129727) and 0.1% formic acid in water is often employed[9].
-
Flow Rate: A typical flow rate is around 0.4 mL/min[9].
-
MS System:
-
Data Analysis: The purity of the synthesized Mesaconitine is determined by the relative abundance of its molecular ion peak. Impurities can be identified by their unique mass-to-charge ratios and fragmentation patterns.
Comparison with Other Methods
LC-MS is highly sensitive and specific, providing molecular weight information that is crucial for identifying unknown impurities. It is particularly useful for detecting impurities that are present at very low levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary method for structural elucidation and can also be used for quantitative purity assessment (qNMR).
Data Presentation
| Parameter | Description | Reference |
| ¹H NMR | Provides information on the number and environment of protons. | [10][11] |
| ¹³C NMR | Provides information on the carbon skeleton. | [10] |
| qNMR Purity | Can be determined with high precision (<1% RSD). | [12] |
Experimental Protocol for Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh the synthesized Mesaconitine sample and a certified internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent[13].
-
NMR Instrument Parameters:
-
Pulse Program: A simple single-pulse experiment is used.
-
Relaxation Delay: A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window functions and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
-
Purity Calculation: The purity of the Mesaconitine is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Comparison with Other Methods
NMR is a powerful tool for both structural confirmation and purity determination. qNMR is considered a primary ratio method of measurement and does not require a reference standard of the analyte itself. This makes it a very accurate method for purity assessment.
Elemental Analysis (EA)
Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen in a compound. The experimental values are then compared to the theoretical values calculated from the molecular formula.
Data Presentation
Molecular Formula of Mesaconitine: C₃₃H₄₅NO₁₁[14] Molecular Weight: 631.72 g/mol [14]
| Element | Theoretical % |
| Carbon (C) | 62.74 |
| Hydrogen (H) | 7.18 |
| Nitrogen (N) | 2.22 |
| Oxygen (O) | 27.86 |
Experimental Protocol
-
Sample Preparation: A small, accurately weighed amount of the dried, pure synthesized Mesaconitine is required.
-
Instrumentation: The sample is combusted in a high-temperature furnace in the presence of oxygen.
-
Detection: The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of each element in the sample. A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.
Comparison with Other Methods
Elemental analysis provides a fundamental check of the compound's composition and is a good indicator of overall purity. However, it is not sensitive to impurities with similar elemental compositions to the main compound and provides no information about the structure of any impurities.
Identifying Potential Impurities
During the synthesis of complex diterpenoid alkaloids like Mesaconitine, several types of impurities can be formed:
-
Starting materials and reagents: Unreacted starting materials or residual reagents.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions can generate structurally related alkaloids.
-
Degradation products: Mesaconitine can undergo hydrolysis, especially at the ester groups, leading to less toxic monoester derivatives[15].
-
Isomers: Stereoisomers may be formed during the synthesis.
Each of the discussed techniques can play a role in identifying these impurities. LC-MS is particularly powerful for detecting and identifying by-products and degradation products due to its sensitivity and ability to provide molecular weight information. NMR is invaluable for identifying and characterizing isomeric impurities and other structurally related compounds.
Workflow for Purity Determination
Caption: Workflow for establishing the purity of synthesized Mesaconitine.
Conclusion
A multi-technique approach is essential for rigorously establishing the purity of synthesized Mesaconitine. HPLC provides a robust method for routine purity checks and quantification. LC-MS is indispensable for the identification and quantification of trace impurities. NMR serves as a powerful tool for both structural confirmation and as a primary method for quantitative purity assessment. Elemental analysis provides a fundamental confirmation of the elemental composition. By combining these methods, researchers can be confident in the purity and identity of their synthesized Mesaconitine, ensuring reliable results in subsequent biological and pharmacological studies.
References
- 1. Simultaneous determination of six Aconitum alkaloids in proprietary Chinese medicines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC DETERMINATION OF ACONITINE, HYPACONITINE AND MESACONITINE IN ACONITE EXTRACT [zjps.journals.ekb.eg]
- 5. Determination of aconitine, hypaconitine and mesaconitine in urine using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deciphering the mysteries of <i>Aconitum pendulum</i>: Unique identification of various processed products and characteristic chemical markers - Arabian Journal of Chemistry [arabjchem.org]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Mesaconitine and Aconitine
An Objective Guide for Researchers and Drug Development Professionals
Mesaconitine (B191843) and Aconitine are two primary, highly toxic diterpenoid alkaloids isolated from the Aconitum species. Despite their inherent toxicity, these compounds have been the subject of significant research due to their potential pharmacological activities, including analgesic and anti-inflammatory effects. Understanding their pharmacokinetic profiles is crucial for evaluating their therapeutic potential and toxicological risk. This guide provides a comparative overview of the pharmacokinetics of Mesaconitine and Aconitine, supported by experimental data, to aid researchers in their studies.
Pharmacokinetic Parameters: A Tabular Comparison
The following table summarizes the key pharmacokinetic parameters of Mesaconitine and Aconitine, compiled from various preclinical studies in rats. It is important to note that these values can vary depending on the animal model, dosage, and administration route.
| Pharmacokinetic Parameter | Mesaconitine | Aconitine | Reference |
| Tmax (h) | ~0.5 - 2.0 | ~0.3 - 2.0 | [1][2] |
| Cmax (ng/mL) | Varies with dose | 10.99 | [1] |
| t1/2 (h) | ~2.8 - 5.8 | 1.41 | [1][3] |
| AUC (ng·h/mL) | Varies with dose | Varies with dose | [4] |
| Metabolism | Primarily hepatic | Primarily hepatic | [5][6] |
| Primary Excretion Route | Urine (as metabolites) | Urine | [1][6] |
Note: The provided Cmax and t1/2 for Aconitine are from a study where it was administered orally to rats.[1] The Tmax values are a general range observed across different studies. AUC values are highly dose-dependent and are best compared within the same study.
Experimental Protocols
The determination of the pharmacokinetic parameters for Mesaconitine and Aconitine typically involves the following experimental workflow.
1. Animal Studies:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[7]
-
Administration: The compounds are often administered orally (p.o.) or intravenously (i.v.). For oral administration, the compounds might be dissolved in a suitable vehicle like a decoction.[2]
-
Dosing: Doses can vary significantly between studies. For instance, in one study, rats were orally administered a mixture containing 0.2 mg each of aconitine, mesaconitine, and hypaconitine.[8]
-
Sample Collection: Blood samples are collected at predetermined time points after administration (e.g., 15, 30, 45 minutes).[8] Plasma is separated from the blood for analysis. Urine and feces may also be collected to study excretion pathways.[1]
2. Sample Preparation:
-
Extraction: Due to the complexity of biological matrices, a sample preparation step is essential to extract the analytes of interest. Solid-phase extraction (SPE) and liquid-liquid extraction are common techniques used to purify the alkaloids from plasma or urine.[9][10][11]
3. Analytical Method:
-
Instrumentation: A highly sensitive and specific analytical method is required for the quantification of Mesaconitine and Aconitine in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[10][11][12]
-
Chromatography: A C18 column is frequently used for the separation of the alkaloids.[10]
-
Mass Spectrometry: The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode, and quantification is performed using multiple reaction monitoring (MRM).[10][11] The precursor and product ions for Mesaconitine (m/z 632 → 572) and Aconitine (m/z 646 → 586) are monitored.[11]
-
Internal Standard: An internal standard, such as lappaconitine (B608462) or dextromethorphan, is used to ensure accuracy and precision.[8][10]
4. Pharmacokinetic Analysis:
-
Software: The plasma concentration-time data is analyzed using pharmacokinetic software like DAS version 3.0 or Phoenix WinNonlin 8.3 to calculate the key parameters such as Tmax, Cmax, t1/2, and AUC.[7][12] A non-compartmental model is often used for this analysis.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of Mesaconitine and Aconitine.
Caption: Experimental workflow for pharmacokinetic analysis.
Metabolism and Excretion
Both Mesaconitine and Aconitine undergo extensive metabolism, primarily in the liver.[5] The metabolic pathways for Aconitine involve hydrolysis of the ester groups.[5] For Mesaconitine, metabolites such as hypo-mesaconitine glucuronic acid conjugate, 10-hydroxy-mesaconitine, 1-O-demethyl mesaconitine, deoxy-mesaconitine, and hypo-mesaconitine have been identified in rat urine.[6] The excretion of Aconitine and its metabolites occurs mainly through urine, while some of its metabolites are excreted in feces.[1]
The following diagram illustrates the generalized metabolic pathway of Aconitine.
Caption: Generalized metabolic pathway of Aconitine.
Conclusion
References
- 1. Biological activities and pharmacokinetics of aconitine, benzoylaconine, and aconine after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Analysis on the metabolites of mesaconitine in the rat urine by liquid chromatography and electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive analysis of aconitine, hypaconitine, mesaconitine and jesaconitine in human body fluids and Aconitum tubers by LC/ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Experimental Findings with a Traceable Mesaconitine Standard: A Comparative Guide
In the realm of drug development and biomedical research, the accuracy and reproducibility of experimental findings are paramount. This is particularly crucial when investigating potent and toxic compounds like Mesaconitine, a diterpenoid alkaloid found in Aconitum species. The use of a well-characterized, traceable Mesaconitine standard is fundamental to ensuring the validity of quantitative analyses and the correct interpretation of its biological effects. This guide provides a comparative overview of Mesaconitine standards, outlines key experimental protocols for its analysis, and details the signaling pathways it modulates.
The Critical Role of a Traceable Standard
A traceable standard is a certified reference material (CRM) whose property values are linked to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties.[1][2][3] Using a traceable Mesaconitine standard offers several distinct advantages over less characterized alternatives:
-
Accuracy and Reliability: CRMs provide a benchmark for the precise measurement of Mesaconitine, ensuring that experimental results are accurate and reliable.[1][2]
-
Consistency Across Studies: A traceable standard ensures consistency in measurements across different laboratories, instruments, and time points, facilitating the comparison and meta-analysis of data.[4]
-
Method Validation: CRMs are essential for validating analytical methods, calibrating instruments, and ensuring quality control of measurements.[1][3]
-
Regulatory Compliance: In drug development, regulatory bodies require the use of well-characterized reference standards to ensure the safety and efficacy of pharmaceutical products.[1][4]
Comparison of Commercially Available Mesaconitine Standards
Several vendors supply Mesaconitine for research purposes, with varying levels of characterization and documentation. When selecting a standard, researchers should carefully consider the purity, the availability of a comprehensive Certificate of Analysis (CoA), and evidence of traceability.
| Supplier | Product Name/Grade | Purity | Certificate of Analysis (CoA) | Traceability Information |
| Sigma-Aldrich | Mesaconitine phyproof® Reference Substance | ≥90.0% (HPLC) | Available, provides detailed analytical data. | The phyproof® line indicates a high level of characterization, though direct traceability to a national standard is not explicitly stated on the product page. |
| MedChemExpress | Mesaconitine | 99.19% | Available upon request, includes HPLC and NMR data. | Information on metrological traceability is not readily available on the product page. |
| A Chemtek | Mesaconitine | 98+% | Available upon request. | Details on traceability are not specified on the product page. |
| FUJIFILM Wako | Aconitine Standard (as an example of a related certified standard) | Not specified for Mesaconitine, but Aconitine standard is certified. | Certificate of Analysis available. | Certified Reference Material. |
| Cerilliant | Certified Reference Materials (General) | High, with detailed characterization. | Comprehensive, data-inclusive COAs. | ISO/IEC 17025 and ISO 17034 accredited, ensuring traceability. (Mesaconitine not explicitly listed, but represents a source for traceable standards).[5] |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. Researchers are strongly encouraged to contact suppliers directly for the most up-to-date specifications and documentation.
Experimental Protocols
Accurate quantification of Mesaconitine is typically achieved using liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol based on established methods.
Sample Preparation (for Biological Matrices)
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled Mesaconitine).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 10% B, increase to 90% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Mesaconitine and the internal standard. For Mesaconitine (C33H45NO11), the protonated molecule [M+H]+ is m/z 632.7. Common product ions can be found in the literature.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of Mesaconitine using a traceable standard.
Signaling Pathways Modulated by Mesaconitine
Mesaconitine exerts its biological effects through the modulation of several key signaling pathways, primarily impacting the nervous and cardiovascular systems. Its toxicity is largely attributed to its interaction with voltage-gated sodium channels.
Interaction with Voltage-Gated Sodium Channels
Mesaconitine binds to site 2 of the voltage-gated sodium channels in excitable cells like neurons and cardiomyocytes.[6] This binding leads to a persistent activation of these channels, causing an influx of sodium ions and resulting in membrane depolarization. This sustained depolarization can lead to cardiac arrhythmias and neurotoxicity.[7]
Induction of Apoptosis and Inflammation
Experimental evidence suggests that Mesaconitine can induce apoptosis (programmed cell death) and inflammatory responses in various cell types.
The diagram below illustrates the proposed signaling cascade initiated by Mesaconitine, leading to apoptosis and inflammation.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 3. cwsabroad.com [cwsabroad.com]
- 4. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 5. Home - Cerilliant [cerilliant.com]
- 6. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Safety Operating Guide
Proper Disposal of Mesaconitine: A Guide for Laboratory Professionals
Mesaconitine (B191843) and its waste materials are classified as acutely toxic hazardous waste and must be handled and disposed of with extreme caution, adhering strictly to local, regional, and national regulations. Improper disposal can pose a severe risk to human health and the environment. This guide provides essential safety and logistical information for the proper management and disposal of mesaconitine waste in a research setting.
Immediate Safety and Handling Precautions
Before handling mesaconitine, it is imperative to consult the Safety Data Sheet (SDS). Personnel must be thoroughly trained on the risks and proper handling procedures.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is required when handling mesaconitine in any form (solid or in solution). This includes:
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powdered form where inhalation is a risk.[1] Work should be conducted in a certified chemical fume hood.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and dispose of them as hazardous waste after handling.[2]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
Waste Categorization and Container Management
Mesaconitine is categorized as an acutely toxic waste, often falling under "P-listed" waste categories by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][4] This designation carries stringent disposal requirements.
-
Waste Containers: Use only designated, leak-proof, and chemically compatible containers for mesaconitine waste.[5][6][7] Containers must be kept securely closed except when adding waste.[5][6][7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Mesaconitine," and a description of the contents (e.g., "solid mesaconitine," "aqueous solution of mesaconitine").[3]
-
Segregation: Do not mix mesaconitine waste with other chemical waste streams to avoid dangerous reactions and to ensure proper disposal routing.[8]
Table 1: Mesaconitine Hazard and Disposal Information
| Parameter | Information | Source |
| GHS Classification | Acute Toxicity, Oral (Category 1); Acute Toxicity, Inhalation (Category 1) | [9] |
| Signal Word | Danger | [9] |
| Hazard Statements | H300 + H330: Fatal if swallowed or if inhaled | [9] |
| UN Number | UN1544 | - |
| Proper Shipping Name | ALKALOIDS, SOLID, N.O.S. (Mesaconitine) | - |
| Transport Hazard Class | 6.1 (Toxic) | - |
| Packing Group | I (High Danger) | - |
| EPA Waste Category | Acutely Toxic / P-listed (Consult local regulations for specific codes) | [3][4][10] |
Step-by-Step Disposal Procedures
The primary and mandated method for the disposal of mesaconitine is through a licensed hazardous waste management company. Under no circumstances should mesaconitine or its containers be disposed of in regular trash or poured down the drain. [8]
-
Waste Generation: Minimize the generation of mesaconitine waste wherever possible.
-
Collection:
-
Solid Waste: Collect pure mesaconitine, contaminated lab debris (e.g., weigh boats, gloves, wipes), and spill cleanup materials in a designated, labeled, and sealed container.[3]
-
Liquid Waste: Collect solutions containing mesaconitine in a separate, labeled, and sealed container.
-
Empty Containers: Original containers that held mesaconitine must be treated as hazardous waste and should not be rinsed out or reused.[3][5] They should be closed and placed in the designated waste accumulation area.
-
-
Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with an accurate description of the waste.
Spill and Decontamination Procedures
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated (if safe to do so).
-
Containment: Cover the spill with an absorbent material to prevent it from spreading.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, use absorbent pads.
-
-
Collection: Place all contaminated absorbent materials and cleaning debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Chemical Neutralization (Important Advisory)
While research indicates that aconitine (B1665448) alkaloids can be hydrolyzed into less toxic substances through processes like heating or exposure to alkaline conditions, these are not established protocols for waste disposal in a laboratory setting.[6][11][12][13] Attempting to neutralize mesaconitine waste without a validated, peer-reviewed, and safety-approved protocol is extremely dangerous and may be in violation of hazardous waste regulations. Therefore, chemical neutralization by laboratory personnel is not recommended. All mesaconitine waste should be disposed of via a licensed hazardous waste service.
Caption: Workflow for the safe disposal of mesaconitine waste.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. scispace.com [scispace.com]
- 3. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. nbinno.com [nbinno.com]
- 12. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Mesaconitine
For researchers, scientists, and professionals in drug development, the handling of highly toxic compounds like Mesaconitine necessitates stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Mesaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus, is a potent neurotoxin.[1][2][3] It is classified as acutely toxic and can be fatal if swallowed or inhaled.[4][5][6] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE) for Mesaconitine
A multi-layered approach to personal protection is mandatory when working with Mesaconitine. This includes comprehensive coverage of the respiratory system, eyes, hands, and body. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face particle respirator (type N100 US or type P3 EN 143) or a full-face supplied-air respirator should be used.[7] A dust mask is also mentioned as a minimum requirement.[4] | Mesaconitine is fatal if inhaled.[4][5][6] A respirator prevents the inhalation of airborne particles. |
| Eye and Face Protection | Safety glasses with side shields and a face shield are required.[7][8] | Protects against accidental splashes and contact with the eyes and face. |
| Hand Protection | Two pairs of powder-free, impervious gloves should be worn.[9][10] The outer gloves should be removed and disposed of after each task or in case of contamination.[9] | Prevents dermal absorption of the highly toxic substance. Double-gloving provides an additional layer of safety.[9][10] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[9] A complete suit protecting against chemicals is also recommended.[7] | Protects the skin and personal clothing from contamination. The gown should be disposed of as hazardous waste after use. |
| Foot Protection | Closed-toe shoes are a standard laboratory requirement and should be worn at all times. | Provides a basic level of protection against spills. |
Standard Operating Procedure for Handling Mesaconitine
1. Preparation and Engineering Controls:
-
Restricted Access: Conduct all work with Mesaconitine in a designated and clearly marked restricted area.[9] Unauthorized personnel should not have access.
-
Ventilation: All handling of solid Mesaconitine must be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[4][11] A local exhaust system should be in place.[4]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][11]
2. Handling the Compound:
-
Avoid Dust Formation: Handle Mesaconitine carefully to avoid the generation of dust.[6][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory where Mesaconitine is handled.[4][9] Wash hands thoroughly before and after handling the compound, and before leaving the laboratory.[4][9]
-
Pipetting: Never pipette by mouth. Use mechanical pipetting aids for all liquid transfers.[12]
3. Weighing and Reconstitution:
-
Weighing: If weighing the solid compound, do so within a fume hood on a tared and sealed container.
-
Solubilization: Mesaconitine is slightly soluble in acetonitrile (B52724) and ethanol, very slightly soluble in diethyl ether, and practically insoluble in water.[4] It is soluble in a phosphate (B84403) buffer/acetonitrile mixture (1:1).[11] Prepare solutions within the fume hood.
4. Storage:
-
Conditions: Store Mesaconitine in a cool, dark, and locked location.[4] The recommended storage temperature is between 2-10°C.[3][11]
-
Container: Keep the container tightly closed and protected from light.[4][11]
Disposal Plan
Proper disposal of Mesaconitine and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials, including empty containers, used PPE, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Regulations: Dispose of all waste in accordance with local, regional, national, and international regulations.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation: If inhaled, immediately move the affected person to fresh air. If the person is not breathing, provide artificial respiration. Seek immediate emergency medical attention.[4][7]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[7][11]
-
Eye Contact: If Mesaconitine comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[4]
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate emergency medical attention.[4][7]
Chemical Spill Workflow
The following diagram outlines the logical workflow for responding to a Mesaconitine spill.
References
- 1. latoxan.com [latoxan.com]
- 2. Mesaconitine | 2752-64-9 | FM25110 | Biosynth [biosynth.com]
- 3. Mesaconitine CAS#: 2752-64-9 [m.chemicalbook.com]
- 4. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 5. Mesaconitine | C33H45NO11 | CID 16401314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. pppmag.com [pppmag.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. jefferson.edu [jefferson.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
